2-hydroxy-4-methyl-2H-furan-5-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxy-4-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPQNJWENRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415048 | |
| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-23-7 | |
| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biosynthesis and Chemical Evolution of Sotolon in Aged Sake (Koshu)
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is the defining aroma compound of long-term aged sake (koshu), imparting characteristic notes of caramel, maple syrup, and curry. Unlike primary fermentation esters (e.g., isoamyl acetate), sotolon is not directly synthesized by yeast enzymes during the main mash (moromi) phase. Instead, it is the product of a slow, non-enzymatic aldol condensation between two biogenic precursors:
This guide details the mechanistic pathways of sotolon formation, the upstream yeast metabolic cycles that generate its precursors, and the critical environmental factors (oxidative stress, temperature) that drive its kinetics. It further provides a validated analytical protocol for its quantification, essential for researchers aiming to control flavor profiles or study furanone bioactivity.
Part 1: The Chemical Basis of Sotolon
Sotolon is a chiral lactone. While it possesses one stereocenter at the C4 position, the (S)-enantiomer is predominantly responsible for the potent odor activity, with a detection threshold in water of approximately 0.8 ppb (vs. ~90 ppb for the (R)-form). In the context of aged sake, sotolon accumulates over years, often serving as a marker of oxidative maturity.
Structural Properties
-
Molecular Formula:
[3] -
Key Functional Groups: Lactone ring, enolic hydroxyl group (responsible for acidity and reactivity).
-
Sensory Profile: Sweet, burnt sugar, curry (at high concentrations).[4][5]
Part 2: Mechanistic Pathways of Formation
The formation of sotolon in sake is a hybrid process: biogenic precursor accumulation followed by abiotic chemical synthesis .
The Precursor Origins (Yeast Metabolism)
The two limiting reagents for sotolon formation are generated during the fermentation phase by Saccharomyces cerevisiae.
-
-Ketobutyrate (
-KB):-
Source: An intermediate in the isoleucine biosynthesis pathway.
-
Mechanism: Threonine is deaminated by the enzyme threonine deaminase (Ilv1p) to form
-ketobutyrate and ammonia. -
Regulation: Normally,
-KB is rapidly converted to -aceto- -hydroxybutyrate by acetolactate synthase (Ilv2p). However, in high-amino-acid mashes or under specific stress conditions, -KB leaks from the mitochondria or accumulates in the broth.
-
-
Acetaldehyde:
-
Source: The primary intermediate in alcoholic fermentation (Glycolysis
Pyruvate Acetaldehyde Ethanol). -
Oxidative Contribution: During aging, ethanol can also be re-oxidized to acetaldehyde via metal-catalyzed oxidation (involving Fe/Cu ions) or coupled oxidation with polyphenols, replenishing the acetaldehyde pool.
-
The Chemical Synthesis (Aging Phase)
During the maturation phase (typically 3+ years at ambient or controlled temperatures), these precursors undergo an aldol-type condensation.
-
Reaction:
-Ketobutyrate + Acetaldehyde Sotolon + -
Catalysis: The reaction is acid-catalyzed (sake pH ~4.0–4.5) and accelerated by heat.
Pathway Visualization
The following diagram illustrates the flow from yeast metabolism to the final chemical condensation.
Caption: Figure 1. Biogenic accumulation of precursors (Threonine, Glucose) leads to the chemical synthesis of Sotolon during the aging process.
Part 3: Critical Aging Factors
To maximize or control sotolon formation, researchers must manipulate the following variables:
| Factor | Mechanism of Action | Optimal Condition for Sotolon |
| Temperature | Arrhenius kinetics; increases rate of aldol condensation. | High (>15°C). Rapid formation at room temp; inhibited at <5°C. |
| Oxygen | Promotes oxidation of ethanol | Moderate. Controlled micro-oxygenation favors formation; anaerobic conditions suppress it. |
| Amino Acid Profile | High threonine levels increase potential | High Polishing Ratio (Low polishing rate) often retains more amino acids, aiding precursor pool. |
| Time | Reaction is kinetically slow. | Long (3–10+ years). Linear to exponential accumulation over time. |
Part 4: Analytical Protocol for Quantification
Quantifying sotolon in sake requires overcoming matrix interference (ethanol, sugars, acids). The following protocol uses Stable Isotope Dilution Analysis (SIDA) with GC-MS , the gold standard for accuracy.
Reagents & Standards
-
Internal Standard (ISTD):
-Sotolon or Deuterated Sotolon (essential to correct for extraction efficiency). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[6]
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 10 mL of aged sake into a centrifuge tube.
-
Spike with 10
L of ISTD solution (10 ppm -Sotolon). -
Adjust pH to 3.0 using dilute HCl (ensures sotolon is in protonated lactone form, improving organic solubility).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL Dichloromethane.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break emulsion.
-
Collect organic (lower) phase. Repeat extraction 2x.
-
-
Concentration:
-
Combine organic extracts.
-
Dry over anhydrous
. -
Concentrate to 100
L under a gentle stream of Nitrogen ( ).
-
-
GC-MS Analysis:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Program: 50°C (1 min)
10°C/min 240°C (5 min). -
Detection (SIM Mode): Monitor ions m/z 128 (Sotolon parent), 83 (base peak), and 130 (ISTD parent).
-
Analytical Workflow Diagram
Caption: Figure 2.[7] Validated workflow for the extraction and quantification of sotolon using Stable Isotope Dilution Analysis.
Part 5: Quantitative Benchmarks
The following data summarizes typical sotolon concentrations found in sake at various aging stages.
| Sake Type | Aging Period | Typical Sotolon Conc.[2][8][9] ( | Sensory Perception |
| Fresh Ginjo | < 1 year | < 1 (Not Detected) | Fruity, Floral (Esters dominant) |
| Short-Aged | 1–3 years | 5 – 15 | Slight nuttiness, muted fruit |
| Classic Koshu | 5–10 years | 50 – 200 | Caramel, Maple, Dried Fruit |
| Long-Aged | > 20 years | 200 – 800+ | Intense Curry, Soy Sauce, Burnt Sugar |
Note: The sensory threshold of sotolon in sake is approximately 2–8
References
-
Isogai, A. (2014). Chemistry of the Aroma and Taste of Sake. BrewSake.org.
-
[Link]
-
-
Takahashi, K., & Kohno, H. (2025). Changes in the concentrations of sotolon and furfural during the maturation of sake. Journal of the Brewing Society of Japan.[10]
-
[Link] (Direct verification via J-Stage)
-
-
Collin, S., et al. (2015).[11] How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. Journal of Agricultural and Food Chemistry.
-
[Link]
-
-
Freitas, A. I., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
-
[Link]
-
-
National Research Institute of Brewing (NRIB). (2014).[12] The Story of Sake: Shubo and Aging.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digituma.uma.pt [digituma.uma.pt]
- 5. spiritchemistry.substack.com [spiritchemistry.substack.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesakecompany.com [thesakecompany.com]
- 9. Learn the Aroma Components of Sake - Aged Aroma | SAKE Street | Learn about Sake [sakestreet.com]
- 10. Impact of storage conditions on the volatile aroma compounds of aged sake [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. nrib.go.jp [nrib.go.jp]
Sotolon Formation: Mechanistic Pathways and Precursor Optimization
Topic: Maillard Reaction Precursors for Sotolon Formation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to the Maillard-Driven Synthesis of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Executive Summary & Chemical Context
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a potent chiral aroma compound with a detection threshold in the sub-ppb range (0.02 ng/L in air).[1] While ubiquitous in fenugreek, aged sake, and Vin Jaune, its formation kinetics in Maillard model systems remain a subject of rigorous study due to the compound's instability and the complexity of its precursors.
For researchers in flavor chemistry and pharmaceutical excipient stability, understanding sotolon formation is not merely about aroma profiling; it is a study in
Mechanistic Architecture: The Three-Pillar Pathway
Sotolon formation is rarely a linear output of a single sugar-amine reaction. It is the product of convergent pathways where C2 and C4 fragments—generated via Maillard degradation or oxidative deamination—undergo aldol condensation and cyclization.
Pathway A: The Hydroxy-Isoleucine (HIL) Route
This is the most efficient pathway, often observed in botanical extracts (e.g., fenugreek). It relies on the interaction between 4-hydroxy-L-isoleucine (HIL) and Maillard-derived
-
Mechanism: Oxidative deamination of HIL yields 3-methyl-2-oxopentanoic acid, which cyclizes. However, the presence of methylglyoxal (MGO) —a ubiquitous Maillard intermediate—dramatically accelerates this via Strecker-like degradation.
-
Key Insight: The lactone form of HIL (3-amino-4,5-dimethyl-2-oxotetrahydrofuran) is significantly more reactive than the open-chain amino acid.
Pathway B: The Aldol Condensation Route (The "Wine" Pathway)
In fermented matrices and specific drug formulations containing ethanol and ascorbic acid, sotolon forms via the condensation of
-
Precursor Source:
- -Ketobutyric acid: Derived from the degradation of Threonine or the oxidative degradation of Ascorbic Acid.
-
Acetaldehyde: Oxidation of ethanol or Strecker degradation of Alanine.
-
Reaction: An aldol condensation links the C2 (acetaldehyde) and C4 (
-ketobutyric) fragments, followed by lactonization.
Pathway C: The Pure Maillard Route (Sugar + Amine)
Classical Maillard systems (e.g., Rhamnose/Cysteine or Glucose/Cysteine) produce sotolon through the fragmentation of Amadori products into C2 and C4 dicarbonyls.
-
Mechanism: Rhamnose (a methyl-pentose) is a privileged precursor because its fragmentation naturally yields C3 and C4 units retaining the methyl group necessary for the 4,5-dimethyl structure.
Visualization: Sotolon Formation Pathways
Caption: Convergent pathways for sotolon synthesis via amino acid and sugar degradation.
Technical Deep Dive: Experimental Protocol
This protocol is designed as a Self-Validating System . It employs Stable Isotope Dilution Assay (SIDA) to account for the extraction losses and matrix effects inherent in analyzing unstable furanones.
Reagents & Standards
-
Target Precursors: 4-Hydroxy-L-isoleucine (synthetic or purified), L-Threonine, Rhamnose.
-
Carbonyl Source: Methylglyoxal (40% aq. solution), Acetaldehyde.[2][3][4][5]
-
Internal Standard (CRITICAL): [
C ]-Sotolon. Note: Without an isotopically labeled standard, quantitative data on sotolon is unreliable due to its volatility and susceptibility to oxidation.
Model System Setup
Objective: Simulate accelerated Maillard conditions to evaluate precursor efficiency.
-
Buffer Preparation: Prepare a 0.2 M Phosphate Buffer adjusted to pH 5.0 .
-
Why pH 5.0? This is the kinetic "sweet spot." Higher pH favors the Maillard reaction rate but rapidly degrades the formed lactone ring. Lower pH stabilizes the lactone but slows the initial carbonyl-amine condensation.
-
-
Reaction Mixture:
-
Dissolve Precursor (e.g., HIL, 1.0 mmol) in 10 mL buffer.
-
Add Carbonyl Reactant (e.g., Methylglyoxal, 2.0 mmol). Ratio 1:2 favors the trapping of the amino acid intermediate.
-
-
Thermal Treatment:
-
Seal in a high-pressure glass vial (crimp cap with PTFE/Silicone septum).
-
Heat at 100°C for 60 minutes in a block heater.
-
Control: Immediately cool in an ice bath to quench the reaction.
-
Extraction & Quantification Workflow
This workflow utilizes SIDA-GC-MS for absolute accuracy.
-
Spiking: Add 10
L of [ C ]-Sotolon (100 g/mL in ethanol) to the cooled reaction mixture. Equilibrate for 15 mins. -
Extraction:
-
Acidify to pH 3.0 (to ensure sotolon is in the protonated, extractable form).
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over anhydrous Na
SO .
-
-
Concentration: Carefully concentrate to 100
L under a gentle nitrogen stream. Do not evaporate to dryness. -
GC-MS Analysis:
-
Column: Polar phase (e.g., DB-WAX or FFAP) is essential to separate sotolon from interfering Maillard byproducts.
-
Mode: SIM (Selected Ion Monitoring).
-
Ions: Monitor m/z 128 (Sotolon parent) and m/z 83 (base peak). For [
C ]-Sotolon, monitor m/z 130 and m/z 85.
-
Visualization: Experimental Workflow
Caption: Self-validating SIDA-GC-MS workflow for sotolon quantification.
Quantitative Insights: Precursor Efficiency
The choice of precursor dictates the yield magnitude. The following data summarizes typical yields observed in optimized model systems (pH 5.0, 100°C).
| Precursor System | Co-Reactant | Mechanism | Approx.[6] Yield (mol %) | Notes |
| 4-Hydroxy-L-Isoleucine | Methylglyoxal | Oxidative Deamination | 7.4 - 35% | Highest yield.[1] Methylglyoxal acts as the oxidizing carbonyl. |
| 4-Hydroxy-L-Isoleucine | 2,3-Pentanedione | Oxidative Deamination | < 0.1% | |
| Acetaldehyde | Aldol Condensation | 0.5 - 2.0% | Highly dependent on precise C2:C4 stoichiometry. | |
| Rhamnose | Cysteine | Maillard Fragmentation | < 0.05% | Low yield but generates complex "curry" profile due to other thiols. |
| Ascorbic Acid | Ethanol | Oxidative Degradation | Trace - 0.1% | Slow process; relevant for long-term aging (wine stability). |
Interpretation for Development:
-
For synthetic production or flavor enhancement, the HIL + Methylglyoxal route is superior.
-
For stability studies in drug formulations, monitor Ascorbic Acid degradation in the presence of alcohols, as this mimics the "Wine Pathway" and can generate off-flavors (sotolon) over time.
References
-
Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[1][7][8][9] Journal of Agricultural and Food Chemistry. Link
-
Pham, T. T., et al. (1995).[4] Optimal Conditions for the Formation of Sotolon from
-Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry. Link -
Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link
-
Pereira, V., et al. (2018).[10] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link
-
Cutzach, I., et al. (1999).[11] Identification of volatile compounds with a "toasty" aroma in aged Champagne wines. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. imreblank.ch [imreblank.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hsfs.org [hsfs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. imreblank.ch [imreblank.ch]
- 9. researchgate.net [researchgate.net]
- 10. ives-openscience.eu [ives-openscience.eu]
- 11. researchgate.net [researchgate.net]
sotolon formation from α-ketobutyric acid and acetaldehyde
Technical Synthesis: Sotolon Formation via -Ketobutyric Acid and Acetaldehyde[1][2]
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Vin Jaune, Sherry, Port).[1] While it can be biosynthesized from 4-hydroxy-L-isoleucine in plants, its formation in fermented beverages and chemical synthesis relies heavily on the aldol condensation of
This guide details the mechanistic pathways, kinetic drivers, and experimental protocols for synthesizing and monitoring sotolon formation from these specific precursors. It is designed for researchers investigating flavor chemistry, off-flavor mitigation in brewing, or small-molecule synthesis.
Mechanistic Foundations
The formation of sotolon from
Reaction Pathway Analysis
The reaction proceeds through the coupling of a C4 unit (
-
Enolization: Acidic conditions promote the enolization of
-ketobutyric acid at the C3 position. -
Aldol Addition: The nucleophilic enol attacks the electrophilic carbonyl carbon of acetaldehyde. This establishes the carbon backbone and the methyl branching pattern.
-
Intermediate Formation: The resulting adduct is 3-methyl-4-hydroxy-2-oxopentanoic acid .
-
Lactonization & Dehydration: Intramolecular nucleophilic attack of the C4-hydroxyl group on the C1-carboxylic acid leads to ring closure (lactonization), releasing water.
-
Tautomerization: The resulting cyclic diketone (4,5-dimethyl-dihydro-2,3-furandione) tautomerizes to the stable enol form: sotolon .
Pathway Visualization
The following diagram maps the structural evolution from precursors to the final chiral furanone.
Caption: Step-wise chemical mechanism converting C4 and C2 precursors into the C6 sotolon lactone ring.
Thermodynamics & Kinetics
Understanding the critical process parameters (CPPs) is essential for maximizing yield or mitigating formation in stability studies.
Key Factors Affecting Yield
| Parameter | Optimal Range | Mechanistic Impact |
| pH | 3.0 – 3.5 | Acid catalysis is required for enolization and lactonization. Higher pH (>4.0) significantly reduces yield. |
| Temperature | 30°C – 45°C | Reaction follows Arrhenius kinetics. Formation is slow at cellar temps (10-15°C) but accelerates linearly with heat (aging simulation). |
| Oxygen | Micro-oxygenation | Oxygen is not required for the condensation step itself but is critical for generating precursors (oxidizing ethanol to acetaldehyde and ascorbic acid to |
| Ethanol | 10% - 15% v/v | Acts as a solvent and a reservoir for acetaldehyde via oxidation. |
Precursor Origins in Fermentation
Experimental Protocols
This section provides a validated protocol for synthesizing sotolon in a model wine matrix to study kinetics or generate standards.
Materials
-
Solvent Matrix: 12% v/v Ethanol in tartaric acid buffer (5 g/L), adjusted to pH 3.2 with NaOH.
-
Precursors:
- -Ketobutyric acid sodium salt (Sigma-Aldrich, >97%).
-
Acetaldehyde (freshly distilled or high-purity grade).
-
Internal Standard:
C-labeled Sotolon or 3-Octanol.
Synthesis Workflow
-
Preparation: Dissolve
-ketobutyric acid (100 mg/L) in the model wine matrix. -
Initiation: Add Acetaldehyde (100 mg/L). Note: Acetaldehyde is volatile; add last and seal immediately.
-
Incubation: Store in air-tight, amber glass vials at 40°C for 4–8 weeks to simulate accelerated aging.
-
Monitoring: Aliquot samples weekly for GC-MS analysis.
Extraction & Analysis Workflow
The following diagram outlines the analytical pipeline for quantifying sotolon yield.
Caption: Extraction and quantification workflow for sotolon analysis in liquid media.
Analytical Characterization
Accurate identification requires specific mass spectral and retention indices due to the presence of chiral isomers and potential interfering matrix compounds.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: Polar column (e.g., DB-WAX or BP-20) is preferred to separate the polar lactone from the matrix.
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 40°C (2 min)
5°C/min 230°C (10 min). -
Detection (SIM Mode):
-
Quantification Ion: m/z 83 (Lactone ring fragment).
-
Qualifier Ions: m/z 128 (Molecular ion
), m/z 55. -
Odor Threshold: ~1-5 µg/L (ppb).
-
Chiral Separation
Sotolon exists as two enantiomers.[3] The (S)-enantiomer is significantly more potent (sweet, curry-like) than the (R)-enantiomer.
-
Chiral Column: Cyclodextrin-based phases (e.g., Chirasil-
-Dex). -
Relevance: In oxidative aging of wine, the racemic mixture is often formed chemically, whereas biological pathways (e.g., in Fenugreek) may favor the (S)-form.
References
-
Pham, T. T., Guichard, E., Schlich, P., & Charpentier, C. (1995).[4] Optimal Conditions for the Formation of Sotolon from
-Ketobutyric Acid in the French "Vin Jaune".[4] Journal of Agricultural and Food Chemistry. Link -
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link
-
König, T., Gutsche, B., Hartl, M., Hübschmann, R., & Schwab, W. (2006). Formation pathways of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) in citrus soft drinks. Journal of Agricultural and Food Chemistry. Link
-
Blank, I., Lin, J., Fumeaux, R., Welti, D. H., & Fay, L. B. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. Journal of Agricultural and Food Chemistry. Link
-
Ferreira, A. C., Barbe, J. C., & Bertrand, A. (2003). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: a key odorant of the typical aroma of oxidative aged Port wine. Journal of Agricultural and Food Chemistry. Link
A Technical Guide to the Enantiomeric Distribution of Sotolon in Food Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotolon, or 4,5-dimethyl-3-hydroxy-2(5H)-furanone, is a chiral lactone of immense significance in the food and beverage industry. It is a potent aroma compound responsible for characteristic notes in a wide array of products, from fenugreek and aged spirits to prematurely oxidized white wines.[1][2][3][4] The molecule's chirality, existing as (3R)- and (3S)-enantiomers, plays a critical role in its sensory perception and distribution. This technical guide provides a comprehensive analysis of the enantiomeric distribution of sotolon in various food matrices. It delves into the distinct organoleptic properties of each enantiomer, explores their occurrence and stereochemical ratios in key food products, and presents detailed, field-proven analytical methodologies for their extraction, separation, and quantification. The causality behind experimental choices is explained to ensure protocols are understood as self-validating systems. This guide serves as an authoritative resource, grounded in scientific literature, for professionals seeking to understand and control the nuanced impact of sotolon stereochemistry on food flavor and quality.
Introduction: The Duality of a High-Impact Aroma Compound
Sotolon is a powerful flavor compound recognized for imparting desirable nutty, caramel, and spicy aromas in fortified wines like Sherry, Port, and Madeira, as well as the characteristic curry scent of fenugreek seeds.[1][2][3][4] Conversely, its presence is considered an off-flavor in prematurely aged dry white wines, where it masks delicate fruity and floral notes.[1][5] This dual role underscores the importance of concentration, but more critically, its stereochemistry.
Sotolon possesses a chiral center at the C5 position, leading to two enantiomeric forms: (+)-(S)-sotolon and (-)-(R)-sotolon. These stereoisomers, while chemically similar, interact differently with chiral receptors in the human olfactory system, resulting in distinct sensory perceptions. Understanding the enantiomeric distribution is therefore paramount for quality control, authenticity assessment, and flavor profile optimization in food products.
The formation of sotolon in food can occur through several pathways, including the aldol condensation of α-ketobutyric acid and acetaldehyde, particularly in wines.[6][7][8] Other pathways involve the thermal degradation of fructose or the oxidative degradation of ascorbic acid.[2][5][7] In fenugreek, the biosynthesis originates from the amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[4][9] The specific pathway often influences the resulting enantiomeric ratio.
Sensory Properties of Sotolon Enantiomers
The profound impact of chirality on aroma is vividly demonstrated by the sotolon enantiomers. Their odor thresholds and sensory descriptors differ dramatically, highlighting why a simple quantitative analysis of total sotolon is insufficient for a complete flavor assessment. The (+)-(S)-enantiomer is significantly more potent and possesses a more desirable aroma profile at low concentrations.
Table 1: Organoleptic Properties of Sotolon Enantiomers
| Enantiomer | Odor Descriptors | Odor Threshold (in 12% v/v Ethanol/Water) |
| (+)-(S)-Sotolon | Curry, Walnut, Strongly Caramelic, Sweet, Nutty[10][11] | 0.8 µg/L[1][3][10][12] |
| (-)-(R)-Sotolon | Walnut, Rancid, Smoky, Herbaceous[10][11] | 89 µg/L[1][3][10][12] |
As the data indicates, the perception threshold of (S)-sotolon is over 100 times lower than that of the (R)-form.[1][10][12] This means that even in trace amounts, (S)-sotolon can dominate the overall aroma profile, contributing the characteristic notes associated with prematurely aged white wines.[1][12]
Occurrence and Enantiomeric Distribution in Foods
The ratio of sotolon enantiomers varies significantly across different food products, reflecting diverse formation mechanisms and processing conditions. This distribution can serve as a chemical fingerprint for authenticity and aging studies.
Table 2: Enantiomeric Distribution of Sotolon in Select Food Products
| Food Product | Predominant Enantiomer / Distribution | Significance |
| Fenugreek | Exclusively (5S)-Sotolon[9] | Biosynthesis from (2S,3R,4S)-4-hydroxy-L-isoleucine leads to stereospecific formation.[9] |
| Dry White Wines | Varies: Racemic, excess (R), or excess (S) observed.[1][3][12] | The distribution is complex and not clearly correlated with vintage, suggesting multiple formation and degradation pathways.[3] |
| Fortified Wines (Sherry, Port) | Often high concentrations, but enantiomeric ratios can vary. | Sotolon is a key marker of oxidative aging.[1][3][8] |
| Botrytized Wines | Sotolon is a key aroma compound.[1][2] | The specific enantiomeric ratios contribute to their unique aroma profile. |
In fenugreek, the enzymatic pathway from 4-hydroxy-L-isoleucine is highly stereospecific, resulting in the presence of only the (5S)-enantiomer.[9] In contrast, the analysis of dry white wines reveals a more complex picture with racemic mixtures, as well as excesses of either the (R) or (S) form being detected.[3][12] This variability may be influenced by factors such as yeast strain, presence of precursors like α-ketobutyric acid and acetaldehyde, and aging conditions.[7][8]
Analytical Methodologies for Chiral Analysis
The accurate determination of the enantiomeric distribution of sotolon requires a robust analytical workflow, combining efficient extraction from a complex matrix with high-resolution chiral separation and sensitive detection.
Sample Preparation and Extraction
The goal of sample preparation is to isolate and concentrate sotolon from the food matrix while minimizing degradation or racemization. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[1][2]
Protocol: Solid-Phase Extraction (SPE) for Sotolon from Wine
This protocol is a validated method for extracting sotolon and other furanones from a wine matrix.
-
Rationale: SPE using a polymeric sorbent like LiChrolut EN provides high recovery and clean extracts. The wash step is critical for removing interferences.
-
Materials:
-
50 mL wine sample
-
LiChrolut EN SPE cartridge (or equivalent polymeric sorbent)
-
Pentane-dichloromethane (20:1 v/v)
-
Dichloromethane
-
Internal Standard (e.g., deuterated sotolon)
-
-
Procedure:
-
Spiking: Add a known amount of internal standard to the 50 mL wine sample.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Pass the wine sample through the conditioned cartridge at a slow, steady flow rate.
-
Washing (Interference Removal): Wash the cartridge with 15 mL of pentane-dichloromethane (20:1) to remove non-polar interferences. This step is crucial for a clean chromatogram.
-
Elution: Elute the analytes (including sotolon) with 6 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of approximately 0.1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.[13]
-
Caption: Solid-Phase Extraction (SPE) workflow for sotolon.
Enantioselective Gas Chromatography (eGC)
The cornerstone of sotolon enantiomer analysis is enantioselective gas chromatography (eGC), which employs a chiral stationary phase (CSP) to separate the stereoisomers.
-
Principle of Separation: The most effective CSPs for sotolon are cyclodextrin derivatives, such as permethylated beta-cyclodextrin.[1][12] The chiral cavities of the cyclodextrin molecules form transient, diastereomeric complexes with the sotolon enantiomers. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation.
Protocol: Enantioselective GC-MS Analysis of Sotolon
-
Rationale: A polar pre-column can help protect the more sensitive chiral column from non-volatile matrix components, extending its lifespan. The injector temperature must be carefully controlled to prevent thermal racemization.[3]
-
Instrumentation:
-
GC-MS Conditions:
-
Injector: Splitless mode. Temperature set to 180°C to avoid racemization.[3]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 1 min.
-
Ramp 1: 2°C/min to 180°C.
-
Hold: 10 min at 180°C.
-
-
MS Detector:
-
Caption: From sample to result: The chiral analysis workflow.
Conclusion and Future Perspectives
The enantiomeric distribution of sotolon is a critical, yet often overlooked, aspect of food flavor chemistry. The significant differences in the sensory properties of its (R) and (S) forms necessitate analytical methods that go beyond simple quantification. The protocols and insights provided in this guide demonstrate that enantioselective GC-MS is a powerful and reliable tool for elucidating the stereochemical composition of sotolon in complex food matrices.
Future research should focus on further elucidating the biosynthetic and formation pathways that dictate the final enantiomeric ratios in different foods. For instance, understanding how specific yeast strains in winemaking influence the production of sotolon precursors could offer a new level of control over the final aroma profile of aged wines.[7][8] Such knowledge will empower food scientists and producers to better predict, control, and optimize the sensory impact of this potent chiral lactone.
References
-
Collin, S. (2015). How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. ACS Publications. [Link]
-
Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. ResearchGate. [Link]
-
Leffingwell, J. C. The Sotolons. Leffingwell & Associates. [Link]
-
Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. PubMed. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. PMC. [Link]
-
Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. IVAS 2019. [Link]
-
Zhang, Y., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. Journal of Agricultural and Food Chemistry. [Link]
-
Pereira, V. (2021). Sotolon in Madeira Wine: New insights on the aroma impact and main formation pathways. DigitUMa. [Link]
-
Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. [Link]
-
Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. PubMed. [Link]
-
Wikipedia. Sotolon. [Link]
-
Lavigne, V., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. ResearchGate. [Link]
-
Blank, I., et al. The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.). Dr. Imre Blank's Homepage. [Link]
-
Pinto, C., et al. (2022). Sherry Wines: Worldwide Production, Chemical Composition and Screening Conception for Flor Yeasts. MDPI. [Link]
-
Russo, M., et al. (2013). Volatile constituents of Sicilian fenugreek (Trigonella foenum-graecum L.) seeds. ResearchGate. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]
-
Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. Semantic Scholar. [Link]
-
Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. DeepDyve. [Link]
-
Boelens, M. H., et al. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist. [Link]
-
Marriott, P. J., et al. (2001). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. ResearchGate. [Link]
-
Escudero, A., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]
-
Tiritan, M. E., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC. [Link]
-
Pons, A., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Infowine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imreblank.ch [imreblank.ch]
- 10. The Sotolons [leffingwell.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distribution and organoleptic impact of sotolon enantiomers in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
sensory properties of sotolon at different concentrations
The Sensory Architecture of Sotolon: A Technical Guide to Concentration-Dependent Properties Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) represents a unique class of "bimodal" sensory compounds where perception is governed non-linearly by concentration and chiral distribution. While widely recognized in food chemistry for its role in botrytized wines and fenugreek, its relevance in pharmaceutical sciences extends to flavor masking for pediatric formulations and its critical status as a diagnostic biomarker for Maple Syrup Urine Disease (MSUD). This guide provides a rigorous analysis of sotolon’s sensory mechanics, analytical quantification, and clinical implications.
Molecular Architecture & Stereochemical Impact
Sotolon exists as two enantiomers, possessing identical chemical connectivity but vastly different sensory potencies.[1][2] This stereochemical distinction is critical for researchers developing enantioselective synthesis or analyzing biological fluids.[1]
| Property | (S)-(+)-Sotolon | (R)-(-)-Sotolon |
| Odor Quality | Sweet, maple syrup, caramel, burnt sugar, curry (at high conc.)[2][3] | Rancid, walnut, oily, chemical |
| Odor Detection Threshold (ODT) in Model Wine | 0.8 µg/L (ppb) | 89 µg/L (ppb) |
| Potency Ratio | ~100x more potent than (R)-form | Weak contributor unless in racemic excess |
| Source | Predominant in aged wines, sake, and biological metabolites | Often formed via chemical synthesis (racemic) |
Key Insight for Formulators: When using sotolon as a flavoring excipient, the enantiomeric purity determines the dosage. A racemic mixture requires higher loading to achieve the "maple" note, potentially introducing "rancid/walnut" off-notes from the (R)-isomer.
Concentration-Dependent Sensory Metamorphosis
The "Sotolon Shift" describes the transition from a gourmand, sweet profile to a savory, spicy profile as concentration increases. This phenomenon follows a logarithmic intensity curve.[1]
Table 1: Sensory Profile vs. Concentration (Aqueous/Ethanolic Matrix)
| Concentration Range | Dominant Sensory Descriptor | Application/Context |
| < 1 ppb (Sub-threshold) | Imperceptible | Background complexity in white wines. |
| 1 – 10 ppb | Maple Syrup, Caramel, Cotton Candy | "Sweet" perception; ideal for pediatric flavor masking. |
| 10 – 100 ppb | Burnt Sugar, Roasted Coffee, Walnut | Aged Port, Madeira, Sherry (Flor); "Nutty" character. |
| 100 – 500 ppb | Spicy, Savory, Fenugreek | Curry spice blends; savory food formulations. |
| > 1 ppm (High) | Intense Curry, Chemical, Pungent | Raw material handling; MSUD urine biomarker. |
Technical Note: In lipid-heavy matrices (e.g., oil-based suspensions), the threshold increases significantly due to sotolon’s lipophilicity (logP ~0.4), causing retention in the lipid phase and reduced headspace volatility.
Mechanism of Action & Biological Pathways
Sotolon is not merely a flavorant; it is a metabolic marker.[1] In Maple Syrup Urine Disease (MSUD) , a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex leads to the accumulation of isoleucine metabolites, specifically sotolon, in bodily fluids.
Diagram 1: Sotolon Formation & Sensory Perception Pathways[4][5]
Figure 1: Dual pathways of sotolon formation (metabolic vs. chemical) and the concentration-dependent bifurcation of sensory perception.
Analytical Methodologies & Validation
Quantifying sotolon requires high sensitivity due to its low odor threshold.[1] Standard UV-Vis methods are insufficient.[1] The gold standard involves Stable Isotope Dilution Assays (SIDA) using deuterated sotolon or Carbon-13 labeled analogs.
Protocol: Quantification in Aqueous/Alcoholic Matrices
Objective: Quantify sotolon at ppt/ppb levels with <5% RSD.
-
Internal Standard Spiking:
-
Add 10 µL of [13C2]-sotolon (10 mg/L in EtOH) to 50 mL of sample.
-
Rationale: Corrects for extraction inefficiency and matrix effects (signal suppression).
-
-
Extraction (Liquid-Liquid):
-
Concentration:
-
Instrumental Analysis (GC-MS/MS):
Diagram 2: Analytical Workflow for Trace Analysis
Figure 2: Step-by-step analytical protocol ensuring structural stability and quantitative accuracy.
Applications in Drug Development
Flavor Masking (Pediatrics)
Sotolon is highly effective in masking bitter Active Pharmaceutical Ingredients (APIs) (e.g., antibiotics, antihistamines).
-
Strategy: Use at 5–20 ppb .
-
Effect: Creates a "brown sugar/maple" base that suppresses the perception of bitterness through cross-modal sensory integration (sweet odors enhance sweet taste perception).[1]
-
Caution: Avoid >100 ppb to prevent "curry" off-notes which are rejected by pediatric patients.
Biomarker Screening
For metabolic research, sotolon quantification in urine serves as a secondary confirmation for MSUD diagnosis when leucine levels are ambiguous.[1]
-
Clinical Threshold: Healthy urine contains < 0.1 ppb sotolon.[1] MSUD patients can exhibit > 1000 ppb (1 ppm).[1]
References
-
Pons, A., et al. (2008).[1][2][3][5] "Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines." Journal of Agricultural and Food Chemistry. Link
-
BenchChem. (2025).[1] "A Comparative Analysis of Sotolon and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Flavor Profiles." BenchChem Technical Notes. Link
-
Perreira, V., et al. (2019).[1] "Is Sotolon Relevant to the Aroma of Madeira Wine Blends?" Foods (MDPI).[1] Link
-
National Organization for Rare Disorders (NORD). (2012).[1] "Maple Syrup Urine Disease (MSUD) - Clinical Overview." RareDiseases.org. Link
-
GL Sciences. (2025).[1] "Analysis of the Flavor Component Sotolone Using InertCap Pure-WAX." GL Sciences Technical Note. Link
Sources
natural occurrence of 2-hydroxy-4-methyl-2H-furan-5-one
A Technical Guide to the "D-Ring" Bio-Isostere and Its Natural Occurrence
Executive Summary
2-hydroxy-4-methyl-2H-furan-5-one (commonly referred to in literature as 5-hydroxy-3-methyl-2(5H)-furanone or the Strigolactone D-Ring ) is a small, highly reactive lactol. While it possesses significance in flavor chemistry as a Maillard reaction product, its primary value in modern biotechnology and drug development lies in its role as the bioactive cleavage product of Strigolactones (SLs) .
This guide analyzes the molecule's natural occurrence not merely as a static metabolite, but as a dynamic signaling fragment released in the rhizosphere and within plant cells. It serves as a critical reference for researchers developing SL analogs for agrochemical (parasitic weed control) and pharmaceutical (anti-cancer, anti-inflammatory) applications.
Part 1: Chemical Identity & Tautomeric Dynamics
To isolate or synthesize this molecule, one must understand its fluid structure. It exists in equilibrium between the lactol (cyclic hemiacetal) and the open-chain form (cis-keto-aldehyde), though the cyclic form predominates in solution.
| Property | Specification |
| IUPAC Name | 2-hydroxy-4-methyl-2H-furan-5-one |
| Common Synonyms | 5-hydroxy-3-methyl-2(5H)-furanone; Strigolactone D-Ring; 3-methyl-5-hydroxybutenolide |
| CAS Number | 931-23-7 |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Solubility | High polarity; soluble in water, alcohols, and polar organic solvents (EtOAc). |
| Stability | Labile in basic conditions (ring opening); prone to dehydration to form 3-methyl-2(5H)-furanone. |
Structural Significance
The molecule is a butenolide derivative. In the context of Strigolactones, it is the "D-ring" connected via an enol ether bridge to a tricyclic core (ABC-ring). Bioactivity often requires the enzymatic cleavage of this bridge, releasing 2-hydroxy-4-methyl-2H-furan-5-one, which then covalently modifies the receptor (e.g., D14 protein in rice/Arabidopsis).
Part 2: Natural Occurrence & Biosynthetic Origins
This molecule is rarely found "free" in high concentrations in living tissue due to its reactivity. Instead, it occurs as a transient metabolite or a degradation product in three distinct domains.
1. The Rhizosphere: Strigolactone Hydrolysis
In the soil surrounding plant roots, this molecule acts as a "smoking gun" of Strigolactone activity.
-
Source: Exuded by plant roots (monocots and dicots) as part of the Strigolactone molecule (e.g., Orobanchol, Strigol).
-
Mechanism: Upon hydrolysis (spontaneous or enzymatic by fungi/bacteria), the SL molecule splits. The ABC-ring remains, while the D-ring (our target molecule) is released.
-
Biological Function: It serves as a germination stimulant for parasitic weeds (Striga, Orobanche) and a hyphal branching factor for Arbuscular Mycorrhizal Fungi (AMF).
2. Food Matrices: The Maillard Reaction
In processed natural products, the molecule arises non-enzymatically.
-
Source: Soy sauce, miso, roasted coffee, and certain wines (Sauternes).
-
Mechanism: Formed via the degradation of Ascorbic Acid or through the Maillard reaction between pentoses and amino acids.
-
Sensory Profile: Contributes a "seasoning-like," slightly caramel, or maple-syrup note (distinct from Sotolon).
3. Atmospheric Chemistry: Secondary Organic Aerosols
-
Source: Photo-oxidation of Toluene and m-Xylene .
-
Mechanism: Atmospheric OH radicals attack methyl-substituted aromatics, ring-opening occurs, followed by cyclization to form methyl-hydroxy-furanones.
-
Relevance: It is used as a tracer for anthropogenic hydrocarbon oxidation in environmental science.
Part 3: Mechanism of Action (The "D-Ring" Hypothesis)
For drug development professionals, understanding how this molecule functions is critical for designing bio-isosteres. The current consensus involves a Nucleophilic Attack and Covalent Modification mechanism.
Figure 1: The "CLIM" (Covalent-Ligand Interaction Mechanism). The 2-hydroxy-4-methyl-2H-furan-5-one moiety is generated in situ within the receptor pocket, acting as the true pharmacophore that locks the receptor into an active state.
Part 4: Isolation & Detection Protocol
Isolating this hydrophilic lactone from complex matrices (soil or plant extract) is challenging due to co-elution with sugars and acids. The following protocol utilizes Solid Phase Extraction (SPE) followed by LC-MS/MS .
Phase 1: Extraction Strategy
Objective: Minimize ring opening (avoid high pH) and dehydration.
-
Sample Prep:
-
Solvent Extraction:
-
Use Ethyl Acetate (EtOAc) acidified with 0.1% Formic Acid.
-
Rationale: Acidification keeps the lactol ring closed and improves partitioning into the organic phase.
-
-
Enrichment (SPE):
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.
-
Conditioning: Methanol -> Water (0.1% FA).
-
Loading: Aqueous extract.
-
Wash: 5% Methanol (removes highly polar sugars).
-
Elution: 100% Acetone or Acetonitrile. Note: Avoid Methanol in elution if analyzing immediately, as it can form methyl-acetals with the lactol.
-
Phase 2: LC-MS/MS Quantification
System: UHPLC coupled to Triple Quadrupole MS.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) |
| Ionization | ESI Negative Mode (Preferred for lactones/acids) or Positive |
| MRM Transition | 113.0 -> 69.0 (Loss of CO₂); 113.0 -> 41.0 (Ring fragmentation) |
Critical Control: Always run a standard of Sotolon (dimethyl furanone) alongside. They are structurally similar and can co-elute. The mass difference (114 vs 128) distinguishes them, but retention time confirmation is vital.
Part 5: Laboratory Synthesis (Reference Standard)
For research purposes, relying on natural extraction is inefficient. A robust synthetic route involves the photo-oxidation of Sylvan (2-methylfuran).
Figure 2: Synthetic pathway for generating high-purity reference standards using singlet oxygenation.
Protocol:
-
Dissolve 2-methylfuran in methanol with Rose Bengal (sensitizer).
-
Irradiate with visible light while bubbling O₂ at -78°C.
-
Allow to warm; the endoperoxide rearranges to the hydroxybutenolide.
-
Purify via silica gel chromatography (Hexane:EtOAc).
References
-
Akiyama, K., et al. (2005). Plant sesquiterpenes induce hyphal branching in arbuscular mycorrhizal fungi. Nature.[4] Link
-
De Saint Germain, A., et al. (2016). An histidine covalent receptor and butenolide complex signaling in strigolactone perception. Nature Chemical Biology.[4] Link
-
Yoneyama, K., et al. (2018). Strigolactones as germination stimulants for root parasitic plants. Plant and Cell Physiology.[3] Link
-
Scutara, S., et al. (2022). The Strigolactone D-Ring Is Sufficient to Induce Strigolactone Responses in Arabidopsis. Frontiers in Plant Science. Link
-
PubChem Database. (n.d.). Compound Summary for CID 5279300: 5-hydroxy-3-methyl-2(5H)-furanone.[5][6] National Center for Biotechnology Information. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
Mechanistic Kinetics and Precursor Architectures of Sotolon in Fortified Oenological Matrices
Executive Summary: The Target Metabolite
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a critical chiral lactone in the organoleptic profile of fortified wines (Port, Madeira, Sherry, Vin Jaune).[1] While considered a defect in young dry white wines (associated with premature oxidative aging), it is the defining "rancio" or "curry/walnut" marker in aged fortified matrices.[1]
For the research scientist, sotolon is not merely a flavor compound; it is a stable endpoint of complex oxidative and thermal degradation pathways involving amino acids, carbohydrates, and ascorbic acid. Understanding its formation kinetics allows for the precise modulation of the aging trajectory, analogous to controlling metabolite synthesis in pharmaceutical stability studies.
Molecular Architecture & Chirality
Sotolon exists as two enantiomers, but the olfactory impact is stereoselective.
-
Chemical Structure: A furanone ring with a hydroxy group at C3 and methyl groups at C4 and C5.[2][3]
-
Chirality:
-
Matrix Relevance: In fortified wines, concentrations can range from 10 µg/L (Port) to over 2000 µg/L (Madeira) , far exceeding the detection threshold.[6]
Precursor Pathways and Mechanistic Kinetics
The formation of sotolon is a multi-mechanistic phenomenon driven by matrix composition and environmental stress (thermal vs. oxidative). We categorize these into three primary kinetic pathways.
Pathway A: The Oxidative Aldol Condensation (Dominant in Port & Sherry)
This is the primary pathway in oxidative aging. It follows second-order kinetics dependent on the availability of two key substrates:
-
Substrate 1: Acetaldehyde: Generated via ethanol oxidation (Fenton reaction mechanisms involving Fe2+/H2O2) or yeast metabolism.
-
Substrate 2:
-Ketobutyric Acid: Derived from the deamination of Threonine by yeast or chemical degradation of ascorbic acid. -
Mechanism: An aldol condensation occurs between acetaldehyde and
-ketobutyric acid, followed by lactonization to form sotolon.
Pathway B: The Ascorbic Acid Cascade (Premature Oxidation)
In the presence of ethanol, Ascorbic Acid (Vitamin C) acts as a pro-oxidant when SO2 levels are depleted.
-
Mechanism: Ascorbic acid degrades into 2,3-diketogulonic acid, which further cleaves to yield
-ketobutyric acid . -
Kinetics: This pathway explains the rapid formation of sotolon in wines supplemented with ascorbic acid without adequate antioxidant protection.
Pathway C: The Fructose-Thermal Pathway (Madeira Specific)
Unique to Madeira wines, which undergo Estufagem (heating to 45-50°C for 3+ months).
-
Mechanism: Non-enzymatic browning (Maillard reaction) and direct caramelization of Fructose yield furanic intermediates that cyclize to sotolon.
-
Kinetics: Follows Arrhenius behavior . First-order kinetics with respect to sugar concentration, heavily accelerated by temperature.
Visualization: The Sotolon Synthesis Network
The following diagram maps the convergence of these pathways.
Figure 1: Convergent synthesis pathways of Sotolon involving biological, oxidative, and thermal mechanisms.
Quantitative Data Summary
The following table summarizes the kinetic drivers and typical concentration ranges across different matrices.
| Matrix | Primary Mechanism | Key Precursors | Typical Sotolon Conc. | Critical Control Points |
| Dry White Wine | Oxidative Degradation | Ascorbic Acid, | < 10 µg/L (Off-flavor) | Dissolved Oxygen, Ascorbic Acid addition |
| Port (Tawny) | Oxidative Aging | Acetaldehyde, | 10 - 200 µg/L | Barrel permeability, Time (Years) |
| Madeira | Thermal Degradation | Fructose, Amino Acids | 100 - 2000+ µg/L | Temperature (Estufagem), Sugar content |
| Vin Jaune | Biological + Oxidative | Threonine (Yeast), Acetaldehyde | 100 - 600 µg/L | Yeast strain (Flor), Film integrity |
Experimental Protocol: Quantification via LC-MS/MS
Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Rationale: Unlike GC-MS, this method requires no derivatization, offers higher throughput, and handles the non-volatile matrix of sweet fortified wines effectively.
Reagents
-
Standard: Sotolon (≥97% purity).
-
Internal Standard (IS): Sotolon-d3 or 3-octanol (if isotopologue unavailable).
-
Solvents: Dichloromethane (Extraction), Methanol (LC grade), Formic Acid (0.1%).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 50 mL of wine sample.
-
Spike with Internal Standard (IS) to final conc. of 100 µg/L.
-
Adjust pH to 3.0 using HCl (critical for lactone stability).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 20 mL Dichloromethane.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 mins to break emulsion.
-
Collect organic phase. Repeat extraction 2x.
-
-
Concentration:
-
Dry organic phase over anhydrous
. -
Evaporate solvent under Nitrogen stream to dryness.
-
Reconstitute in 1 mL Mobile Phase (0.1% Formic Acid/MeOH 95:5).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 100mm x 2.1mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Methanol.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
MRM Transitions:
-
Quantifier: m/z 129.1
83.0 -
Qualifier: m/z 129.1
55.1[7]
-
-
Visualization: Analytical Workflow
Figure 2: Optimized extraction and detection workflow for trace sotolon analysis.
Industrial Control & Modulation
For drug development professionals looking at this as a model of metabolite control:
-
Oxygen Management: In Port/Sherry, micro-oxygenation (MOX) rates directly correlate with acetaldehyde generation, the limiting reagent for Pathway A.
-
Thermal Profiling: In Madeira, the Estufagem process follows strict Arrhenius kinetics. Raising temperature by 10°C can double sotolon yield but risks generating furfural (burnt/acrid off-notes).
-
Precursor Loading: Supplementing musts with Threonine-rich yeast nutrients can prime the biological pathway (Pathway D) for higher eventual sotolon potential in long-aged wines.
References
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[2][4][6] Journal of Analytical Methods in Chemistry.[2][4][8]
-
Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines.[2][9][10] Journal of Agricultural and Food Chemistry.[2][3][9][11]
-
Câmara, J. S., et al. (2006). Chemical characterization of the aroma of Madeira wine by industrial and traditional accelerated aging. Journal of Agricultural and Food Chemistry.[2][3][9][11]
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[12] Journal of Chromatography A.
-
Pham, T. T., et al. (1995).Optimal Conditions for the Formation of Sotolon from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry.[3][9][11]
Sources
- 1. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ives-openscience.eu [ives-openscience.eu]
- 9. air.unimi.it [air.unimi.it]
- 10. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: Thermal Degradation of Sugars Leading to Sotolon
This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, reproducible protocols, and authoritative grounding.
Content Type: Technical Whitepaper | Version: 1.0 Context: Flavor Chemistry, Pharmaceutical Excipients, and Fermentation Science
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone ) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Madeira, Port).[1][2] While often associated with the enzymatic degradation of 4-hydroxy-L-isoleucine (HIL) in fenugreek, sotolon also forms via the thermal degradation of sugars (specifically fructose and rhamnose) and oxidative pathways involving ascorbic acid.
Understanding the non-enzymatic, thermal generation of sotolon is critical for:
-
Flavor Modulation: Controlling "burnt sugar" or "curry" notes in heat-treated formulations.
-
Pharmaceuticals: Managing off-flavor development in carbohydrate-based excipients.
-
Biomarker Analysis: Monitoring premature oxidative aging in shelf-stable beverages.
This guide details the chemical mechanisms, critical reaction parameters, and validated quantification protocols for sotolon derived from sugar degradation.
Chemical Identity & Properties
Sotolon exists as two enantiomers with distinct odor thresholds and qualities. In thermal degradation scenarios, the product is typically racemic, though matrix interactions can influence perception.
| Property | Data |
| IUPAC Name | 3-hydroxy-4,5-dimethylfuran-2(5H)-one |
| CAS Number | 28664-35-9 |
| Molecular Formula | C₆H₈O₃ |
| Odor Threshold (Water) | ~0.3 ppb (Racemic) |
| (S)-Enantiomer | "Sweet, Maple Syrup, Curry" (Threshold: ~0.8 ppb) |
| (R)-Enantiomer | "Walnut, Rancid" (Threshold: ~89 ppb) |
| Solubility | Soluble in water, ethanol, and polar organic solvents.[3] |
| pKa | ~8.3 (Enolic hydroxyl group) |
Mechanistic Pathways: Sugar to Sotolon
Unlike the direct enzymatic conversion from amino acids, the formation of sotolon from sugars is a complex multi-step process involving dehydration, fragmentation, and aldol condensation.
The Convergent Pathway: -Ketobutyric Acid + Acetaldehyde
The most chemically validated mechanism for sotolon formation in liquid systems (wines, syrups) is the aldol condensation of
-
Acetaldehyde: Ubiquitous degradation product of sugars and ethanol oxidation.
- -Ketobutyric Acid: Historically linked to threonine degradation, but conclusively identified as a degradation product of Ascorbic Acid and Fructose in acidic media.
The Fructose Specific Route
Recent studies (Pereira et al., 2018) confirm that Fructose, under acidic thermal stress (pH 3.0–4.0, >70°C), acts as a standalone precursor.
-
Enolization: Fructose enolizes and dehydrates.
-
Fragmentation: The hexose backbone cleaves to yield C2 (acetaldehyde-like) and C4 (
-dicarbonyl) fragments. -
Condensation: These fragments recombine to form the furanone ring.
The Rhamnose Route (High Efficiency)
L-Rhamnose (6-deoxy-L-mannose) is a methyl-pentose. Its structure pre-disposes it to form methyl-substituted furanones.
-
Thermal degradation of rhamnose yields 2,3-butanedione and hydroxyacetone .
-
While rhamnose is the primary precursor for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), it also yields sotolon via side-reaction pathways involving C2+C4 condensation.
Visualization of Pathways
The following diagram illustrates the convergence of sugar degradation and oxidative pathways into Sotolon.
Caption: Convergent pathways showing Fructose and Ascorbic Acid degrading into the key building blocks (
Critical Reaction Parameters
To induce or suppress sotolon formation, three parameters must be controlled.
pH (Acidity)
Sotolon formation is acid-catalyzed.
-
Optimal Range: pH 3.0 – 5.0.
-
Mechanism: Acidic conditions favor the dehydration steps required to convert polyols (sugars) into dicarbonyl intermediates and the final lactonization step. Neutral pH favors Maillard browning (melanoidins) over specific furanone formation.
Temperature & Kinetics
The reaction follows Arrhenius kinetics .
-
Activation Energy (
): High. Significant formation requires >70°C for liquid systems or prolonged aging (months/years) at ambient temperature. -
Impact: In model wine systems, elevating temperature from 15°C to 40°C increases sotolon formation rate by approximately 4-fold.
Oxygen Availability
While sugar degradation can occur anaerobically, the formation of
-
Role: Oxygen promotes the radical degradation of the sugar backbone.
-
Control: In drug development, nitrogen purging effectively halts the oxidative pathway to sotolon.
Experimental Protocol: Bench-Scale Generation
Objective: Reproducible generation of sotolon from a Fructose model system to simulate accelerated aging in beverages or liquid excipients.
Materials
-
Precursor: D-Fructose (Analytical Grade).
-
Catalyst: Tartaric Acid (to buffer pH to 3.5, simulating fruit/wine matrix).[4][5]
-
Solvent: 12% Ethanol in Water (v/v) or Pure Water.
-
Internal Standard:
C -Sotolon (Essential for MS quantification).[6]
Workflow
-
Preparation: Dissolve Fructose (10 g/L) and Tartaric Acid (5 g/L) in the solvent. Adjust pH to 3.5 using 1M NaOH if necessary.
-
Thermal Treatment: Aliquot 10 mL into glass headspace vials. Crimp seal (PTFE/Silicone septa).
-
Incubation: Incubate at 70°C for 14 days (Accelerated Model) or 100°C for 12 hours (Rapid Generation).
-
Quenching: Cool immediately on ice to stop the reaction.
Analytical Methodology: SIDA-LC-MS/MS
Quantifying sotolon is challenging due to matrix effects and its low concentration. Stable Isotope Dilution Assay (SIDA) is the only method ensuring high accuracy (E-E-A-T requirement for Trustworthiness).
Protocol: Miniaturized Liquid-Liquid Extraction (LLE)
Adapted from Pereira et al. (2018).[5]
Step 1: Spiking
Add 10 µL of
Step 2: Extraction
-
Add 4 mL of Dichloromethane (or Ethyl Acetate for a greener alternative).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate phases.
Step 3: Concentration
-
Recover the organic (lower) phase.
-
Dry over anhydrous Na₂SO₄.
-
Evaporate to dryness under a gentle Nitrogen stream.
-
Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
MRM Transitions:
-
Sotolon: 129.1
83.0 (Quantifier), 129.1 55.1 (Qualifier).[7] -
IS (
C-Sotolon): 131.1 85.0.
-
Analytical Logic Diagram
Caption: Workflow for Stable Isotope Dilution Assay (SIDA) to quantify sotolon.
References
-
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines.[8] Journal of Agricultural and Food Chemistry.
-
Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[5][9] Journal of Analytical Methods in Chemistry.
-
Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und Forschung.
-
Kobayashi, A. (1989). Formation of Sotolon in Sherry and Roasted Coffee. Flavor Chemistry: Trends and Developments.
-
Cutzach, I., Chatonnet, P., Henry, R., & Dubourdieu, D. (1999). Identification of Volatile Compounds with a "Toasty" Aroma in Aged Red Wines. Journal of Agricultural and Food Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imreblank.ch [imreblank.ch]
- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. imreblank.ch [imreblank.ch]
- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
Sotolon (PubChem CID: 62835): A Comprehensive Technical Guide for Scientific and Drug Development Professionals
An in-depth exploration of the chemical, biological, and pharmacological landscape of 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, a potent chiral lactone with significant implications in flavor science and emerging therapeutic potential.
Introduction
Sotolon, chemically known as 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, is a potent, chiral lactone renowned for its distinctive and concentration-dependent aroma profile.[1][2] At high concentrations, it exudes a characteristic curry or fenugreek-like scent, while at lower concentrations, it imparts notes of maple syrup, caramel, or burnt sugar.[1][2] First isolated from fenugreek in 1975, this multifaceted molecule is a key flavor and aroma compound in a diverse array of natural and processed products, including fenugreek seeds, lovage, aged spirits, and certain wines.[1][2] Beyond its well-established role in the food and flavor industry, recent research has unveiled intriguing biological activities, positioning Sotolon as a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of Sotolon, encompassing its physicochemical properties, synthesis and analysis, biological activities with a focus on its anti-virulence properties, and its interaction with human sensory systems.
Physicochemical Characteristics
Sotolon is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure.[3] Its chemical and physical properties are summarized in the table below. The presence of a chiral center at the C5 position results in two enantiomers, (S)- and (R)-Sotolon, which exhibit distinct sensory properties.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | [6] |
| PubChem CID | 62835 | [6] |
| CAS Number | 28664-35-9 | [6] |
| Molecular Formula | C₆H₈O₃ | [6] |
| Molecular Weight | 128.13 g/mol | [6] |
| Appearance | Clear, yellow liquid | [6] |
| Melting Point | 25-29 °C | [6] |
| Boiling Point | 93-95 °C at 2 mmHg | [6] |
| GHS Hazard | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [7] |
Biosynthesis and Chemical Synthesis
Biosynthesis
The primary biosynthetic precursor of Sotolon in plants, particularly fenugreek, is the non-proteinogenic amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[8] While the complete enzymatic pathway has not been fully elucidated, the proposed mechanism involves a thermally induced oxidative deamination of HIL.[8] A key intermediate in this pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[8] The formation of Sotolon from HIL can be facilitated by the presence of α-dicarbonyl compounds.[8]
In various food systems, such as wine and aged beer, Sotolon can be formed through several chemical pathways. These include the aldol condensation of α-ketobutyric acid (derived from threonine) and acetaldehyde, and the oxidative degradation of ascorbic acid in the presence of ethanol.[9][10][11][12]
Enantioselective Chemical Synthesis
The enantioselective synthesis of both (R)- and (S)-Sotolon can be achieved starting from the corresponding enantiomers of tartaric acid. This provides a controlled method for obtaining specific enantiomers for research and commercial applications.[1]
A generalized laboratory protocol for this synthesis is outlined below.
Protocol: Enantioselective Synthesis of Sotolon from Tartaric Acid [1]
-
Step 1: Esterification: The enantiomer of tartaric acid is esterified, typically using an alcohol (e.g., ethanol) under acidic conditions to protect the carboxylic acid functional groups.
-
Step 2: Dioxolane Formation: The diol of the resulting tartrate is protected by reacting it with an acetone equivalent to form a dioxolane.
-
Step 3: Grignard Reaction: The protected tartrate is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the two methyl groups.
-
Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the dihydroxy intermediate.
-
Step 5: Tautomerization: The final product, Sotolon, is obtained through tautomerization to the more stable enol form.
Analytical Methodologies
The quantification of Sotolon in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, offering high sensitivity and selectivity.[2][13]
Protocol: Extraction and Quantification of Sotolon by GC-MS [9][14]
-
1. Sample Preparation and Extraction:
-
For solid samples (e.g., fenugreek seeds), grind to a fine powder. For liquid samples (e.g., wine, bacterial culture), use directly.
-
To a known amount of sample, add a known amount of an internal standard (e.g., ¹³C₂-labeled Sotolon) for accurate quantification.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane.[2][13] For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.[2]
-
Isolate the acidic components by extraction with a basic aqueous solution (e.g., 0.5 M Na₂CO₃), followed by acidification (e.g., to pH 3 with HCl) and re-extraction into an organic solvent.[8]
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 0.1-1 mL) under a gentle stream of nitrogen.
-
-
2. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) to separate the components of the extract. A typical temperature program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for Sotolon (m/z) include 128 (molecular ion), 83, and 55.[2][13]
-
-
3. Quantification:
-
Generate a calibration curve using standard solutions of Sotolon of known concentrations.
-
Calculate the concentration of Sotolon in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological and Pharmacological Activities
While the furanone chemical scaffold is known to be present in compounds with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects, specific research on Sotolon has been more focused.[1][5][6][15]
Anti-Virulence Activity against Pseudomonas aeruginosa
A significant recent discovery is the ability of Sotolon to attenuate the virulence of the opportunistic human pathogen Pseudomonas aeruginosa.[15] This bacterium utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[11][15] Sotolon has been shown to interfere with the QS system, leading to a reduction in the production of key virulence factors and the inhibition of biofilm formation.[15]
Mechanism of Action: Sotolon acts as a quorum sensing inhibitor (QSI). It has been shown to down-regulate the expression of QS-related genes in P. aeruginosa.[15] By disrupting this communication system, Sotolon effectively disarms the bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.[15] In vivo studies in mice have demonstrated that Sotolon can protect against P. aeruginosa infection.[15]
Association with Maple Syrup Urine Disease
Sotolon has been identified as the compound responsible for the characteristic maple syrup odor in the urine of individuals with Maple Syrup Urine Disease (MSUD). [16]This rare genetic disorder results from a deficiency in the enzyme complex responsible for the breakdown of branched-chain amino acids, leading to their accumulation and the formation of Sotolon. [16]
Toxicology and Safety
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Sotolon is classified as Acute Toxicity, Oral, Category 4, with the hazard statement "Harmful if swallowed". [7]However, detailed toxicological data, such as LD50 values from oral, dermal, or inhalation studies, are not readily available in the public domain. [17]Similarly, specific studies on the genotoxicity or carcinogenicity of Sotolon have not been widely reported. [18]As with any chemical compound, appropriate safety precautions should be taken when handling Sotolon, including the use of personal protective equipment and working in a well-ventilated area. [17]
Applications and Future Perspectives
The primary application of Sotolon is as a flavoring agent in the food and beverage industry, where it is used to impart or enhance sweet, caramel, and nutty flavors. [19]Its high potency makes it an effective ingredient even at very low concentrations.
The discovery of Sotolon's anti-virulence properties opens up new avenues for research and development in the pharmaceutical sector. As an inhibitor of quorum sensing, Sotolon represents a potential alternative or adjunct to traditional antibiotics for the treatment of P. aeruginosa infections. [7]This is particularly relevant in the context of rising antimicrobial resistance. Further research is warranted to explore the full therapeutic potential of Sotolon and its derivatives, including their efficacy in more complex infection models and their pharmacokinetic and pharmacodynamic properties. The broader pharmacological potential of the furanone scaffold suggests that Sotolon could be a starting point for the development of novel therapeutics with a range of activities.
References
-
El-Mowafy, M., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. Antibiotics, 10(7), 871. [Link]
-
Pu, D., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. Journal of Agricultural and Food Chemistry, 72(10), 5403-5415. [Link]
-
Pu, D., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. PubMed, 38386648. [Link]
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62835, Sotolone. [Link]
-
Ben Khemis, I., et al. (2024). Investigation of olfactory perception by a putative adsorption process of sotolone and abhexone on human olfactory receptor OR8D1: Statistical physics modeling and molecular docking. PubMed, 38212879. [Link]
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]
-
Podlejski, E., et al. (2003). 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease. Journal of Inherited Metabolic Disease, 26(2-3), 111-114. [Link]
-
M&U International. (2015). SAFETY DATA SHEET: 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDROFURAN-2-ONE. [Link]
-
Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005. [Link]
-
El-Mowafy, M., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. PubMed, 34356792. [Link]
-
Pu, D., et al. (2024). Collection - Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - Journal of Agricultural and Food Chemistry. Figshare. [Link]
-
El-Mowafy, M., et al. (2021). The molecular docking sotolon on P. aeruginosa QS receptors. (A)... ResearchGate. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]
-
The Good Scents Company. (2025). caramel furanone 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one. The Good Scents Company. [Link]
-
Campo, E., et al. (2023). Optimization and Validation of a Method to Determine Enolones and Vanillin Derivatives in Wines—Occurrence in Spanish Red Wines and Mistelles. Molecules, 28(10), 4235. [Link]
-
The Good Scents Company. (2025). caramel furanone solution, 28664-35-9. The Good Scents Company. [Link]
-
Ghaly, S., et al. (2024). Investigating Sulforaphane's anti-virulence and anti-quorum sensing properties against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1386616. [Link]
-
Schuh, C., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7048-7057. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. ResearchGate. [Link]
-
Pons, A., et al. (2010). Identification of a sotolon pathway in dry white wines. Journal of Agricultural and Food Chemistry, 58(12), 7273-7279. [Link]
-
Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. OENO One, 54(2), 331-336. [Link]
-
Blank, I., & Schieberle, P. (1995). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. In Bioflavour 95 (pp. 385-388). INRA Editions. [Link]
-
Aboshanab, K. M., et al. (2025). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. International Journal of Molecular Sciences, 26(16), 8887. [Link]
-
Taylor & Francis. (n.d.). Lethal dose 50 – Knowledge and References. Taylor & Francis. [Link]
-
König, T., et al. (2010). Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24). ResearchGate. [Link]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 4393040. [Link]
-
Pereira, V., et al. (2019). Is Sotolon Relevant to the Aroma of Madeira Wine Blends? Molecules, 24(22), 4038. [Link]
-
Ferrand, Y., et al. (2010). Diastereoselective Encapsulation of Tartaric Acid by a Helical Aromatic Oligoamide. Journal of the American Chemical Society, 132(23), 7858-7859. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Eklov, B. M., et al. (2008). Rat oral LD50 values (log mol/kg) for the 50 MEIC reference chemicals... ResearchGate. [Link]
-
Annunziata, G., et al. (2020). Phytochemical Compounds and Protection from Cardiovascular Diseases: A State of the Art. Nutrients, 12(5), 1432. [Link]
-
Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. [Link]
-
Chem-Impex. (n.d.). 4,5-Dimetil-3-hidroxi-2,5-dihidrofuran-2-ona. Chem-Impex. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imreblank.ch [imreblank.ch]
- 10. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imreblank.ch [imreblank.ch]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caramel furanone solution, 28664-35-9 [thegoodscentscompany.com]
- 19. chemimpex.com [chemimpex.com]
Methodological & Application
quantitative analysis of sotolon in wine using GC-MS
Application Note: Quantitative Analysis of Sotolon in Wine via SIDA-GC-MS
Abstract This application note details a robust protocol for the quantification of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in wine matrices using Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . Sotolon is a potent chiral lactone responsible for "nutty," "curry," and "oxidized" aroma notes.[1] While desirable in fortified wines like Sherry, Port, and Vin Jaune, it is a critical off-flavor marker for premature aging in dry white wines.[2] Due to its high polarity, low sensory threshold (approx. 8 µg/L in white wine), and the complexity of the wine matrix, this protocol utilizes Solid Phase Extraction (SPE) on polymeric resins followed by Selected Ion Monitoring (SIM) to achieve parts-per-billion (ppb) sensitivity.
Introduction & Scientific Context
Sotolon exists in dynamic equilibrium between its enol and keto forms, heavily influenced by pH, making it challenging to extract consistently. In enology, it serves as a dual-purpose marker:
-
Quality Indicator: In biological aging (e.g., Vin Jaune), it accumulates to >100 µg/L, contributing to typicity.
-
Spoilage Marker: In young dry white wines, concentrations >8 µg/L indicate premature oxidative aging (premox), often caused by inadequate SO₂ protection or closure failure.
Why SIDA (Stable Isotope Dilution Assay)? Standard external calibration fails in wine analysis because the matrix (ethanol, sugars, polyphenols) suppresses signal and alters extraction efficiency. By spiking the sample with a deuterated internal standard (e.g., Sotolon-d3 ) before extraction, every loss during sample preparation is mirrored by the standard. The ratio of native Sotolon to Sotolon-d3 remains constant, ensuring <5% relative standard deviation (RSD) even with variable recovery rates.
Workflow Visualization
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: SIDA-SPE-GC-MS Workflow for Sotolon Quantification. Critical wash steps remove non-polar interferences before elution.
Materials & Reagents
-
Target Analyte: Sotolon (≥97% purity).
-
Internal Standard (IS): Sotolon-d3 (or Sotolon-13C2). Note: If isotopically labeled standards are unavailable, 3-octanol is a common alternative, though less accurate.
-
SPE Cartridges: LiChrolut EN (200 mg or 500 mg) or equivalent styrene-divinylbenzene (SDVB) polymer. Why: Sotolon is too polar for C18; polymeric resins provide better retention.
-
Solvents: Dichloromethane (DCM), Pentane, Methanol (GC-MS grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Experimental Protocol
Phase 1: Sample Preparation & Extraction (SPE)
Causality: Direct liquid-liquid extraction (LLE) often results in emulsions with wine. SPE provides cleaner extracts and higher throughput.
-
Sample Aliquot: Transfer 50 mL of wine into a glass flask.
-
Internal Standard Spiking: Add 50 µL of Sotolon-d3 solution (10 mg/L in ethanol) to achieve a final concentration of 10 µg/L.
-
Equilibration: Stir for 20 minutes. Critical: Allows the IS to bind to the matrix similarly to the native analyte.
-
SPE Conditioning:
-
Rinse cartridge with 4 mL Methanol.
-
Rinse with 4 mL Deionized Water. Do not let the cartridge dry.
-
-
Loading: Pass the 50 mL wine sample through the cartridge at a flow rate of approx. 2-3 mL/min.
-
Interference Wash (The "Cleanup" Step):
-
Wash with 15 mL of Pentane:DCM (20:1 v/v) .
-
Mechanism:[1] This removes non-polar lipids and fusel alcohols that co-elute with sotolon, while sotolon (polar) remains on the resin.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution: Elute sotolon with 6 mL of Dichloromethane (DCM) .
-
Drying: Pass the eluate through a small bed of anhydrous
to remove trace water.
Phase 2: Concentration
-
Concentrate the DCM extract to exactly 100 µL under a gentle stream of Nitrogen (
).-
Warning: Do not evaporate to dryness; sotolon is semi-volatile and will be lost.
-
Phase 3: GC-MS Instrumental Method
Choice of Column: Sotolon requires a polar stationary phase (PEG/Wax) for good peak shape and separation from matrix interferences.
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-Wax or HP-INNOWax (60 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C. Injection Volume: 2 µL.
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 240°C
-
Hold 10 min (Total run ~45 min).
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
Acquisition Mode: Selected Ion Monitoring (SIM) Full scan is insufficiently sensitive for ppb-level analysis. Use SIM windows centered on the sotolon retention time.
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Sotolon | 24.5 min | 83 | 128 (Molecular Ion), 55 |
| Sotolon-d3 (IS) | 24.5 min | 86 | 131, 58 |
Note: m/z 83 is the base peak (lactone ring fragment) and offers the highest signal-to-noise ratio.
Data Analysis & Validation
Quantification Formula
Calculate the concentration of Sotolon (
Where
Performance Metrics (Typical)
| Parameter | Value | Notes |
| Linearity ( | > 0.999 | Range: 1 – 500 µg/L |
| LOD (Limit of Detection) | 0.5 – 1.0 µg/L | Well below sensory threshold (8 µg/L) |
| Recovery | 65% – 75% | Lower recovery is acceptable due to SIDA correction |
| Precision (RSD) | < 5% | Intra-day repeatability |
Troubleshooting & Optimization
-
Low Recovery: If recovery drops <50%, ensure the SPE cartridge is not drying out before sample loading. Check the pH of the wine; extremely acidic wines may require slight adjustment to pH 3.5, though sotolon is generally stable at wine pH.
-
Peak Tailing: Sotolon is polar.[3] If peaks tail on the Wax column, trim the guard column or deactivate the inlet liner (use silanized glass wool).
-
Interferences: If m/z 83 shows high background, switch to m/z 128 for quantification, though this will reduce sensitivity (increase LOD).
References
-
Ferreira, A. C. S., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry.[4][5][6] Journal of Chromatography A, 1010(1), 95-103.[4]
-
Martin, B., & Etievant, P. X. (1991). Quantitative determination of sotolon in wines by high-performance liquid chromatography. Journal of High Resolution Chromatography.
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[6] Journal of Analytical Methods in Chemistry.[2]
-
Pons, A., et al. (2010). Sotolon in dry white wines: Identification, quantitative determination, and sensory impact. Journal of Agricultural and Food Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
liquid-liquid extraction protocol for sotolon in alcoholic beverages
Introduction & Scope
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the "curry," "nutty," or "maple syrup" aroma in oxidative wines (Sherry, Madeira, Vin Jaune), aged Sake, and botrytized wines. While desirable in fortified wines, it is often considered a defect (premature oxidation marker) in dry white wines at concentrations exceeding 8–10 µg/L.
Extracting sotolon is chemically challenging due to its high water solubility, polarity, and pH-dependent equilibrium between its lactone (closed-ring) and hydroxy-acid (open-ring) forms. This protocol details a high-recovery Liquid-Liquid Extraction (LLE) workflow using Dichloromethane (DCM) as the gold-standard solvent, with critical controls for pH and ionic strength to maximize mass transfer.
Chemical Principles & Mechanistic Insight
To achieve high recovery, one must understand the behavior of sotolon in a hydro-alcoholic matrix.
The Lactone-Acid Equilibrium
Sotolon exists in a dynamic equilibrium. At neutral or alkaline pH, the lactone ring hydrolyzes to form the corresponding hydroxy-acid (3-hydroxy-2-methyl-4-oxopentanoic acid), which is highly hydrophilic and impossible to extract into organic solvents.
-
Mechanism: Acidification shifts the equilibrium toward the closed-ring lactone form , which is less polar and amenable to organic extraction.
-
Protocol Implication: The sample pH must be adjusted to < 3.0 prior to extraction to ensure >99% of the analyte is in the extractable lactone form.
The "Salting Out" Effect
Alcoholic beverages contain ethanol (12–20% v/v), which acts as a co-solvent, increasing the solubility of sotolon in the aqueous phase and hindering partition into the organic solvent.
-
Protocol Implication: Saturation with Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase, disrupting the hydration shell around the sotolon molecules and "pushing" them into the organic phase (Setschenow equation).
Experimental Protocol
Reagents & Materials
-
Solvent: Dichloromethane (DCM), HPLC Grade. ( Note: Ethyl Acetate may be used as a greener alternative, but DCM provides cleaner separation and higher recovery for this specific lactone.)
-
Salts: Sodium Chloride (NaCl), anhydrous, ACS reagent; Sodium Sulfate (Na₂SO₄), anhydrous (granular).
-
Acid: Hydrochloric Acid (HCl), 1M or Tartaric Acid.
-
Internal Standard (IS): [¹³C]-Sotolon or 3-Octanol (10 mg/L in ethanol).
-
Apparatus: 50 mL PTFE-lined centrifuge tubes, Nitrogen evaporator, GC vials with glass inserts.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Degas sparkling samples via ultrasonication for 10 minutes.
-
Transfer 50 mL of the beverage into a centrifuge tube.
-
Spike IS: Add 50 µL of Internal Standard solution.
-
pH Adjustment: Measure initial pH. Add 1M HCl dropwise to adjust pH to 3.0 ± 0.1 .
-
Critical Control Point: Do not bypass. pH > 4.0 results in < 50% recovery.
-
Step 2: Ionic Strength Modification
-
Add 15 g of NaCl to the sample.
-
Vortex vigorously for 2 minutes until the salt is mostly dissolved (saturation point).
Step 3: Liquid-Liquid Extraction
-
Add 5 mL of Dichloromethane (DCM).
-
Shake mechanically for 15 minutes or vortex intermittently.
-
Phase Separation: Centrifuge at 4,500 rpm for 10 minutes at 10°C.
-
Observation: DCM is denser than water; it will form the bottom layer.
-
Troubleshooting: If an emulsion forms (common in sweet wines), add a spatula tip of glass wool and re-centrifuge, or freeze the aqueous layer to pour off the organic phase.
-
Step 4: Dehydration & Concentration
-
Carefully recover the lower organic layer using a glass Pasteur pipette.
-
Pass the extract through a small column/cartridge containing 2 g anhydrous Na₂SO₄ to remove residual water.
-
Collect the dry extract in a concentrator tube.
-
Evaporate under a gentle stream of Nitrogen (N₂) at 35°C to a final volume of 200 µL .
-
Caution: Do not evaporate to dryness; sotolon is semi-volatile and losses will occur.
-
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the extraction logic.
Figure 1: Critical Control Workflow for Sotolon Extraction. Red nodes indicate steps where analyte loss is most likely if protocols are not strictly followed.
Analytical Parameters (GC-MS)
To validate the extraction, the following instrumental parameters are recommended.
| Parameter | Setting |
| System | GC-MS (Single Quadrupole or Ion Trap) |
| Column | Polar Phase (DB-Wax or equivalent), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet | Splitless mode, 250°C |
| Oven Program | 40°C (1 min) → 10°C/min → 240°C (5 min) |
| MS Mode | SIM (Selected Ion Monitoring) |
| Target Ions | Quantifier: m/z 128 (Molecular Ion), Qualifier: m/z 83, 55 |
| LOD/LOQ | Typically 0.5 µg/L / 1.5 µg/L |
Validation & Performance Metrics
Based on field data and literature (see References 1, 3), this protocol yields the following performance characteristics:
| Metric | Expected Value | Notes |
| Recovery | 85% – 95% | Lower in sweet wines due to viscosity; improved by dilution. |
| Linearity (R²) | > 0.995 | Range: 1 – 500 µg/L. |
| Repeatability (RSD) | < 7% | Intra-day precision.[1][2] |
| Matrix Effect | Moderate | Matrix-matched calibration curves are recommended for Port/Sherry. |
Troubleshooting Guide:
-
Low Recovery: Check pH. If pH > 3.5, the open-ring form is lost in the aqueous phase.
-
Dirty Chromatogram: If using Ethyl Acetate, co-extraction of fusel oils is common. Switch to DCM or perform a back-extraction wash with pH 10 buffer (risk of losing sotolon if not careful).
References
-
Ferreira, V., et al. (2003). "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.
-
Pereira, V., et al. (2018).[3][4] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry.
-
Gabrielli, M., et al. (2014).[5] "UHPLC Quantification of Sotolon in White Wine." Journal of Agricultural and Food Chemistry.
-
Cutzach, I., et al. (1999). "Analysis of Sotolon in Wines by HPLC-DAD and GC-MS." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: Ultra-Trace Analysis of Sotolon in Complex Food Matrices via SPME-GC-MS/MS
This is a comprehensive Application Note and Protocol for the analysis of Sotolon in complex food matrices, designed for analytical chemists and food scientists.
Abstract
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound responsible for "curry," "maple syrup," and "burnt sugar" notes in foods such as fenugreek, aged sake, botrytized wines, and culinary sauces.[1] Due to its extremely low odor threshold (0.3 ppb in water) and high polarity, quantifying sotolon in complex matrices is analytically challenging. This protocol details a robust Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with GC-MS/MS , utilizing Isotope Dilution Analysis (SIDA) to overcome matrix suppression and achieve sub-ppb detection limits.
Introduction & Scientific Rationale
The Analytical Challenge
Sotolon presents a "perfect storm" of difficulty for gas chromatography:
-
High Polarity & Water Solubility: It partitions poorly into the headspace, making standard HS-SPME inefficient without modification.
-
Lactone-Hydroxyacid Equilibrium: Sotolon exists in a pH-dependent equilibrium. At neutral/alkaline pH, the lactone ring opens to form the non-volatile hydroxy-acid salt.
-
Matrix Interference: In complex matrices (e.g., soy sauce, aged wine), Maillard reaction products and sugars co-elute and suppress ionization.
The Solution: Mechanistic Control
To successfully extract sotolon, we must manipulate the thermodynamics of the sample:
-
pH Control: Acidifying the matrix (pH < 3.0) forces the equilibrium toward the volatile lactone form.
-
Ionic Strength: Saturation with NaCl ("salting out") decreases the solubility of organic compounds, driving sotolon into the headspace.
-
Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected.[2] The Carboxen layer is critical for trapping small, polar volatiles, while DVB retains larger co-extractives, providing a comprehensive profile.
Visualizing the Equilibrium Logic
The following diagram illustrates the critical pH-dependent extraction mechanism.
Caption: Figure 1: The pH-dependent equilibrium of sotolon. Acidification is mandatory to maximize the concentration of the volatile lactone form available for SPME extraction.
Materials & Equipment
Reagents
-
Target Analyte: Sotolon (≥97% purity).
-
Internal Standard (Critical): Sotolon-d3 (Deuterated) or 13C2-Sotolon. Note: Do not use generic standards like 3-octanol for precise quantitation due to dissimilar matrix binding behavior.
-
Solvents: Ethanol (LC-MS grade), Water (Milli-Q).
-
Salts: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.
-
Acid: Tartaric acid or Hydrochloric acid (1M).
Instrumentation
-
GC System: Agilent 8890 or Thermo Trace 1310.
-
Detector: Triple Quadrupole MS (e.g., Agilent 7010B or Thermo TSQ 9000) in MRM mode. Single Quad SIM mode is acceptable but has higher LOD.
-
Autosampler: CTC PAL3 or equivalent with SPME Arrow capability (optional) or standard SPME.
-
Column: Polar Phase (WAX type).
-
Recommended: DB-WAX UI or VF-WAXms (60 m × 0.25 mm × 0.25 µm).
-
Reasoning: A polar column is required to retain sotolon and separate it from non-polar matrix interferences.
-
Experimental Protocol
Step 1: Standard Preparation
-
Stock Solution: Dissolve 10 mg Sotolon in 10 mL Ethanol (1000 ppm). Store at -20°C.
-
Internal Standard Stock: Dissolve Sotolon-d3 to 100 ppm in Ethanol.
-
Working Standards: Prepare serial dilutions in a "Synthetic Matrix" (12% Ethanol, pH 3.2 buffer) to match the sample's solvent strength.
Step 2: Sample Preparation (The "Self-Validating" Step)
Every sample must be spiked with Internal Standard prior to extraction to correct for fiber wear and matrix effects.
-
Aliquot: Transfer 5.0 mL of liquid sample (wine, soy sauce, broth) into a 20 mL headspace vial.
-
For solids: Homogenize 2g solid with 5mL saturated NaCl solution.
-
-
IS Spiking: Add 10 µL of Sotolon-d3 (10 ppm) to achieve a final concentration of 20 ppb.
-
Matrix Modification:
-
Add 1.5 g NaCl (Saturation).
-
Add 100 µL 1M HCl or Tartaric Acid (Ensure pH < 3.5).
-
-
Seal: Cap immediately with magnetic screw caps (PTFE/Silicone septa). Vortex for 30 seconds.
Step 3: SPME Extraction Parameters
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).[2]
-
Incubation: 10 minutes at 50°C with agitation (500 rpm).
-
Extraction: 45 minutes at 50°C (Headspace mode).
-
Note: Do not exceed 60°C; thermal degradation of sugars can produce interfering furans.
-
-
Desorption: 3 minutes at 250°C in splitless mode.
Step 4: GC-MS/MS Acquisition
Chromatographic Conditions:
-
Injector Temp: 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min (Focus volatiles).
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min (Bake out).
-
MS Parameters (MRM Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| Sotolon | 128.1 | 83.0 | 10 | Quantifier |
| 128.1 | 55.0 | 15 | Qualifier | |
| Sotolon-d3 | 131.1 | 86.0 | 10 | Internal Std |
| | 131.1 | 58.0 | 15 | Qualifier |
If using Single Quad (SIM Mode): Monitor m/z 83 (Base), 128 (Molecular), and 55.
Workflow Diagram
Caption: Figure 2: Step-by-step analytical workflow ensuring matrix normalization via internal standard spiking before pH adjustment.
Validation & Quality Control
To ensure Trustworthiness and regulatory compliance, the following metrics must be verified:
| Parameter | Acceptance Criteria | Methodological Note |
| Linearity (R²) | > 0.995 | Range: 0.5 ppb – 500 ppb. |
| Recovery | 80% - 120% | Spiked into blank matrix (e.g., model wine). |
| Precision (RSD) | < 15% | n=6 replicates at 10 ppb. |
| LOD / LOQ | < 0.5 ppb / < 1.5 ppb | Calculated as 3x and 10x S/N ratio. |
| Carryover | < 0.1% | Run blank fiber desorption between high samples. |
Troubleshooting Guide:
-
Low Sensitivity: Check pH. If pH > 4.0, recovery drops by >50%. Verify fiber age (DVB fibers degrade after ~100 injections).
-
Peak Tailing: Sotolon is polar.[3] Trim the GC column guard (0.5m) or deactivate the inlet liner (use Ultra Inert liners).
-
Interference: If m/z 83 shows high background, switch to softer ionization or use GC-GC (Heart-cutting) if available.
References
-
Methodology & Fiber Selection
- Comparison of SPME fibers for polar compounds.
-
Source:
-
Sotolon Stability & Synthesis
- Stability of sotolon in acidic/basic solutions and synthesis of deuter
-
Source:
-
Wine Analysis Protocol
- Rapid Determin
-
Source:
-
Mass Spectrometry Parameters
- Quantitative determin
-
Source:
Sources
Application Note: High-Sensitivity Quantitation of Sotolon in Complex Matrices via UPLC-MS/MS
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent lactone responsible for key aroma characteristics in pharmaceuticals, aged wines, and biological fluids. Its extremely low odor threshold (0.3 ppb in water) and potential role as a biomarker for Maple Syrup Urine Disease (MSUD) demand analytical methods capable of sub-ppb sensitivity.
This guide details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. Unlike traditional GC-MS methods that require derivatization or extensive headspace extraction, this UPLC-MS/MS approach utilizes electrospray ionization (ESI) in positive mode for direct, high-throughput quantification.
Chemical Basis & Experimental Logic
The Analyte
Sotolon exists in keto-enol equilibrium, but the lactone ring stability is pH-dependent.
-
Challenge: In alkaline conditions, the lactone ring opens, forming a hydroxy-acid salt, rendering it undetectable by standard MRM transitions.
-
Solution: All extraction and mobile phases must remain acidic (pH < 3.5) to ensure the molecule remains in its protonated, closed-ring lactone form [1].
Chromatographic Strategy
-
Column Selection: A C18 stationary phase is selected to retain the moderately polar lactone. A Core-Shell (e.g., Kinetex or Cortecs) particle morphology is recommended to maximize peak capacity and sensitivity at lower backpressures.
-
Mobile Phase: Methanol is preferred over Acetonitrile for Sotolon due to better solvation of the lactone ring, often resulting in higher ionization efficiency in ESI+.
Mass Spectrometry Strategy
-
Fragmentation: The primary transition involves the cleavage of the lactone ring.
-
Quantifier: 129.1
55.1 m/z (High specificity). -
Qualifier: 129.1
83.0 m/z (Loss of H2O + CO, characteristic of lactones).
-
Workflow Visualization
The following diagram outlines the critical decision pathways for sample preparation based on matrix type.
Figure 1: Decision tree for Sotolon extraction ensuring matrix compatibility and lactone stability.
Comprehensive Protocol
Materials & Reagents[1]
-
Standards: Sotolon (≥97% purity).
-
Internal Standard (IS): Sotolon-d3 (preferred) or 2-Octanol (economical alternative).
-
Solvents: LC-MS grade Methanol, Formic Acid, Ethyl Acetate.
-
Equipment: UPLC System (e.g., Waters ACQUITY or Shimadzu Nexera) coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
Sample Preparation
Note: Ethyl Acetate is chosen over Dichloromethane (DCM) for its lower toxicity and comparable extraction efficiency for lactones [2].
Protocol A: Wine & Aqueous Beverages
-
Aliquot: Transfer 5 mL of sample into a 15 mL centrifuge tube.
-
Spike: Add 20 µL of Internal Standard solution (1 ppm).
-
Extract: Add 5 mL Ethyl Acetate . Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a fresh glass tube.
-
Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 200 µL of 0.1% Formic Acid in Water . (This achieves a 25x concentration factor).
-
Filter: Filter through a 0.22 µm PTFE syringe filter into a UPLC vial.
Protocol B: Plasma & Urine (Biologicals)
-
Pre-treatment: To 200 µL of plasma/urine, add 600 µL of cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean tube.
-
LLE: Add 1 mL Ethyl Acetate to the supernatant. Vortex 2 min.
-
Proceed: Follow steps 4-8 from Protocol A.
Instrumental Method (UPLC-MS/MS)
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Divert to Waste (Salt removal) |
| 4.0 | 30 | Elution of polar matrix |
| 6.0 | 95 | Wash |
| 7.0 | 95 | Hold |
| 7.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Note: Sotolon typically elutes between 4.5 - 5.5 minutes depending on dwell volume.
Mass Spectrometry Parameters (Source: ESI+)
-
Spray Voltage: 4500 V
-
Source Temp: 400°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
|---|---|---|---|---|---|
| Sotolon | 129.1 | 55.1 | 100 | 25 | Quantifier |
| Sotolon | 129.1 | 83.0 | 100 | 18 | Qualifier |
| Sotolon-d3 | 132.1 | 58.1 | 100 | 25 | Internal Std |
Data Analysis & Validation
Quantification
Calculate the Peak Area Ratio (Analyte Area / IS Area). Plot against concentration using a Linear Regression with 1/x weighting.
Performance Metrics (Expected)
-
Linearity: 0.05 – 100 µg/L (R² > 0.995).[3]
-
LOD (Limit of Detection): ~0.015 µg/L (15 ppt) [1].
-
LOQ (Limit of Quantitation): ~0.04 µg/L (40 ppt) [2].
-
Recovery: 85% - 105% (Matrix dependent).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | High pH in mobile phase | Ensure 0.1% Formic Acid is fresh. Sotolon ring opens at pH > 5. |
| Peak Tailing | Secondary interactions | Increase column temp to 45°C or check column age. |
| Signal Suppression | Matrix effect | Improve LLE cleanup or switch to Matrix-Matched Calibration. |
References
-
Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods. Source: Food Chemistry (2015).[4][5] URL:[Link]
-
Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Source: Journal of Analytical Methods in Chemistry (2018).[2][6] URL:[Link]
-
UHPLC Quantification of Sotolon in White Wine. Source: Journal of Agricultural and Food Chemistry (2014).[4][5] URL:[Link]
Sources
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Precision Analysis of Sotolon: A Dual-Modality GC-O and GC-MS Protocol
Introduction & Chemical Significance[1][2][3][4][5]
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic "curry" or "fenugreek" notes at high concentrations and "maple syrup" or "caramel" notes at lower concentrations.[1][2][3] It is a critical quality marker in:
-
Botrytized Wines (Tokaji, Sauternes): Indicating noble rot infection.[4]
-
Fortified Wines (Sherry, Madeira, Port): Associated with oxidative aging.[4]
-
Pharmaceutical Excipients: As a potential off-odor in fenugreek-derived precursors.[4]
The Chirality Challenge
Sotolon exists as two enantiomers with drastically different odor thresholds.[4] Standard GC-MS often fails to distinguish these without chiral columns, yet the human nose detects the difference immediately.
-
(4S)-Sotolon: Sweet, maple-like, curry.[1] Odor Threshold: ~0.8 µg/L (ppb).[4][3]
-
(4R)-Sotolon: Rancid, walnut-like.[4][3] Odor Threshold: ~89 µg/L (ppb).[4][2][3]
Scientific Rationale for GC-O: Because the (4S) enantiomer has an odor threshold two orders of magnitude lower than the (4R) form, instrumental detection limits (LOD) often exceed sensory detection limits. Gas Chromatography-Olfactometry (GC-O) is the only method to bridge this gap, validating that a chromatographic peak corresponds to the perceived sensory defect or attribute.
Experimental Protocol: Sample Preparation (The "Trustworthiness" Pillar)
Critical Mechanism: Sotolon is a lactone.[1][4] At neutral or alkaline pH, the lactone ring hydrolyzes (opens), forming an odorless hydroxy-acid. This reaction is reversible but leads to massive quantification errors if not controlled.[4] All extractions must occur at pH < 3.0.
Reagents
-
Internal Standard (IS): 3-Octanol (for general volatiles) or deuterated Sotolon (Sotolon-d3) for precise isotope dilution assays.[4]
-
Solvent: Dichloromethane (DCM), HPLC grade.[4]
-
Acidifier: 1M HCl or Phosphoric Acid.[4]
-
Drying Agent: Anhydrous Sodium Sulfate (
).[4]
Step-by-Step Extraction Workflow
-
Sample Aliquoting: Transfer 50 mL of liquid sample (wine/beverage) into a separation funnel.
-
pH Adjustment (CRITICAL): Measure initial pH. Adjust to pH 3.0 using 1M HCl.
-
Why? Ensures the equilibrium shifts 100% toward the lactone ring form, preventing loss of analyte to the aqueous phase.
-
-
Salting Out: Add 5g NaCl to increase ionic strength and drive organics into the solvent phase.[4]
-
Liquid-Liquid Extraction:
-
Drying & Concentration:
Instrumental Configuration
Gas Chromatography (GC) Parameters[1][5][8][9]
-
System: Agilent 7890B / 8890 or equivalent.
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.[4]
Column Selection Strategy
Two columns are required for comprehensive analysis:
-
Primary Quantification (Polar): DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm).[4]
-
Reason: Sotolon is polar; non-polar columns (DB-5) result in poor peak shape and co-elution.[4]
-
-
Chiral Differentiation (Secondary): Cyclodex-B or Rt-βDEXse (30m x 0.25mm).[4]
-
Reason: Required to separate (4S) and (4R) enantiomers.[4]
-
Temperature Program (WAX Column)
-
Initial: 40°C (hold 5 min).
-
Ramp 1: 5°C/min to 230°C.
-
Final: 230°C (hold 20 min).
Olfactometric Detection (GC-O) Setup
-
Hardware: Gerstel ODP 3 or equivalent sniffing port.
-
Split Ratio: 1:1 split at the column outlet (50% to MS, 50% to Sniff Port).
-
Transfer Line: Heated to 240°C to prevent condensation.
-
Humidification: Humidified air must be added to the sniffing port nose cone to prevent drying of the panelist's nasal mucosa (olfactory fatigue).[4]
Mass Spectrometry (MS) Parameters[5][8][9][10][11]
-
Mode: Electron Impact (EI), 70 eV.[4]
-
Acquisition: SIM (Selected Ion Monitoring) is mandatory for sensitivity.[4]
-
Target Ions:
-
m/z 128 (Molecular Ion - Confirmation)
-
m/z 83 (Base Peak - Quantification - Loss of
) -
m/z 55 (Fragment - Confirmation)
-
GC-O Methodology: Aroma Extract Dilution Analysis (AEDA)
To determine the potency of sotolon in the sample, do not rely on peak area alone. Use AEDA to calculate the Flavor Dilution (FD) Factor .
-
Panel Training:
-
Dilution Series:
-
Prepare a stepwise dilution series of the extract (
).
-
-
Run Execution:
-
Calculation:
Visualized Workflows
Figure 1: Optimized Extraction & Analysis Logic
This diagram illustrates the critical decision points preventing analyte degradation and ensuring successful chiral identification.
Caption: Figure 1. Dual-pathway workflow emphasizing pH control for lactone stability and split-detection for sensory validation.
Figure 2: The Chirality-Threshold Relationship
Understanding why GC-O is necessary requires visualizing the threshold gap.[4]
Caption: Figure 2. The odor threshold disparity between enantiomers dictates the need for human sensory detection (GC-O).
Data Reporting & Troubleshooting
Quantitative Data Summary Table
When reporting results, structure your data to correlate chemical concentration with sensory impact (OAV - Odor Activity Value).
| Compound | Retention Time (min) | Target Ion (m/z) | Conc.[4][5] (µg/L) | Odor Threshold (µg/L) | OAV (Conc/Thresh) | Sensory Desc. |
| (4S)-Sotolon | 18.4 (Chiral) | 83 | 1.5 | 0.8 | 1.87 | Maple, Curry |
| (4R)-Sotolon | 18.9 (Chiral) | 83 | 2.0 | 89.0 | 0.02 | (Not Perceived) |
Note: An OAV > 1 indicates the compound contributes actively to the aroma profile.[6][7]
Troubleshooting Guide
-
Low Recovery: Check extraction pH. If pH > 3.5, the lactone ring opened.[4] Re-acidify and re-extract.
-
Peak Tailing: Sotolon interacts with active sites in the liner.[4] Use deactivated wool liners and trim the column guard regularly.[4]
-
No Odor at Port: Check transfer line temperature. If < 200°C, sotolon (BP ~184°C at atmospheric, but high boiling point relative to volatiles) may condense before reaching the nose.
References
-
Leffingwell, J. C. (2001).[4] The Sotolons: Chirality & Odour Perception.[4] Leffingwell & Associates.[4] Link
-
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2008).[3] Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry, 56(5), 1606–1610.[3] Link[4]
-
Ferreira, V., et al. (2003).[4] Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry.[8][5][9] Journal of Chromatography A, 1010(1), 95-103.[10][5] Link
-
Guichard, E. (1993).[4] Quantitative determination of sotolon in wines by high-performance liquid chromatography. Chromatographia, 37, 539–542.[4][10] Link[4]
-
Perreira, V., et al. (2018).[4] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[4] Journal of Analytical Methods in Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Sotolons [leffingwell.com]
- 4. glsciences.com [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sotolon as a Quantitative Biomarker for Premature Oxidative Aging in White Wine
[1][2][3][4]
Executive Summary
Premature oxidative aging (Premox) remains a critical financial and qualitative risk for white wine production, particularly for varieties like Sauvignon Blanc, Riesling, and Chardonnay. While traditional markers like free SO₂ provide a snapshot of current antioxidant status, they do not quantify cumulative oxidative damage.
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) has emerged as the definitive stable biomarker for Premox. Unlike transient aldehydes, sotolon accumulates irreversibly via the oxidative degradation of ascorbic acid and threonine. This guide outlines the mechanistic pathways of sotolon formation and provides a validated, high-throughput LC-MS/MS protocol for its quantification, adapted from bioanalytical standards for use in enological quality control.
Scientific Background & Mechanism[1][2][5][6]
The Molecule
Sotolon is a chiral lactone.[1] Its sensory impact is concentration-dependent:[2]
-
Low concentrations (<10 µg/L): Often undetectable or contributes subtle "nutty" complexity.
-
High concentrations (>10 µg/L): Distinctive notes of curry, fenugreek, walnut, and rancidity.
Chirality Factor: Sotolon exists as two enantiomers.[3] The (S)-enantiomer is the potent odorant (Odor Threshold: ~0.8 µg/L in model wine), while the (R)-enantiomer is far less potent (~89 µg/L).[3] However, for routine QC, quantifying total sotolon is the industry standard as racemization occurs over time, and total concentration correlates strongly with sensory defects.
Formation Pathway: The Ascorbic Acid Paradox
While ascorbic acid is added to wine as an antioxidant, its degradation in the presence of oxygen and ethanol drives sotolon formation. This "Ascorbic Acid Paradox" explains why wines heavily dosed with Vitamin C but poorly protected from oxygen age rapidly.
The Pathway:
-
Oxidation: Ascorbic acid oxidizes to dehydroascorbic acid.
-
Hydrolysis: Dehydroascorbic acid degrades into 2-ketobutyric acid .
-
Condensation: 2-ketobutyric acid undergoes aldol condensation with acetaldehyde (derived from ethanol oxidation).
-
Cyclization: The adduct cyclizes to form Sotolon.
Visualization of Signaling Pathway
Figure 1: The primary oxidative pathway for Sotolon formation in dry white wines involving Ascorbic Acid degradation.[4]
Analytical Protocol: High-Sensitivity LC-MS/MS
Method Selection: Traditional Gas Chromatography (GC-MS) methods require laborious liquid-liquid extraction (LLE) with toxic solvents like dichloromethane. The following protocol utilizes Miniaturized Liquid-Liquid Extraction (mLLE) coupled with LC-MS/MS (Multiple Reaction Monitoring mode). This approach offers higher throughput, reduced solvent usage, and the sensitivity required to detect sotolon at sub-threshold levels (0.5–5.0 µg/L).
Materials & Reagents
-
Analyte: Sotolon standard (≥97% purity).
-
Internal Standard (IS): Sotolon-d3 or 13C-Sotolon (Essential for correcting matrix effects and ionization suppression).
-
Solvents: Ethyl Acetate (Extraction), Formic Acid (0.1%), Acetonitrile (LC-MS grade).
-
Matrix: Model wine (12% ethanol, pH 3.2 tartrate buffer) for calibration curves.
Experimental Workflow
Step 1: Sample Preparation
-
Aliquot: Transfer 5 mL of wine sample into a 15 mL centrifuge tube.
-
Spike IS: Add 20 µL of Internal Standard solution (Sotolon-d3, 10 mg/L). Final concentration ~40 µg/L.
-
Extraction: Add 2 mL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 2 minutes to ensure phase transfer.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Collection: Transfer the upper organic phase (supernatant) to a glass vial.
-
Concentration (Optional but recommended for trace analysis): Evaporate solvent under a gentle stream of Nitrogen (N₂) to dryness. Reconstitute in 200 µL of mobile phase (0.1% Formic Acid in Water/Acetonitrile 90:10).
Step 2: LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate to 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometry (MRM Mode)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Sotolon | 129.0 | 83.0 | 55.0 | 15 / 25 |
| Sotolon-d3 | 132.0 | 86.0 | 58.0 | 15 / 25 |
Note: The transition 129 -> 83 corresponds to the loss of formic acid and water, a characteristic fragmentation of the lactone ring.
Visualization of Analytical Workflow
Figure 2: Step-by-step extraction and analysis workflow for Sotolon quantification.
Data Interpretation & Reference Values
To validate the assay, construct a calibration curve (0.5 – 50 µg/L) in model wine. The limit of quantitation (LOQ) should be ≤ 0.5 µg/L to detect early-stage oxidation.
Thresholds and Risk Assessment
Use the table below to categorize wine samples based on Sotolon concentration.
| Concentration (µg/L) | Sensory Impact | Interpretation | Action Required |
| < 1.0 | None | Fresh / Intact. No oxidative damage. | Maintain current storage. |
| 1.0 – 5.0 | Sub-threshold | Early Warning. Chemical oxidation has begun, though not yet perceptible. | Check SO₂ levels; Review closure integrity. |
| 5.0 – 8.0 | Threshold Zone | Risk. Sensitive tasters may detect "nutty" or "flat" notes. | Immediate consumption recommended. |
| > 8.0 | Distinct Defect | Premature Aging (Premox). Curry/Walnut notes dominant. | Product is likely commercially compromised. |
| > 100 | Typicity (Style) | Fortified Style. Typical for Vin Jaune, Sherry, or very old Madeira. | N/A (Desired in these styles). |
Troubleshooting Common Issues
-
Low Recovery: Ensure pH is adjusted to <3.5 before extraction; sotolon is more stable in acidic forms.
-
Peak Tailing: Sotolon is polar. Ensure the column is fully equilibrated and consider a polar-embedded C18 column.
-
Interference: If the 129->83 transition shows noise, cross-reference with the 129->55 transition.
References
-
Lavigne, V., Pons, A., Darriet, P., & Dubourdieu, D. (2008). Changes in the sotolon content of dry white wines during barrel and bottle aging.[5][6] Journal of Agricultural and Food Chemistry, 56(8), 2688–2693.[5] Link
-
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a sotolon pathway in dry white wines.[7] Journal of Agricultural and Food Chemistry, 58(12), 7273–7279. Link
-
Pereira, V., Leça, J. M., Gaspar, J. M., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[8] Journal of Analytical Methods in Chemistry, 2018, 4393040.[9] Link
-
König, T., Gutsche, B., Hartl, M., et al. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) in Citrus Products. Journal of Agricultural and Food Chemistry, 47(12), 5189–5193. Link
Sources
- 1. CHEMICAL MARKERS FOR THE EVALUATION OF SENSORY AND ANTIOXIDANT PROPERTIES OF WINES. [air.unimi.it]
- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infowine.com [infowine.com]
- 6. Changes in the sotolon content of dry white wines during barrel and bottle aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
analysis of sotolon in soy sauce and other fermented products
Application Note: Quantitative Analysis of Sotolon in Soy Sauce and Fermented Matrices
Abstract
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral aroma compound responsible for the "burnt sugar," "curry," and "aged" notes in soy sauce, sake, and botrytized wines.[1] Its analysis is complicated by three factors: (1) extreme polarity and water solubility, (2) pH-dependent equilibrium between the lactone and open-ring hydroxy-acid forms, and (3) thermal instability. This Application Note provides a rigorous, self-validating protocol for sotolon quantification using Stable Isotope Dilution Analysis (SIDA), suitable for pharmaceutical-grade quality control and advanced foodomics.
Section 1: Chemical Basis & Mechanism
The Equilibrium Trap
Sotolon exists in a pH-dependent equilibrium. In neutral or alkaline conditions (common in some food matrices), the lactone ring opens to form the odorless hydroxy-acid salt. Analytical failure often occurs when researchers extract at native pH.
-
Acidic (pH < 3.0): Equilibrium shifts to the Lactone form (Volatile, Odorous, Extractable).
-
Basic (pH > 6.0): Equilibrium shifts to the Hydroxy-Acid form (Non-volatile, Odorless, Highly Water Soluble).
Critical Directive: All samples must be acidified to pH 3.0 or lower prior to extraction to force lactonization.
Mechanism of Formation
In fermented soy products, sotolon is generated via the Maillard reaction, specifically through the aldol condensation of
Figure 1: Biosynthetic pathway of Sotolon during soy sauce fermentation (Maillard/Aldol route).
Section 2: Sample Preparation Strategy
The complexity of soy sauce (high salt, melanoidins, peptides) requires a clean-up strategy that isolates the lactone while removing non-volatiles.
Comparison of Extraction Techniques
| Method | Recovery | Selectivity | Suitability |
| LLE (Liquid-Liquid) | 60-80% | Low | Recommended (with Dichloromethane). Simple but solvent-heavy. |
| SPE (Solid Phase) | 85-95% | High | Gold Standard. Polymeric sorbents (HLB) work best for polar lactones. |
| SPME (Headspace) | <10% | Medium | Not Recommended for quantification. Sotolon has high BP (184°C) and low volatility in water. |
Section 3: Protocol A - LC-MS/MS (The Gold Standard)
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids thermal degradation issues inherent to GC. Isotope dilution corrects for matrix suppression (ion quenching) caused by the high salt content of soy sauce.
Reagents
-
Target Standard: Sotolon (97%+ purity).
-
Internal Standard (ISTD):
-Sotolon or Sotolon-d3 (Must be added before extraction). -
Extraction Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]
Step-by-Step Workflow
-
Sample Aliquot: Transfer 5.0 mL of Soy Sauce into a 50 mL centrifuge tube.
-
Spiking (Critical): Add 50 µL of ISTD solution (10 ppm
-Sotolon). Vortex for 30 seconds. Allow to equilibrate for 15 mins. -
Acidification: Add 1M HCl dropwise to adjust pH to < 3.0.
-
Why? Forces the open-ring acid into the analyzable lactone form.
-
-
Extraction: Add 10 mL Dichloromethane. Shake vigorously for 20 mins.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 mins. Collect the lower organic layer.
-
Repeat: Repeat extraction with another 10 mL DCM. Combine organic layers.
-
Drying: Pass organic phase through anhydrous
to remove water. -
Concentration: Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 1 mL Mobile Phase A.
-
Filtration: Filter through 0.22 µm PTFE syringe filter into LC vial.
Instrumental Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).
-
Flow Rate: 0.3 mL/min.[2]
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).
-
Ionization: ESI Positive Mode (+).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Sotolon | 129.1 | 83.0 | 15 | Quantifier |
| 129.1 | 55.1 | 25 | Qualifier | |
| 131.1 | 85.0 | 15 | Internal Standard |
Section 4: Protocol B - GC-MS (Volatile Profiling)
Rationale: Used when LC-MS is unavailable or when analyzing the total volatile profile. Requires careful thermal management.
Workflow Modifications
-
Follow Extraction Steps 1-7 from Protocol A.
-
Concentration: Concentrate to exactly 0.5 mL (Do not evaporate to dryness to avoid volatile loss).
-
Injection: 1 µL Splitless.
Instrumental Parameters
-
Column: Polar WAX column (e.g., DB-WAX or HP-INNOWax).
-
Why? Sotolon is polar; non-polar columns (DB-5) result in poor peak shape and tailing.
-
-
Inlet Temp: 240°C.
-
Carrier Gas: Helium @ 1.0 mL/min.[3]
-
Oven Program: 40°C (2 min) -> 10°C/min -> 230°C (10 min).
SIM Mode (Selected Ion Monitoring):
-
Target Ions: m/z 128 (Molecular Ion), 83 (Base Peak), 55 .
-
Note: Sotolon elutes late on WAX columns due to high polarity.
Section 5: Analytical Logic & Validation
The following diagram illustrates the decision logic for ensuring data integrity during the analysis.
Figure 2: Quality Assurance decision tree for Sotolon quantification.
Troubleshooting Common Issues
-
Low Recovery: Usually due to insufficient acidification. Ensure pH < 3.0 before adding solvent.
-
Peak Tailing (GC): Active sites in the liner. Deactivate liner with silanizing agent or switch to LC-MS.
-
High Background: Soy sauce contains high concentrations of furaneol (strawberry note). Ensure chromatographic resolution between furaneol and sotolon (Sotolon usually elutes later on C18).
References
-
Pons, A., et al. (2018).[1] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. Link
-
Blank, I., et al. (1996). "Formation of Sotolon from 4-Hydroxy-L-isoleucine." Journal of Agricultural and Food Chemistry. Link
-
Zhu, Y., et al. (2020).[4] "Sensory-Directed Analysis of Key Aroma Compounds in Soy Sauce." Food Chemistry. Link
-
Dutoit, W., et al. (2015).[5] "Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods." Food Chemistry. Link
Sources
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tracing the change of the volatile compounds of soy sauce at different fermentation times by PTR-TOF-MS, E-nose and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the GC Analysis of Furanones
Abstract
Furanones represent a chemically diverse class of compounds critical to flavor chemistry (e.g., strawberry furanone), pharmaceutical synthesis, and bacterial quorum sensing. However, their analysis by Gas Chromatography (GC) is plagued by the "Furanone Paradox": these molecules are often semi-volatile yet thermally labile, and possess high polarity due to keto-enol tautomerism. This guide details two validated derivatization protocols—Pentafluorobenzylation for high-sensitivity targeted analysis and Two-Step Oximation-Silylation for broad metabolic profiling—designed to overcome peak tailing, degradation, and matrix interference.
The Challenge: Chemistry of Furanones
Direct injection of underivatized furanones often results in poor data quality due to three mechanistic failures:
-
Active Hydrogen Interactions: The hydroxyl group (enolic -OH) interacts strongly with silanol groups in the GC liner and column, causing severe peak tailing.
-
Thermal Degradation: Many furanones (e.g., 2(5H)-furanone) degrade or polymerize at standard injector temperatures (250°C+).
-
Tautomeric Equilibria: Compounds like HDMF exist in equilibrium between keto and enol forms. In the gas phase, this can lead to split peaks or broad humps, making integration impossible.
Strategic Decision Matrix
Select the protocol based on your analytical goal:
Figure 1: Decision tree for selecting the appropriate derivatization strategy.
Protocol A: PFBBr Derivatization (Targeted High-Sensitivity)
Best for: Quantification of specific furanones (like Furaneol) in complex matrices (fruit juice, plasma) using GC-MS or GC-ECD. Mechanism: Phase-transfer catalysis. The acidic enolic proton is removed by a base, allowing nucleophilic attack on pentafluorobenzyl bromide (PFBBr). This adds a bulky, electron-capturing group that stabilizes the molecule and drastically increases sensitivity.
Materials
-
Reagent: Pentafluorobenzyl bromide (PFBBr) (1% v/v in acetone).
-
Buffer: 0.1 M Borate buffer (pH 8.5) or Potassium Carbonate (
). -
Internal Standard:
-Furaneol or 2-acetylfuran (structural analogue). -
Extraction: SPME Fiber (PDMS/DVB or DVB/CAR/PDMS).
Step-by-Step Procedure
-
Sample Preparation: Weigh 1.0 g of sample into a 10 mL headspace vial. Add 2 mL of Borate Buffer (pH 8.5) .
-
Why: The basic pH ensures the furanone is in its enolate anion form, which is the necessary nucleophile.
-
-
Reagent Addition: Add 50 µL of PFBBr solution and 10 µL of Internal Standard. Seal the vial immediately with a magnetic screw cap.
-
Reaction & Extraction (On-Fiber Derivatization):
-
Incubate at 60°C for 30 minutes with agitation (500 rpm).
-
Simultaneously expose the SPME fiber to the headspace.
-
Note: PFBBr derivatives are semi-volatile and partition strongly into the headspace, driving the reaction equilibrium forward.
-
-
GC Injection: Desorb the fiber in the GC inlet at 250°C for 3 minutes (Splitless mode).
Data Interpretation[1][2][3]
-
Mass Spectrum: Look for the molecular ion (
) and the characteristic pentafluorobenzyl cation ( 181). -
Validation: The derivative is chemically stable for >24 hours, unlike silylated derivatives which hydrolyze.
Protocol B: Two-Step Oximation-Silylation (Metabolomic Profiling)
Best for: Untargeted analysis of bacterial supernatants or cellular extracts where multiple furanone classes and other metabolites (sugars, acids) must be analyzed simultaneously. Mechanism:
-
Oximation: Methoxyamine reacts with carbonyl groups to form oximes.[1][2] This "locks" the ring opening/closing and prevents keto-enol tautomerization.[1]
-
Silylation: MSTFA replaces active protons (-OH, -NH, -SH) with trimethylsilyl (TMS) groups, conferring volatility.[2]
Materials
-
Reagent A: Methoxyamine hydrochloride (MeOx) in Pyridine (20 mg/mL).
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine (stored over KOH pellets).
Step-by-Step Procedure
-
Lyophilization: Samples must be completely dry. Water destroys silylation reagents.
-
Step 1: Oximation:
-
Add 50 µL of MeOx/Pyridine to the dried residue.
-
Incubate at 37°C for 90 minutes .
-
Critical Control: Ensure the cap is tight to prevent pyridine evaporation, but do not overheat, as furanones can degrade.
-
-
Step 2: Silylation:
-
Add 50 µL of MSTFA .
-
Incubate at 37°C for 30 minutes .
-
Visual Check: The solution should be clear. Cloudiness indicates moisture contamination.
-
-
Centrifugation: Spin down at 10,000 x g for 5 minutes to remove any salts/precipitate.
-
GC Injection: Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).
Reaction Pathway Diagram[6]
Figure 2: Two-step reaction pathway preventing isomerization and degradation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Deactivate liner (silanize); Use ultra-inert wool; Trim column 10cm. |
| Double Peaks | Incomplete oximation (syn/anti isomers) | This is normal for oximes (syn/anti forms separate). Sum the areas of both peaks for quantification. |
| Missing Peaks | Moisture contamination | Ensure sample is lyophilized; Check reagents for hydrolysis (white precipitate). |
| Baseline Noise | Bleed from excess reagent | Use a "backflush" setup or bake out column; Dilute sample with hexane before injection (for silylation). |
References
-
Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist Protocol Database. [Link]
-
Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Silylation Reagents: MSTFA and BSTFA. Regis Technologies Application Notes. [Link]
Sources
quantification of sotolon in aged spirits
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent lactone responsible for the characteristic "rancio," curry, and maple syrup notes in aged spirits such as Cognac, Armagnac, aged Rum, and oxidative wines (Sherry, Vin Jaune). While desirable in aged spirits, its presence is a defect in young white wines (premature oxidation).
This application note details a robust protocol for the quantification of Sotolon using Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . Unlike traditional external standard methods, this protocol utilizes deuterium-labeled Sotolon (
Introduction & Chemical Basis
The Analyte
Sotolon is a chiral furanone. Its sensory perception is highly enantioselective:
-
(
)-Sotolon: Sweet, curry-like, nutty, maple syrup.[1] Odor Threshold: ~0.8 ppb (in water). -
(
)-Sotolon: Weak, oxidized, chemical. Odor Threshold: ~100 ppb.
In aged spirits, Sotolon acts as a "time capsule" molecule, accumulating linearly with aging duration via oxidative pathways.
Formation Pathways
Understanding the origin of Sotolon is essential for process control. It forms via two primary oxidative mechanisms during barrel aging:
-
Maillard/Aldol Condensation: Reaction between
-ketobutyric acid (from Threonine degradation) and Acetaldehyde. -
Ascorbic Acid Degradation: Oxidative cleavage of ascorbic acid in the presence of ethanol.
Figure 1: Mechanistic pathways for Sotolon formation in aged spirits.
Analytical Challenges
-
Matrix Complexity: Aged spirits contain high ethanol (40-60%), sugars, and non-volatile polyphenols that contaminate GC liners.
-
Volatility & Polarity: Sotolon is semi-volatile and polar, leading to peak tailing on non-polar columns.
-
Instability: As a lactone, Sotolon is pH-sensitive. Extraction must occur at acidic pH (pH < 3.5) to prevent ring opening.
Protocol A: Total Quantitation (SIDA-GC-MS/MS)
Recommended for routine quality control and aging profiling.
Reagents & Standards
-
Solvent: Dichloromethane (DCM), HPLC Grade.
-
Internal Standard (ISTD):
-Sotolon (Available from specialized synthesis labs or isotope standards vendors). Do not use 3-octanol; it does not compensate for the lactone ring stability issues. -
Acidifier: 1M Hydrochloric Acid (HCl).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2]
Sample Preparation Workflow
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability and ISTD equilibration.
Instrumental Parameters (GC-MS/MS)
| Parameter | Setting | Rationale |
| System | Agilent 8890 GC / 7000D TQ (or equivalent) | Triple Quadrupole required for sensitivity in complex matrix. |
| Column | DB-WAX UI (30m x 0.25mm x 0.25µm) | Polar phase required for peak shape of the lactone. |
| Inlet | PTV or Splitless, 250°C | High temperature ensures volatilization; PTV prevents discrimination. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard carrier. |
| Oven Program | 60°C (1 min) | Slow ramp prevents co-elution with matrix esters. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization. |
| Acquisition | MRM Mode (See Table Below) | Maximum selectivity and sensitivity. |
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Sotolon | 128.0 | 83.0 | 10 | Quantifier |
| 128.0 | 55.0 | 15 | Qualifier | |
| 131.0 | 86.0 | 10 | ISTD Quantifier |
Protocol B: Chiral Separation (Enantiomeric Profiling)
Required for high-value authentication (e.g., V.O.R.S. Sherry, Extra Old Cognac).
To separate (
-
Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent).
-
Chemistry: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin.
-
-
Oven Program Modification: Isothermal hold is critical for chiral resolution.
-
50°C (1 min)
2°C/min 160°C (Hold 20 min) 20°C/min 230°C.
-
-
Elution Order: typically (
)-Sotolon elutes after ( )-Sotolon on -cyclodextrin phases, but standards must be run to confirm.
Data Analysis & Validation
Calculation (SIDA)
Concentration is determined using the Response Factor (
Where
Performance Metrics
| Metric | Specification | Note |
| Linearity ( | > 0.995 | Range: 1 – 1000 µg/L |
| LOD | 0.5 µg/L | Below sensory threshold (1 µg/L) |
| Recovery | 90 - 110% | Corrected by |
| Precision (RSD) | < 5% | Intra-day (n=6) |
Expert Tips & Troubleshooting
-
Ghost Peaks: Sotolon can "stick" to active sites in the GC liner. Use Ultra Inert liners with glass wool and replace every 50 injections.
-
pH is Critical: If recovery is low, check the pH of the aqueous phase before extraction. If pH > 4.0, the lactone ring opens to form hydroxy-acid, which does not extract into DCM.
-
Solvent Evaporation: Do not evaporate to dryness. Sotolon is semi-volatile; stopping at 200 µL retains >95% of the analyte.
References
-
Guichard, E., et al. (1993). Quantitative determination of sotolon in wines by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. Link
-
Pham, T.T., et al. (1995). Optimal Conditions for the Extraction of Sotolon from Wines. Journal of Agricultural and Food Chemistry. Link
-
Pons, A., et al. (2010).[3][4] Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link
-
Ferreira, A.C., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. Link
-
König, T., et al. (1999).[3] Formation of Sotolon from Ascorbic Acid. Tetrahedron Letters. Link
Sources
use of sotolon in flavor and fragrance industry
Application Note & Technical Guide[1]
Abstract
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a "High-Impact Aroma Chemical" (HIAC) characterized by an extremely low odor detection threshold and a dual sensory profile.[1] Depending on concentration and enantiomeric purity, it shifts from a sweet, caramelized maple syrup note to a savory, spicy fenugreek/curry profile. This guide provides validated protocols for its stabilization, dosage in flavor matrices, and quantification via GC-MS, addressing the specific challenges of oxidation and dosage sensitivity.
Chemical & Sensory Profile[2][3][4][5]
Sotolon acts as a "chameleon" molecule.[1] Its utility lies in the precise control of its concentration. It is a chiral lactone, where the (
1.1 Physicochemical Properties[2]
| Property | Data | Notes |
| IUPAC Name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | |
| CAS Number | 28664-35-9 | |
| FEMA Number | 3634 | GRAS status |
| Appearance | Pale yellow to amber liquid | Viscous, hygroscopic |
| Odor Threshold (Water) | 0.02 ppb ( | Extremely potent |
| Odor Threshold (Ethanol) | ~8–15 ppb | Matrix effect suppresses volatility |
| LogP | 0.62 | Water soluble; soluble in PG/Ethanol |
| Stability | pH 3.0 – 5.0 (Optimal) | Unstable in alkaline media (ring opening) |
1.2 The Chirality Factor
-
(
)-(-)-Sotolon: The primary odorant responsible for the "maple/curry" note.[1] It is approximately 100x more potent than the racemate in certain matrices. -
(
)-(+)-Sotolon: Much weaker, often described as having a generic "caramelic" or "burnt" note without the intense diffusion of the ( )-form.[1] -
Commercial Grade: Typically sold as a racemate.[1][2] Formulators must adjust dosage based on the enantiomeric purity if sourcing "Natural" (often high
) vs. "Synthetic" (racemic).
Mechanism of Formation
Understanding the origin of Sotolon allows formulators to mimic natural aging processes or Maillard browning. There are two distinct pathways relevant to industry:
-
The Maillard Pathway (Food/Flavor): Thermally induced oxidative deamination of 4-hydroxy-L-isoleucine (found in Fenugreek).[1]
-
The Aging Pathway (Wine/Spirits): Aldol condensation between
-ketobutyric acid and acetaldehyde during oxidative aging (e.g., Sherry, Vin Jaune, Tokaji).
Visualization: Dual Formation Pathways
Caption: Figure 1.[1] Dual biosynthetic pathways for Sotolon formation: Thermal processing of Fenugreek precursors (Blue) vs. Oxidative aging in wines (Red).
Application Protocols: Flavor & Fragrance
Safety Warning: Pure Sotolon is overwhelming.[1] Never open a neat container in a general lab area. Use a fume hood.[1] Spills can render a lab unusable for days due to the tenacious "curry" odor.
3.1 Preparation of Standard Stock Solutions
Direct dosing of neat Sotolon is impossible due to its potency.
Protocol: 1.0% Stock Solution (w/w)
-
Solvent Selection: Use Propylene Glycol (PG) for flavor or Triethyl Citrate (TEC) for fragrance.[1] Ethanol is viable but volatile, leading to concentration drift.
-
Weighing: Tare a glass bottle with a polycone cap. Weigh 99.0g of solvent.[1]
-
Addition: In a fume hood, add 1.0g of Sotolon.
-
Mixing: Vortex for 2 minutes. The solution will be pale yellow.
-
Secondary Dilution: Create a 0.1% (1000 ppm) working solution from the 1% stock for daily bench work.
3.2 Flavor Formulation: The "Maple-Curry" Curve
The sensory perception of Sotolon is strictly dose-dependent.[1]
| Target Profile | Dosage (Final Product) | Pairing Notes |
| Maple Syrup | 2 – 5 ppm | Pair with Vanillin, Cyclotene, and Ethyl Maltol.[1] |
| Caramel/Toffee | 0.5 – 2 ppm | Adds "burnt sugar" depth; prevents "candy" shallowness.[1] |
| Coffee | 0.1 – 0.5 ppm | Enhances roasted notes; bridges the gap between roast and acid. |
| Savory (Curry/Broth) | > 10 ppm | The "Fenugreek" character dominates. Used in meat analogues.[1] |
| Soy Sauce | 3 – 5 ppm | Replicates the fermented/aged character of premium Shoyu. |
Experimental Validation (Self-Check):
-
Prepare a 5% sucrose solution.[1]
-
Dose Sotolon at 1 ppm (Sweet/Maple).[1]
-
Dose Sotolon at 20 ppm (Savory/Curry).[1]
-
Observation: The same molecule should yield two completely contradictory flavor profiles.
3.3 Fragrance Accord: "Immortelle" & Gourmand
In perfumery, Sotolon is the secret to "burnt sugar" and "immortelle" (Helichrysum) accords.
Accord Structure (Gourmand Base):
-
Sotolon (0.1% sol): 10 parts
-
Ethyl Maltol: 5 parts[1]
-
Vanillin: 15 parts[1]
-
Iso E Super: 40 parts (Diffusive carrier)
-
Coumarin: 5 parts
Application: Use this accord at 1-2% in the total fragrance concentrate to impart a "caramelized amber" effect without the cloying stickiness of simple vanilla.
Analytical Quality Control
Quantifying Sotolon is challenging due to its polarity and low concentration.[1] Direct injection often fails.[1] This protocol uses Solid Phase Extraction (SPE) for enrichment.
4.1 Workflow Visualization
Caption: Figure 2. Optimized SPE-GC-MS workflow for trace quantification of Sotolon.
4.2 Detailed Protocol (SPE-GC-MS)
-
Sample Prep: Take 50mL of beverage (wine/syrup). Adjust pH to 3.0 (Sotolon is most stable and extractable in acidic form).
-
Internal Standard: Add 50 µL of
C-labeled Sotolon (or 3-octanol as a cheaper surrogate) to the sample. -
SPE Conditioning: Condition a LiChrolut EN (or equivalent styrene-divinylbenzene) cartridge with 5mL methanol followed by 5mL water.[1]
-
Loading: Pass the sample through the cartridge at a slow flow rate (2 mL/min).
-
Washing: Wash with 5mL of Pentane/DCM (2:1) to remove fats and non-polar terpenes. Critical Step: Sotolon is polar enough to stay on the cartridge while non-polars wash off.
-
Elution: Elute Sotolon with 5mL Dichloromethane (DCM).
-
Concentration: Evaporate the eluate to 0.1 mL under a gentle stream of nitrogen.
-
GC-MS Parameters:
-
Column: DB-WAX or FFAP (Polar column is essential).[1]
-
Injector: Splitless, 250°C.
-
SIM Mode: Monitor ions m/z 83 (Quantifier) and 128 (Qualifier).
-
Limit of Detection: Should be < 1 µg/L (ppb).
-
Regulatory & Safety
-
EU Regulation: Flavouring Substance 10.017.[1]
-
IFRA: Not restricted, but limited by olfactory acceptability.
-
Handling: Wear nitrile gloves. If skin contact occurs, wash with oil/soap immediately, not just water (Sotolon is lipophilic enough to stick to skin oils).
-
Storage: Store under nitrogen at 4°C. Sotolon oxidizes to form odorless compounds, losing potency over time.
References
-
FEMA Flavor Ingredient Library. (2025).[1] 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon) - FEMA 3634.[1][4]Link
-
The Good Scents Company. (2025).[5] Sotolon: Chemical and Sensory Data.[1][3][6][7]Link
-
Leffingwell & Associates. (2024).[1] Chirality & Odor Perception: The Sotolon Enantiomers.Link
-
American Chemical Society (ACS). (2018).[1] Rapid Determination of Sotolon in Fortified Wines Using LC-MS/MS. Journal of Analytical Methods.[1][8] Link
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Sotolon.[1]Link
Sources
- 1. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brewingscience.de [brewingscience.de]
- 3. Buy Bulk - Caramel Furanone (Sotolone) | Manufacturer-Supplier [sinofoodsupply.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. caramel furanone, 28664-35-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. awri.com.au [awri.com.au]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Monitoring Sotolon Formation During Food Processing
Executive Summary & Strategic Importance
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone acting as a "double-edged sword" in food matrices. At high concentrations (>100
This guide provides a rigorous framework for monitoring sotolon genesis. Unlike generic protocols, we focus on Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS , the only methodology capable of compensating for the severe matrix effects found in processed foods.
Mechanistic Pathways of Formation
Understanding the origin of sotolon is a prerequisite for controlling it. It does not appear spontaneously; it is the product of specific precursor interactions driven by thermal load and oxidative stress.
Critical Control Points (CCPs) in Formation:
-
Oxidative Pathway (Aging/Storage): The aldol condensation of
-ketobutyric acid (from threonine or ascorbic acid degradation) with acetaldehyde.[1] This is the dominant pathway in wines and fermented beverages. -
Thermal Pathway (Processing): The Maillard reaction involving reducing sugars (fructose/rhamnose) and amino acids, or direct degradation of ascorbic acid in the presence of ethanol.
Visualization: Sotolon Formation Network
The following diagram maps the precursor flows. Note the central role of
Figure 1: Dual-pathway mechanism showing oxidative (left/center) and thermal (right) genesis routes.
Analytical Strategy: The "Why" Behind the Protocol
The Challenge: Matrix Interference & Chiral Potency
Sotolon exists in complex matrices (high sugar, ethanol, or protein). Standard external calibration fails here because the matrix suppresses ionization in Mass Spectrometry. Furthermore, sotolon is chiral; the (S)-enantiomer is significantly more potent than the (R)-enantiomer. However, for routine monitoring of formation kinetics, quantifying total sotolon via achiral LC-MS/MS is the industry standard for throughput.
The Solution: SIDA-LC-MS/MS
We utilize Stable Isotope Dilution Assay (SIDA) . By spiking the sample with Deuterated Sotolon (
Protocol A: Sample Preparation (Miniaturized LLE)
Target: High-throughput screening of liquid matrices (wines, juices, syrups).
Reagents:
-
Internal Standard (IS): Sotolon-
(10 mg/L in ethanol). -
Solvent: Ethyl Acetate (LC-MS grade).
-
Acidifier: Formic Acid (98%).
Step-by-Step Workflow:
-
Aliquot & Spike: Transfer 8 mL of sample into a 15 mL PTFE centrifuge tube. Add 20
L of IS solution.-
Why? Spiking before extraction corrects for recovery losses (typically 70-95%).
-
-
Acidification: Add 50
L Formic Acid. -
Extraction: Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 RPM for 5 minutes.
-
Collection: Transfer the upper organic layer to a glass vial.
-
Concentration (Optional for Trace Analysis): Evaporate under gentle Nitrogen stream to dryness and reconstitute in mobile phase (0.1% Formic Acid in Water/MeOH 95:5).
-
Note: For fortified wines/syrups (>100
g/L), skip concentration. For dry wines (<10 g/L), concentration is mandatory.
-
Protocol B: Instrumental Analysis (LC-MS/MS)
Target: Quantitation with high selectivity.[4]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: 5% B (hold 1 min)
95% B (at 6 min) Re-equilibrate.
MS/MS Parameters (MRM Mode): Ionization: Electrospray Ionization (ESI) Positive Mode.
| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Sotolon | 129.1 | 55.1 | Quantifier | 20 |
| 129.1 | 83.0 | Qualifier | 15 | |
| Sotolon- | 132.1 | 58.1 | Quantifier | 20 |
Self-Validation Check: The ratio of the Quantifier/Qualifier ions for the analyte must match the authentic standard within
Data Interpretation & Thresholds
Sotolon impact is highly concentration-dependent.[2] Use the table below to interpret your analytical results.
| Matrix | Concentration Range ( | Sensory Perception | Action Required |
| Dry White Wine | < 5 | Undetectable | None (Ideal) |
| Dry White Wine | 5 - 15 | "Burnt", "Rancid" | FAIL: Check oxidation/cork failure. |
| Fortified Wine | 20 - 100 | Nutty, Complex | Monitor: Desirable aging. |
| Madeira/Syrup | > 200 | Curry, Maple, Caramel | Target: High quality indicator. |
Case Study: Accelerated Aging Workflow
To predict shelf-life, researchers often use accelerated aging (heating). The following workflow describes how to validate a new antioxidant formulation using Sotolon as the marker.
Figure 2: Accelerated aging workflow to determine sotolon formation kinetics and antioxidant efficacy.
References
-
Pereira, V., et al. (2018). "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis."[4][6] Journal of Analytical Methods in Chemistry.
-
Lavigne, V., et al. (2008). "Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging."[3] Journal of Agricultural and Food Chemistry.
-
Pons, A., et al. (2010). "Identification of a sotolon pathway in dry white wines."[3][7] Journal of Agricultural and Food Chemistry.
-
König, T., et al. (1999). "3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks."[8] Journal of Agricultural and Food Chemistry.
-
Gaspar, J.M., et al. (2018). "Odor detection threshold (ODT) and odor rejection threshold (ORT) determination of sotolon in Madeira wine."[9] AIMS Agriculture and Food.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Odor detection threshold (ODT) and odor rejection threshold (ORT) determination of sotolon in Madeira wine: A preliminary study [aimspress.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Sotolon Quantification
Status: Operational Subject: LC-MS/MS Analysis of Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) Applicable Matrices: Wine (White/Fortified), Biological Fluids (Urine/Plasma), Food Extracts Target Analyte Properties: Polar, Low MW (128.13 Da), Weak Acid (pKa ~8.8)
Executive Summary
Sotolon analysis is notoriously difficult due to its high polarity and low molecular weight. In complex matrices like wine or urine, it often co-elutes with high-concentration polar interferences (organic acids, sugars, salts), leading to severe ion suppression (signal loss) or enhancement . This guide provides a validated workflow to diagnose, prevent, and correct these matrix effects.
Module 1: Diagnostics – Do I Have a Matrix Effect?
Before altering your extraction protocol, you must visualize where the suppression occurs relative to your analyte's retention time.
Protocol: Post-Column Infusion (PCI)
The PCI method is the gold standard for "mapping" the matrix background. It involves injecting a blank matrix sample while continuously infusing a steady stream of Sotolon standard into the MS source.
The Workflow:
-
Setup: Connect a syringe pump containing Sotolon standard (100–500 µg/L in mobile phase) to the LC eluent line via a T-piece after the column but before the MS source.
-
Acquisition: Set the MS to monitor Sotolon transitions (m/z 129
83, 129 55). -
Injection: Inject a "Blank Matrix" (e.g., extracted wine/urine without Sotolon).
-
Analysis: Observe the baseline. A flat line is ideal. Dips indicate suppression ; peaks indicate enhancement .
Visualizing the PCI Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to profile matrix effects.
Module 2: Sample Preparation – The First Line of Defense
Direct injection is rarely sufficient for Sotolon due to the "void volume" effect where salts and sugars elute early. You must selectively extract the lactone.
Comparison of Extraction Strategies
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Recommendation |
| Solvent/Phase | Dichloromethane (DCM) | Polymeric (e.g., LiChrolut EN, HLB) | LLE (Miniaturized) |
| Mechanism | Partitioning based on polarity | Adsorption/Desorption | LLE is specific for lactones |
| Cleanliness | Moderate (removes salts/sugars) | High (removes polyphenols) | SPE for very dirty matrices |
| Cost/Time | Low Cost / Fast | Higher Cost / Multi-step | Start with LLE |
| Sotolon Recovery | ~95% (with optimization) | 70-90% | LLE |
Recommended Protocol: Miniaturized LLE (Wine/Urine)
Based on Pereira et al. (2018)
-
Sample Adjustment: Take 8 mL of sample. Adjust pH to 3.0–3.5 (Sotolon is stable in acidic conditions; basic pH opens the lactone ring).
-
Extraction: Add 4–5 mL Dichloromethane (DCM) .
-
Why DCM? It has high selectivity for lactones while rejecting the highly polar sugars and salts that cause ion suppression [1].
-
-
Agitation: Vortex vigorously for 5 minutes. Centrifuge to separate layers.
-
Concentration: Collect the organic (bottom) layer. Evaporate to dryness under Nitrogen.
-
Reconstitution: Dissolve in Mobile Phase A (Water + 0.1% Formic Acid). Crucial: Match the initial mobile phase composition to prevent peak broadening.
Module 3: Chromatography & Quantification – The Correction
If extraction doesn't remove all interferences, chromatography and internal standards must compensate for the remaining matrix effect.[1]
Chromatographic Separation
Sotolon is polar. On a standard C18 column, it may elute near the void volume (0.5–1.5 min), exactly where matrix suppression is worst.
-
Solution: Use a Polar-Embedded C18 or HILIC column.
-
Goal: Shift Sotolon retention to >3 minutes, away from the salt/sugar dump.
Isotope Dilution Mass Spectrometry (IDMS)
This is the only way to guarantee accuracy in the presence of matrix effects.
-
Internal Standard (IS): Use Sotolon-d3 or 13C-Sotolon .
-
Mechanism: The IS co-elutes perfectly with the analyte. If the matrix suppresses the Sotolon signal by 40%, it also suppresses the IS signal by 40%. The ratio remains constant.
-
Validation:
Troubleshooting Decision Tree:
Figure 2: Logical workflow for troubleshooting sensitivity issues in Sotolon analysis.
Frequently Asked Questions (FAQs)
Q1: My Sotolon peak has a "shoulder" or splits. Is this a matrix effect?
-
Answer: Likely not. This is often due to pH mismatch or solvent strength mismatch .
-
Cause: Injecting a sample dissolved in 100% Methanol onto a high-aqueous mobile phase stream causes the analyte to precipitate or travel faster than the eluent initially.
-
Fix: Dissolve your final extract in the starting mobile phase (e.g., 95% Water / 5% ACN). Also, ensure pH is acidic (<5) to prevent keto-enol tautomerism shifts or ring opening [2].
-
Q2: I cannot afford deuterated Sotolon (Sotolon-d3). What is the alternative?
-
Answer: You must use Matrix-Matched Calibration .
-
Protocol: Spike your calibration curve standards into a "blank" matrix (e.g., a wine stripped of aroma via charcoal, or synthetic urine) rather than pure solvent. This ensures the calibrators suffer the same suppression as the samples [3].
-
Warning: This is less robust than IDMS because "matrix" varies from sample to sample (e.g., a sweet wine suppresses more than a dry wine).
-
Q3: Why is my signal dropping over a sequence of 50 injections?
-
Answer: This is cumulative matrix buildup on the cone/shield.
-
Mechanism:[2][3][4][5] Non-volatile material (proteins, heavy sugars) deposits on the source, reducing ionization efficiency over time.
-
Fix: Use a divert valve. Direct the LC flow to waste for the first minute (void volume) and after the Sotolon elutes (wash phase). Only direct flow to the MS during the Sotolon retention window.
-
Q4: Can I use GC-MS instead to avoid these issues?
-
Answer: Yes, but it requires derivatization. Sotolon is semi-volatile and polar. Direct GC injection leads to peak tailing. Common derivatization uses reagents like BSTFA, but this adds a reaction step that introduces its own variability. LC-MS/MS is generally preferred for throughput if matrix effects are managed [4].
References
-
Pereira, V., et al. (2018).[5][6] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods.
-
Pons, A., et al. (2014). UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.
-
Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Stoll, D.R. (2025).[7] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.[7]
Sources
- 1. brewingscience.de [brewingscience.de]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Sotolon Peak Tailing in GC-MS
The Sotolon Challenge: Root Cause Analysis
Sotolon is a "diva" molecule in flavor chemistry.[1] Its high polarity and structural tautomerism make it notoriously difficult to chromatograph perfectly.[1] Before troubleshooting, you must understand why it tails.
The Mechanism of Failure
Sotolon exists in a keto-enol equilibrium. The hydroxyl group (-OH) at the C3 position is the primary culprit for peak tailing.
-
Hydrogen Bonding (Adsorption): The -OH group acts as a hydrogen bond donor.[1] It interacts aggressively with:
-
Tautomerization: In the gas phase, rapid interconversion between the keto and enol forms can cause peak broadening and tailing if the column phase does not stabilize one form.
Diagnostic Workflow
Use this decision tree to isolate the source of the tailing. Do not assume it is the column immediately.[1]
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.
Pathway A: Direct Injection Troubleshooting (Physical Fixes)
If your method requires direct analysis (without derivatization), you must eliminate all active sites.[1] This is the "Hard Mode" of Sotolon analysis.
Q: My liner is new, but Sotolon still tails. Why?
A: "New" does not mean "Inert."[1] Standard deactivated liners often fail with Sotolon.[1]
-
The Fix: Use Ultra-Inert (UI) or "Sky" grade liners with deactivated glass wool.[1]
-
The Causality: Sotolon requires a fully silanized surface.[1] Any exposed borosilicate glass acts as a Lewis acid, binding the sotolon.
-
Protocol:
Q: Which column phase prevents tailing for direct injection?
A: You must match polarity.
-
Recommendation: Use a WAX column (Polyethylene Glycol).[1]
-
Examples: DB-WAX UI, SolGel-WAX, InertCap Pure-WAX.[1]
-
-
Why: The polar stationary phase interacts with Sotolon's polar groups, effectively "masking" them from the silica tubing walls. A non-polar column (5MS) will almost always result in tailing for underivatized Sotolon because the analyte prefers the silica wall over the stationary phase.
Q: Can pH adjustment help?
A: Yes. Sotolon is stable in acidic conditions.[1]
-
Technique: Ensure your final extract is slightly acidic (pH 3–4).
-
Warning: Avoid alkaline conditions, which cause the lactone ring to open, destroying the molecule and resulting in broad, unrecognizable humps.
Pathway B: Derivatization (The "Nuclear" Option)
If direct injection fails to meet peak symmetry requirements (USP Tailing Factor < 1.5), you must derivatize.[1] This chemically caps the -OH group, removing the polarity that causes tailing.
Recommended Reaction: Silylation
We convert Sotolon into its TMS (Trimethylsilyl) or TBDMS (tert-Butyldimethylsilyl) ether.[1][2]
Comparison of Reagents:
| Feature | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMCS |
| Derivative | TMS-Sotolon | TBDMS-Sotolon |
| Stability | Moderate (sensitive to moisture) | High (Hydrolytically stable) |
| Mass Spec | Good M+ identification | Excellent [M-57]+ base peak |
| Recommendation | Standard Use | Preferred for Trace Analysis |
Protocol: MTBSTFA Derivatization Workflow
This protocol creates a highly stable derivative that runs perfectly on standard non-polar (5MS) columns.
Figure 2: Workflow for converting Sotolon to TBDMS-Sotolon to eliminate polarity-induced tailing.[2]
Step-by-Step:
-
Extract: Perform your standard SPE or LLE extraction.[1]
-
Dry: Evaporate the solvent to absolute dryness under Nitrogen. Critical: Any residual water will destroy the derivatizing reagent.[1]
-
React: Add 50 µL of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Incubate: Heat at 60°C for 45 minutes.
-
Inject: Inject 1 µL into a 5MS column (e.g., DB-5MS UI).[1][2]
-
Result: The peak will be sharp, symmetrical, and elute later than native Sotolon.
-
Self-Validating Troubleshooting Tests
Do not guess. Use these protocols to prove the issue.
Test 1: The "Column Head" Check
Purpose: Determine if the tailing is from the column inlet or the detector.
-
Run a standard Sotolon injection.[1] Record Peak Asymmetry (As).[1]
-
Trim 30 cm from the inlet side of the column.[1]
-
Re-run the standard.[1]
-
If As improves significantly: The contamination was at the column head (matrix deposition).
-
If As is unchanged: The issue is likely the liner (upstream) or the column phase chemistry (wrong column type).
-
Test 2: The Standard Addition Recovery
Purpose: Verify if matrix effects are suppressing the signal or causing adsorption.
-
Spike a "clean" solvent blank with Sotolon (100 ppb).[1]
-
Spike your actual sample matrix with Sotolon (100 ppb).[1]
-
Compare the absolute peak areas.[1]
-
Requirement: The matrix spike area should be >80% of the solvent spike.
-
Failure (<80%): Active sites in the liner are irreversibly binding the analyte in the presence of matrix. Action: Switch to Pathway B (Derivatization).
-
Summary of Critical Parameters
| Parameter | Direct Injection (Pathway A) | Derivatization (Pathway B)[2] |
| Column Type | WAX (Polar) | 5MS / 1MS (Non-Polar) |
| Inlet Liner | Ultra-Inert, Single Taper, Wool | Standard Deactivated Splitless |
| Inlet Temp | 230°C (Minimize degradation) | 250°C - 270°C |
| Target Ions (m/z) | 128, 83, 55 | 242 (TMS) or 284 (TBDMS) |
| Main Risk | Adsorption / Tailing | Incomplete reaction (Wet sample) |
References
-
Guinot, P., et al. (2003).[1] "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry." Journal of Chromatography A, 1007(1-2), 201-207. Link
-
Pham, T. T., et al. (2019).[1] "Optimal conditions for the formation of sotolon from α-ketobutyric acid in model systems." Food Chemistry. Link
-
GL Sciences. (2023).[1] "Analysis of the Flavor Component Sotolone Using InertCap Pure-WAX." Technical Note No. 86. Link
-
Agilent Technologies. (2020).[1] "GC Troubleshooting Series: Tailing Peaks." Agilent Technical Support. Link
Sources
Technical Support Center: SPME Optimization for Furanones
Topic: Optimization of Solid Phase Microextraction (SPME) Fiber Selection for Furanones (e.g., Furaneol, Sotolon) Ticket Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Furanone Challenge
Welcome to the Furanone Analysis Support Center. You are likely here because you are encountering the "Furanone Paradox": these compounds (such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone [Furaneol] and 4,5-dimethyl-3-hydroxy-2(5H)-furanone [Sotolon] ) are critical for flavor and bioactivity but are chemically fragile, highly polar, and water-soluble.
Standard non-polar extraction methods often fail. This guide bypasses generic advice to focus on the specific physicochemical interactions required to capture these labile targets using SPME.
Module 1: Fiber Selection (Hardware Configuration)
Q: Which fiber is the "Gold Standard" for polar furanones?
A: There is no single "perfect" fiber, but for furanones, we generally recommend the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber over the traditional Polyacrylate (PA) or PDMS fibers.
Technical Deep Dive:
-
The Polarity Match: Furanones are polar.[1] A standard 100 µm PDMS (Red Hub) fiber is non-polar and will yield extremely poor recovery (often <5%).
-
The Porosity Factor:
-
Polyacrylate (PA - White Hub): Historically the choice for polar phenols and furanones. It works via absorption (partitioning into the bulk liquid phase). It is highly selective for polar compounds but mechanically fragile and has a long equilibration time.
-
DVB/CAR/PDMS (Gray Hub): This is a mixed-mode fiber.
-
DVB (Mesoporous): Traps the semi-volatile furanones (C6+).
-
Carboxen (Microporous): Traps smaller fragmentation products or precursors.
-
PDMS: Acts as the binder.
-
-
Verdict: While PA is theoretically more selective, DVB/CAR/PDMS offers higher capacity and better durability for routine analysis, often showing 2-3x higher peak areas for sotolon and furaneol due to the adsorptive surface area of the DVB particles.
-
Fiber Comparison Table
| Fiber Type | Hub Color | Mechanism | Suitability for Furanones | Durability |
| DVB/CAR/PDMS | Gray | Adsorption (Porous) | High. Best balance of sensitivity and range. | High |
| Polyacrylate (PA) | White | Absorption (Liquid) | High. Excellent for very polar targets, but slow kinetics. | Low (Fragile) |
| CW/DVB | Violet | Adsorption | Medium. Good for alcohols, less specific for furanones. | Medium |
| PDMS (100 µm) | Red | Absorption | Low. Poor recovery of polar furanones. | High |
| Carboxen/PDMS | Black | Adsorption (Micro) | Medium. Good for small furans, but risk of irreversible binding. | Medium |
Visualizing Fiber Selection Logic
The following diagram illustrates the decision matrix for selecting the correct fiber based on analyte properties.
Figure 1: Decision tree for SPME fiber selection based on analyte polarity and volatility.
Module 2: Method Optimization (The "Software")
Q: My recovery is low. How do I optimize the extraction thermodynamics?
A: Furanones are water-soluble. You must force them out of the aqueous phase and onto the fiber using the "Salting Out" effect and pH control.
Protocol: The "Force Multiplier" Setup
-
Salt Addition (Critical): Add NaCl to saturation (approx. 30% w/v).
-
Why: This increases the ionic strength of the water, decreasing the solubility of organic compounds (furanones) and driving them into the headspace or fiber coating.
-
-
pH Adjustment: Adjust sample pH to ~3.5 - 4.0 using Tartaric or Citric acid.
-
Why: Furanones are weak acids. At neutral pH, they may ionize. SPME fibers extract the neutral species best. Acidic pH suppresses ionization (keeping them in the protonated, extractable form) and mimics the natural stability environment of wine/fruit matrices.
-
-
Temperature Control: Set incubation/extraction to 40°C - 50°C .
-
Warning: Do NOT exceed 60°C for Furaneol. It is heat-labile and will degrade into artifacts, or you will induce Maillard reactions in the matrix that generate false furanones.
-
Q: Headspace (HS) or Direct Immersion (DI)?
-
Reasoning: Direct immersion in complex matrices (fruit pulp, fermentation broth) fouls the fiber with sugars and proteins (the "browning reaction" precursors). Since you are heating the sample to 40-50°C and salting it out, the Henry's Law constant favors the headspace sufficiently for detection.
Module 3: Troubleshooting & Artifacts
Q: I see "Ghost Peaks" or carryover in my blank runs. Why?
A: This is a common issue with DVB/CAR/PDMS fibers. The Carboxen (carbon molecular sieve) layer holds onto molecules very tightly due to its microporous structure.
The Fix:
-
Desorption Temperature: Ensure your injector is at 250°C - 260°C . (Do not exceed the fiber's max temp, usually 270°C).
-
Desorption Time: Increase from the standard 2 minutes to 5-10 minutes .
-
Fiber Bake-out: Run a "bake-out" method (fiber exposed in a clean injector at 260°C with high split flow) for 20 minutes between distinct sample batches.
Q: My Furaneol peak is tailing badly.
A: Furanones are polar and contain hydroxyl groups (-OH) that hydrogen bond with active sites in the GC inlet or column.[1]
The Fix:
-
Column Choice: Ensure you are using a polar (WAX) or mid-polar (624-type) column. A 5-MS (non-polar) column often yields poor peak shape for free furanones.
-
Derivatization (Optional but Powerful): If tailing persists, you can perform in-situ derivatization on the fiber.
-
Method: Load the fiber with the derivatizing agent (e.g., MSTFA or MTBSTFA) in the headspace of a reagent vial after sample extraction but before injection. This caps the -OH group, improving peak shape and stability.
-
Module 4: Experimental Workflow Visualization
The following diagram outlines the optimized workflow to minimize degradation and maximize recovery.
Figure 2: Optimized experimental workflow and troubleshooting loop for furanone analysis.
References
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[4][5] Journal of Chromatography A. Link
-
Pereira, V., et al. (2018).[4] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.[4] Link
-
Sigma-Aldrich (Merck). (2023). SPME Fiber Selection Guide: Selecting the Appropriate SPME Fiber Coating.Link
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.[2][3]Link
-
Shirey, R. E. (1999). Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction. Journal of Chromatographic Science. Link
Sources
Advanced Protocol: Mitigating Sotolon Carryover in Automated LC-MS/MS Workflows
The "Ghost" Mechanism: Why Sotolon Sticks
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is notoriously difficult to clear from automated liquid handling systems.[1] Unlike simple hydrophobic carryover, sotolon exhibits a "hybrid stickiness" due to its chemical duality:
-
Lactone Moiety: The polar lactone ring creates strong hydrogen bonding interactions with metallic surfaces (stainless steel needles/valves) and active sites on rotor seals.
-
Keto-Enol Tautomerism: In solution, sotolon exists in equilibrium.[1] The enol form can chelate trace metal ions in the flow path, creating "adsorption sinks" that release the analyte slowly over subsequent injections.
The Diagnostic Rule: If your blank injection shows a peak >20% of your LLOQ (Lower Limit of Quantitation) only after a high-concentration sample, you have carryover , not contamination.
The Hardware Audit: Identifying Adsorption Hotspots
Before altering chemistry, you must visualize where the compound is physically trapped. The following diagram maps the critical failure points in a standard autosampler flow path.
Figure 1: Critical adsorption points. The needle and valve rotor seal are the primary sources of sotolon carryover due to metal chelation and polymer embedding.
The "Dual-Strip" Wash Protocol
Standard methanol washes are insufficient for sotolon.[1] You must employ a Chaotropic Wash Strategy that disrupts both hydrophobic retention and hydrogen bonding.[1]
Recommended Solvent Architecture
Do not use 100% Acetonitrile (ACN) as a wash; it often "locks" polar contaminants onto surfaces by precipitating buffer salts around them.[1] Use the following validated mixtures:
| Wash Type | Composition | Mechanism of Action |
| Weak Wash (Solvent A) | 90% Water / 10% MeOH + 0.1% Formic Acid | Matches initial gradient conditions to prevent solvent shock and peak distortion.[1] |
| Strong Wash (Solvent B) | 40% ACN / 40% IPA / 20% Acetone + 0.1% Formic Acid | IPA (Isopropanol): Solubilizes the lactone ring.Acetone: Denatures protein/matrix binding.Formic Acid: Keeps sotolon protonated, preventing metal chelation. |
Protocol Implementation:
-
Pre-Injection Wash: 1x Weak Wash (3 seconds).[1]
-
Post-Injection Wash: 3x Strong Wash (5 seconds each) followed by 1x Weak Wash (to remove strong solvent before the next injection).
-
Valve Switching: Toggle the injection valve during the strong wash cycle to clean the rotor grooves.
Method Optimization: The "Sawtooth" Gradient
To prevent column carryover (ghost peaks from previous runs), implement a "Sawtooth" cleaning step at the end of every analytical run.
The Logic: Sotolon often trails on C18 columns. A simple linear ramp is often too slow to desorb all of it.
-
Step 1: Elute Analyte (Standard Gradient).[1]
-
Step 2: Ramp to 98% Organic (Hold 1 min).
-
Step 3: Drop to 50% Organic (Hold 0.5 min).
-
Step 4: Ramp back to 98% Organic (Hold 1 min).
-
Step 5: Re-equilibrate.
This rapid oscillation creates a "solvent shock" that dislodges stubborn analytes more effectively than a static hold.[1]
Troubleshooting Guide (FAQ)
Q1: I see sotolon in my blank, but the peak area is constant across multiple blanks. Is this carryover?
-
Diagnosis: No. This is Contamination .
-
Reasoning: Carryover follows a logarithmic decay (e.g., 1000 -> 50 -> 5 -> 0).[1] Constant peak area implies the source is continuous.
-
Action: Check your mobile phase solvents.[1][2][3][4] Sotolon is a potent aroma compound; if someone in the lab opened a high-concentration standard nearby, vapors can contaminate aqueous buffers. Replace all mobile phases and use fresh glassware.
Q2: Changing the needle wash didn't help. What next?
-
Diagnosis: The carryover is likely in the Rotor Seal .
-
Action: Switch from Vespel® rotor seals to Tefzel® (ETFE) or PEEK seals. Vespel (polyimide) has a pH range limit and can adsorb lactones at specific pH levels. Tefzel is more hydrophobic but less "sticky" for polar lactones.[1]
Q3: Can I use a basic wash (High pH) to clean sotolon?
-
Diagnosis: Proceed with Caution.
-
Science: High pH (>10) will hydrolyze the lactone ring, opening it into a hydroxy-acid.[1] This does wash it away effectively.[1]
-
Risk: If the high pH solvent enters the column, it may damage silica-based stationary phases. If you use a basic wash, ensure it is strictly limited to the needle/loop and thoroughly rinsed with the Weak Wash (Acidic) before the valve switches to the column.
Troubleshooting Logic Tree
Figure 2: Systematic decision tree to isolate the source of the ghost peak.
References
-
Pereira, V., et al. (2018).[1][5][6] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link
-
Thermo Fisher Scientific. (2012).[1] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Note. Link
-
Kadian, N., et al. (2016).[1] Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2025).[1] Sotolon Compound Summary. National Library of Medicine. Link
Sources
- 1. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Sotolon Analysis & Baseline Stabilization
Topic: Improving Baseline Stability in Sotolon Chromatograms Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Chemistry of Instability
Welcome to the Sotolon Technical Support Hub. If you are analyzing Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) , you are likely encountering baseline irregularities such as drift, excessive noise, or peak tailing.
Before troubleshooting the instrument, you must understand the molecule. Sotolon is an enol-lactone that exhibits keto-enol tautomerism. This chemical duality is the primary driver of chromatographic instability.
-
The Mechanism: In solution, Sotolon exists in equilibrium between its enol and keto forms. This equilibrium is highly pH-dependent.
-
The Consequence: If the pH of your mobile phase (LC) or the activity of your liner/column (GC) shifts this equilibrium during the run, you will observe peak broadening (tailing) and baseline drift as the molecule "smears" across the stationary phase rather than eluting as a tight band.
Module 1: GC-MS Troubleshooting
Context: GC-MS is the standard for trace analysis (ppb levels) in complex matrices like aged wine, sake, or biological fluids. However, Sotolon’s polarity makes it prone to adsorption on active sites.
Q1: Why do I see a rising baseline or "hump" under the Sotolon peak?
Diagnosis: This is likely Matrix-Induced Chromatographic Enhancement or thermal degradation of co-eluted sugars (if analyzing wine/food matrices). The Fix:
-
Check the Liner: Glass wool is a prime site for non-volatile matrix accumulation. These residues degrade upon heating, bleeding into the column and raising the baseline.
-
Protocol: Switch to a deactivated, wool-free liner (e.g., baffled liner) or a liner with ultra-inert wool. Replace the liner every 20-30 injections for dirty matrices.
-
-
Guard Columns: Install a 2-5m deactivated fused silica guard column. This acts as a sacrificial zone for non-volatiles, protecting the analytical column's phase.
Q2: My baseline is noisy, and the Sotolon peak tails significantly. Is it the column?
Diagnosis: Sotolon is polar. If you are using a non-polar column (e.g., DB-5), you will get poor focusing. If you are using a polar column (e.g., Wax/FFAP) at high temperatures, you are likely seeing column bleed . The Fix:
-
Column Selection: Use a mid-polarity column (e.g., DB-1701 or VF-WAXms) which offers a balance between retention and thermal stability.
-
Derivatization (The "Nuclear" Option): If tailing persists, you must lock the tautomer. Derivatize with BSTFA + 1% TMCS to form the TMS-derivative. This removes the acidic proton, stabilizing the baseline and improving peak shape.
Visual Troubleshooting Logic (GC-MS)
Caption: Decision tree for diagnosing GC-MS baseline instabilities specific to Sotolon analysis.
Module 2: HPLC & LC-MS/MS Troubleshooting
Context: LC is preferred for pharmaceutical impurities or when derivatization is undesirable. The baseline stability here is almost entirely pH-driven.
Q3: My UV baseline drifts, and retention times are shifting.
Diagnosis: Mobile phase pH is near the pKa of Sotolon (approx. pKa ~9, but tautomerism starts earlier). Fluctuations in local pH cause the molecule to split between forms. The Fix:
-
Acidify the Mobile Phase: You must suppress the ionization and lock the enol form. Use 0.1% Formic Acid or Acetic Acid in both aqueous and organic phases.
-
Target pH: Maintain mobile phase pH < 3.0. This ensures the lactone ring remains stable and the molecule stays neutral, interacting consistently with the C18 or Phenyl-Hexyl stationary phase.
Q4: I see "ghost peaks" and baseline noise in subsequent runs.
Diagnosis: Sotolon is "sticky" and can adsorb to stainless steel LC tubing or the injector needle. The Fix:
-
Needle Wash: Implement a strong needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Passivation: If the system has been dry or used with high salts, passivate the LC system with 30% Phosphoric acid (consult your instrument manual first) to remove active iron sites that chelate Sotolon.
Module 3: Sample Preparation Protocols
The most common cause of a "dirty" baseline is not the instrument, but the sample. Sotolon is often analyzed in sugar-rich environments (wine, biologicals). Sugars do not fly in GC and suppress ionization in LC.
Comparative Extraction Methodologies
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Primary Solvent | Dichloromethane (DCM) | Methanol / Ethyl Acetate |
| Baseline Cleanliness | Moderate (Co-extracts fats) | High (Selective wash steps) |
| Sotolon Recovery | ~70-80% | >90% (Resin dependent) |
| Risk Factor | Emulsion formation | Cartridge drying out |
| Recommended For | Simple aqueous matrices | Complex wines, Bio-fluids |
Recommended Workflow: SPE for Baseline Cleanup
Objective: Isolate Sotolon while removing sugar and protein matrix that causes baseline instability.
-
Conditioning:
-
Use a LiChrolut EN or HLB cartridge (200mg).
-
Pass 3 mL Methanol followed by 3 mL Water (pH 3.0).
-
-
Loading:
-
Load sample (acidified to pH 3.0). Critical: Do not let the cartridge run dry.
-
-
Washing (The Baseline Fix):
-
Wash with 3 mL of 5% Methanol in Water.
-
Why? This removes highly polar sugars and salts that cause early-eluting baseline noise.
-
-
Elution:
-
Elute with 3 mL Dichloromethane (for GC) or Methanol (for LC).
-
-
Drying:
-
Dry the organic extract over anhydrous Sodium Sulfate (
) to remove water. Water injection into GC causes massive baseline spikes.
-
Workflow Visualization
Caption: Optimized SPE workflow to minimize matrix interference in Sotolon analysis.
References
-
Pereira, V., et al. (2018).[1][2][3] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
-
Ferreira, V., et al. (2003).[1] Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A.
-
Gabrielli, M., et al. (2014).[1][2] UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.
-
Agilent Technologies. (2020). Troubleshooting Gas Chromatograph Baseline Problems.
Sources
Technical Support Center: Sotolon Analysis & Co-Elution Troubleshooting
Welcome to the Advanced Analytical Support Center. Topic: Dealing with Co-eluting Compounds in Sotolon Analysis Ticket ID: SOT-001-COEL Assigned Specialist: Senior Application Scientist
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its high polarity, low odor threshold (ppb levels), and tendency to co-elute with matrix-abundant furanones, sugars, and organic acids.[1][2] Whether you are analyzing vintage wines, biological fluids (as a biomarker for Maple Syrup Urine Disease), or flavor formulations, co-elution is the primary antagonist to accurate quantification.
This guide moves beyond basic method parameters to address the causality of co-elution and provides self-validating protocols to resolve it.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Chromatographic Resolution (GC & LC)
Q1: I see a shoulder on my Sotolon peak in GC-MS using a 5% phenyl column (e.g., DB-5). Is this co-elution?
Diagnosis: Yes, this is a classic stationary phase mismatch. Technical Insight: Sotolon is a polar lactone. On non-polar columns like DB-5 or HP-5, it exhibits poor retention and peak tailing, often co-eluting with matrix components like furfural or ethyl carbamate . The "shoulder" often indicates a slightly more polar interference that the column cannot resolve.
Protocol: Polarity Switching
-
Switch to a High-Polarity Column: Use a Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-FFAP, or ZB-Wax).
-
Mechanism:[3] The hydroxyl group on sotolon interacts strongly with the PEG phase via hydrogen bonding, significantly shifting its retention time away from non-polar interferences.
-
-
Validation Step: Calculate the Peak Asymmetry Factor (
) .-
If
on a Wax column, the issue is likely inlet activity (dirty liner), not co-elution. -
If
but the ratio of quantifier/qualifier ions varies across the peak width, you still have co-elution (isobaric interference).
-
Q2: In LC-MS/MS, my retention time is stable, but sensitivity varies wildly between samples. Is this co-elution?
Diagnosis: This is likely Ion Suppression caused by co-eluting matrix components (invisible to UV, but fatal to MS). Technical Insight: In ESI (Electrospray Ionization), co-eluting compounds (e.g., phospholipids in bio-fluids or polyphenols in wine) compete for charge in the source. If a high-concentration matrix component elutes simultaneously with sotolon, it "steals" the charge, suppressing the sotolon signal.
Protocol: The "Post-Column Infusion" Test
-
Setup: Tee a constant flow of Sotolon standard (100 ppb) into the effluent after the column but before the MS source.
-
Inject: Inject a blank matrix sample (e.g., wine extract or plasma extract).
-
Observe: Monitor the baseline of the Sotolon transition.
-
Result: If you see a dip (negative peak) in the Sotolon baseline at the specific retention time where Sotolon usually elutes, you have confirmed co-elution causing suppression.
-
-
Remediation: Improve sample cleanup (see Part 2) or adjust the gradient to move Sotolon out of the suppression zone.
Category B: Mass Spectrometry & Detection[1][2][3][5][6][7][8][9][10]
Q3: I suspect an isobaric interference in my GC-MS SIM method. How do I confirm peak purity?
Diagnosis: Shared fragment ions between Sotolon and interferences (e.g., 2-aminoacetophenone or other furanones).
Technical Insight: Sotolon typically fragments to
Protocol: Ion Ratio Validation
-
Establish Reference: Run a pure Sotolon standard. Calculate the ratio of Target Ion (
128) to Qualifier Ion ( 83). Let's say the ratio is 2.5. -
Analyze Sample: Calculate the ratio for the peak in your sample.
-
Decision Rule:
-
Pass: Ratio is within ±20% of the standard (2.0 – 3.0).
-
Fail: Ratio deviates >20%. This confirms co-elution.
-
-
Action: Switch to MS/MS (MRM) if available, or use Chemical Ionization (CI) with ammonia/methane to preserve the molecular ion
.
Category C: Sample Preparation & Derivatization[3]
Q4: My derivatized Sotolon (GC-MS) peak is disappearing. Is it reacting with the matrix?
Diagnosis: Incomplete derivatization or moisture contamination. Technical Insight: Sotolon exists in keto-enol equilibrium. Direct GC analysis can be difficult. Derivatization (e.g., Silylation with MSTFA) targets the hydroxyl group.[4] However, silylation reagents are moisture-sensitive.
Protocol: Two-Step Derivatization
-
Methoximation (MeOx): React with Methoxyamine HCl to protect the ketone group first.[3] This prevents ring-opening/isomerization issues.[3]
-
Silylation (MSTFA): React the hydroxyl group.[4]
-
Critical Control Point: Ensure the sample is completely dry (lyophilized or N2 blow-down) before adding reagents. Even trace water hydrolyzes the TMS-derivative, causing the peak to "vanish" or elute as underivatized sotolon (broad peak).
Part 2: Experimental Workflows
Workflow 1: Sample Preparation Decision Tree
Use this logic to select the correct extraction method based on matrix complexity.
Caption: Decision logic for isolating sotolon from complex matrices, prioritizing SPE for biological samples to remove phospholipids.
Workflow 2: Troubleshooting Co-Elution Loop
A self-validating loop to confirm and fix co-elution.
Caption: Step-by-step troubleshooting loop for resolving sotolon co-elution issues in chromatography.
Part 3: Quantitative Data & Reference Parameters
Table 1: Key Mass Spectrometry Parameters for Sotolon
Use these settings to maximize selectivity against co-eluting compounds.
| Parameter | GC-MS (EI) | LC-MS/MS (ESI+) | Notes |
| Precursor Ion | LC-MS is softer; preserves molecular ion. | ||
| Quantifier | |||
| Qualifier | Ratio of 83/55 is critical for purity checks. | ||
| Internal Standard | Sotolon-d3 | Deuterated standards correct for matrix suppression best. | |
| Common Interference | Furfural ( | Ethyl Carbamate | Furfural elutes earlier on Polar columns. |
Table 2: Column Selection Guide
| Column Type | Phase | Suitability for Sotolon | Risk Factor |
| Non-Polar | 5% Phenyl (DB-5) | Poor | High co-elution risk; peak tailing due to polarity mismatch. |
| Mid-Polarity | 50% Phenyl (DB-17) | Moderate | Better peak shape, but may still co-elute with complex esters. |
| High-Polarity | PEG (DB-WAX, FFAP) | Excellent | Best resolution. Sotolon elutes later, separating from interferences. |
References
-
Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Link
-
Freitas, A., et al. (2018).[1][2] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link
-
BenchChem. (2025).[4][5] Application Notes and Protocols for Solid-Phase Extraction (SPE) of Sotolon from Beverages. Link
-
Axion Labs. (2025). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Link
-
Shimadzu UK. (2025). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Link
Sources
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimizing injection parameters for sotolon in GC
Topic: Optimizing Injection Parameters for Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in GC-MS Persona: Senior Application Scientist, Flavor & Fragrance Division
Welcome to the Sotolon Optimization Hub
As researchers, we know Sotolon is a "double-edged sword" in chromatography. It is the signature of oxidative aging in high-end fortified wines (Port, Madeira, Sherry) and the aroma backbone of fenugreek, yet it is notoriously difficult to analyze. Its polarity leads to severe adsorption (tailing), and its thermal instability makes it prone to degradation in hot injectors.
This guide moves beyond generic GC advice. We focus on the physicochemical preservation of the lactone ring during the critical milliseconds of sample introduction.
Module 1: Injection Mode Selection & Thermal Management
Q: Should I use Splitless or PTV (Programmed Temperature Vaporization) injection for Sotolon?
A: PTV is superior for trace analysis, but Splitless is acceptable if thermal limits are respected.
The Science: Sotolon is a polar furanone with a boiling point of ~184°C. In a hot Splitless injector (isothermal), the sudden thermal shock can cause discrimination and degradation. PTV allows for "Cold Splitless" injection, where the sample is introduced at a low temperature (below the solvent boiling point), preventing thermal stress and minimizing discrimination against high boilers.
Protocol 1: Optimized PTV Parameters (Recommended) Use this for trace quantification (<10 µg/L) to maximize sensitivity.
| Parameter | Setting | Rationale |
| Injection Mode | Solvent Vent (LVI) or Cold Splitless | Allows large volume injection (e.g., 5–10 µL) for sensitivity. |
| Initial Inlet Temp | 40°C – 70°C | Keeps Sotolon stable; allows solvent venting without "explosive" vaporization. |
| Vent Flow | 100 – 150 mL/min | Rapidly removes solvent vapors to prevent peak splitting.[1] |
| Vent Time | Calculated (approx. 0.3 min) | Depends on solvent expansion volume (must vent ~95% of solvent). |
| Ramp Rate | 600°C/min (Ballistic) | Rapid heating ensures sharp analyte transfer to the column. |
| Final Inlet Temp | 240°C | CRITICAL: Do not exceed 250°C to minimize thermal degradation. |
Protocol 2: Optimized Splitless Parameters (Standard) Use this for routine screening (>50 µg/L).
| Parameter | Setting | Rationale |
| Inlet Temperature | 230°C – 240°C | High enough to volatilize, low enough to prevent ring opening/charring. |
| Pulse Pressure | 25–40 psi (for 0.75 min) | "Pressure Pulse" pushes the polar cloud onto the column faster, reducing residence time in the liner. |
| Purge Flow | 50 mL/min (at 1.0 min) | Clears residual solvent to prevent tailing. |
Module 2: The "Activity" Problem (Liner & Column Chemistry)
Q: My Sotolon peak tails significantly, even with a new column. Why?
A: You are likely seeing "Activity" in the liner, not the column.
The Science: Sotolon contains a hydroxyl group and a lactone ring, making it highly polar. It acts as a Lewis base and will bind aggressively to free silanol groups (Si-OH) on glass surfaces. Standard deactivated liners are often insufficient. You require Ultra-Inert deactivation technologies.
Troubleshooting Checklist: The "Activity" Hunt
-
Glass Wool:
-
Issue: Glass wool increases surface area for adsorption.
-
Fix: Use a liner with deactivated quartz wool placed low (near the column seal) to wipe the needle tip, or use a baffled liner (wool-free) if your matrix is clean (e.g., distilled spirits).
-
-
Liner Type:
-
Recommendation: Use "Ultra Inert" or "Sky" type liners. Avoid standard splitless liners.
-
-
Column Trimming:
-
Sotolon and matrix non-volatiles accumulate at the column head (first 10-20 cm).
-
Protocol: Trim 30 cm from the inlet side of the column every 50-100 injections.
-
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for diagnosing peak shape issues specific to polar lactones like Sotolon.
Module 3: Stationary Phase Selection
Q: Can I analyze Sotolon on a standard 5MS (Non-polar) column?
A: Yes, but a WAX column is scientifically preferred for underivatized analysis.
Comparative Analysis:
| Feature | 5% Phenyl-Methylpolysiloxane (5MS) | Polyethylene Glycol (WAX) |
| Polarity | Non-Polar | Polar |
| Sotolon Behavior | Mismatch. Sotolon elutes poorly with potential tailing unless derivatized. | Match. "Like dissolves like." Excellent peak symmetry for the native lactone. |
| Thermal Limit | High (325°C+) | Lower (250°C - 260°C) |
| Application | Complex matrices where you need to separate Sotolon from non-polar terpenes. | Targeted quantification of Sotolon in wine/sake.[2][3][4][5][6] |
Recommendation: For dedicated Sotolon analysis, use a high-inertness WAX column (e.g., DB-WAX UI or InertCap Pure-WAX). The polar stationary phase "wets" the polar Sotolon molecule, preventing the adsorption interactions that cause tailing on non-polar phases.
Module 4: Solvent & Extraction Considerations
Q: I am using Dichloromethane (DCM) for extraction. How does this affect my injection?
A: DCM is excellent for solubility but volatile. Watch your expansion volume.
The Science: DCM has a low boiling point (40°C). If you inject 1-2 µL of DCM into a 250°C liner, it expands massively (approx. 300-400 µL of vapor per 1 µL liquid). If this vapor volume exceeds your liner's capacity (typically ~900 µL), the sample will "backflash" into the gas lines, causing carryover and area irreproducibility.
Calculation Protocol:
-
Check Liner Volume: A standard 4mm ID liner has ~900 µL effective volume.
-
Calculate Expansion: Use a vapor volume calculator.
-
Example: 1 µL DCM @ 240°C / 15 psi ≈ 350 µL vapor. (Safe)
-
Example: 2 µL DCM @ 240°C / 10 psi ≈ 800 µL vapor. (Risky)
-
-
Action: If utilizing LVI (Large Volume Injection), you must use a solvent vent mode (PTV) to vent the solvent while retaining the Sotolon.
References
-
Pereira, V., et al. (2018).[3] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry.
- Context: Discusses the physicochemical properties of Sotolon (boiling point, polarity)
-
Ferreira, A.C., et al. (2003).[7] "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry." Journal of Chromatography A.
- Context: Establishes the baseline for GC-MS quantification and the importance of handling enolones carefully to avoid degrad
-
Agilent Technologies. (2012).[1] "Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides." Application Note.
- Context: Provides the foundational engineering principles for PTV Solvent Vent modes used for trace analytes like Sotolon.
-
GL Sciences. "Analysis of the Flavor Component Sotolone - Using InertCap Pure-WAX." Technical Note.
- Context: Demonstrates the superiority of WAX phases and inert columns specifically for Sotolon peak shape and linearity.
-
BenchChem. "Optimizing injection volume and temperature for GC-MS analysis." Technical Support Guide.
- Context: General troubleshooting flow for injector temperature optimiz
Sources
selection of internal standards for sotolon quantification
Subject: Selection & Optimization of Internal Standards for Sotolon Analysis Ticket ID: SOT-QUANT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its polarity , chiral nature , and pH-dependent lactone stability . Accurate quantification at trace levels (ppb/ppt) in complex matrices (e.g., Botrytized wines, aged Sake, fenugreek extracts) requires a rigorous Internal Standard (IS) strategy to compensate for matrix suppression and extraction losses.
This guide prioritizes Stable Isotope Dilution Assay (SIDA) as the only self-validating method for Sotolon, with a specific hierarchy of isotopic labels.
Part 1: Internal Standard Selection Logic
Do not select an internal standard based solely on cost. The choice dictates your error margin. Use the following logic to select the correct IS for your instrument platform.
The Hierarchy of Standards
| Rank | Internal Standard | Suitability | Technical Rationale |
| 1 | LC-MS/MS (Gold Standard) | Perfect Co-elution. | |
| 2 | d | GC-MS | Acceptable. Deuterium labeling can slightly reduce lipophilicity, causing the IS to elute slightly earlier than the analyte (the "Deuterium Effect"). In GC, this separation is often negligible. In LC, it can lead to split peaks where the IS does not correct for a matrix effect occurring at the analyte's RT. |
| 3 | Structural Analogues | General Screening | High Risk. Compounds like 5-ethyl-sotolon or Furaneol are chemically similar but have different partition coefficients ( |
Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate internal standard based on instrumentation and accuracy requirements.
Part 2: Troubleshooting & FAQs
Category A: Isotopic Stability & "Ghost" Peaks
Q: I am using d3-sotolon, but my IS signal is decreasing over time in the autosampler. Why? A: This is likely due to Deuterium Exchange or Lactone Hydrolysis , depending on your solvent.
-
The Mechanism: If your d3-label is located on the furanone ring (C2 position) or an exchangeable hydroxyl group, the deuterium will swap with Hydrogen in protic solvents (water/methanol/ethanol).
-
The Fix: Ensure you purchase methyl-labeled d3-sotolon (label on the -CH3 groups). Methyl protons are chemically inert to exchange under standard conditions.
-
The pH Factor: Sotolon exists in equilibrium between its lactone (closed) and keto-acid (open) forms. At pH > 5.5, the ring opens, altering the signal. Ensure your final injection solvent is acidic (pH 3.0–4.0) to maintain the lactone form [1].
Q: Why do I see two peaks for Sotolon in my LC-MS chromatogram? A: Sotolon is a chiral molecule (R and S enantiomers).
-
The Cause: If you are using a standard C18 column, they should co-elute. If you see splitting, it might be partial separation of enantiomers (unlikely on C18) or, more likely, the Deuterium Isotope Effect if using d3-sotolon. The deuterated molecule is slightly less lipophilic and elutes earlier.
-
The Risk: If a matrix interferent elutes between the d3-peak and the native peak, the IS will not correct for the ion suppression affecting the native analyte.
-
The Solution: Switch to
C-Sotolon or widen your MRM integration window carefully, ensuring no interferents exist between the two species [2].
Category B: Recovery & Extraction
Q: My recovery rates are inconsistent (varying between 40% and 90%). A: This is a classic pH-extraction mismatch.
-
The Mechanism: Sotolon is amphiphilic. In wine or wash buffers with pH > 5, it becomes more polar (ring opening/ionization), reducing its affinity for organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
The Protocol Check:
-
Acidify: Ensure sample pH is adjusted to ~3.0 before extraction.
-
Salt Out: Add NaCl (saturation) to drive the organic sotolon into the organic phase.
-
Emulsion Control: Wine matrices often form emulsions. Use centrifugation immediately after shaking.
-
Part 3: Validated Experimental Protocol (SIDA)
Method: Miniaturized Liquid-Liquid Extraction (LLE) for LC-MS/MS.[1] Reference Basis: Adapted from Pereira et al. (2018) [3].
1. Reagents Preparation
-
Stock Solution: 100 mg/L Sotolon in Ethanol.
-
Internal Standard (IS): 10 mg/L
C -Sotolon (or d -Sotolon) in Ethanol. -
Extraction Solvent: Ethyl Acetate (LC-MS Grade).
2. Workflow Diagram
Figure 2: Step-by-step Miniaturized LLE workflow for Sotolon quantification.
3. Critical Instrument Parameters (LC-MS/MS)
-
Ionization: ESI (+)
-
MRM Transitions:
-
Native Sotolon: 129.1
83.0 (Quant), 129.1 55.1 (Qual)[2] -
d
-Sotolon: 132.1 86.0 -
C
-Sotolon: 131.1 85.0
-
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.
References
-
Guichard, E., et al. (1993). Stability of sotolon in acidic and basic aqueous solutions: Application to the synthesis of a deuterated analogue for its quantitative determination in wine. Journal of Agricultural and Food Chemistry.[1]
-
Sigma-Aldrich (Merck). (2013). Comparison of Deuterated and 13C Isotopic Labels in Mass Spec Standards. Technical Application Note.[3][4]
-
Pereira, V., et al. (2018).[1][2] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
-
Cayman Chemical. (2020). Are there advantages to using 13C-labeled internal standards over 2H-labeled standards? FAQ Support Center.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US6087138A - Process for the preparation of sotolon - Google Patents [patents.google.com]
Validation & Comparative
Benchmarking Sotolon Quantification: A Technical Guide to Inter-Laboratory Standardization
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its chirality, pH-dependent lactone stability, and extremely low odor threshold (0.8 ppb in water). While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a high-throughput alternative.
This guide provides a comparative technical analysis of these methodologies, aimed at researchers establishing robust quantification protocols. It emphasizes Stable Isotope Dilution Assays (SIDA) as the non-negotiable baseline for accuracy in inter-laboratory comparisons.
Part 1: The Core Challenge – Why Labs Disagree
Discrepancies in sotolon quantification between laboratories often stem from two fundamental physicochemical properties, rather than instrumental failure.
The pH-Dependent Lactone Equilibrium
Sotolon exists in a reversible equilibrium between its lactone form (active, volatile) and its ring-opened hydroxy-acid form (non-volatile, odorless).
-
Mechanism: At neutral or alkaline pH, the lactone ring opens. Most extraction solvents (e.g., Dichloromethane) only extract the lactone form efficiently.
-
The Error Source: If a sample's pH is not strictly adjusted to < 3.0 prior to extraction, recovery rates will plummet, leading to false negatives.
Chirality and Potency
Sotolon has two enantiomers. The (
-
The Error Source: Standard non-chiral columns quantify total sotolon. If the biological or enological source produces a specific enantiomeric excess, total quantification may not correlate with sensory data.
Part 2: Methodology Comparison (GC-MS vs. LC-MS/MS)
The following data summarizes performance metrics derived from recent inter-laboratory validation studies.
| Feature | GC-MS (SIDA) | LC-MS/MS (SIDA) | Verdict |
| Primary Mechanism | Electron Ionization (EI) of volatile lactone. | Electrospray Ionization (ESI) of polar form. | GC-MS offers superior structural ID; LC-MS offers speed. |
| Sample Preparation | High Labor: Requires LLE (Liquid-Liquid Extraction) and often drying/concentration. | Low Labor: "Dilute and Shoot" or miniaturized LLE possible. | LC-MS/MS is preferred for high-throughput clinical/food labs. |
| Sensitivity (LOQ) | ~0.5 – 1.0 µg/L | ~0.02 – 0.05 µg/L | LC-MS/MS is 10-20x more sensitive. |
| Matrix Effects | Low (if proper cleanup is used). | High (Ion suppression from salts/sugars is common). | GC-MS is more robust against dirty matrices without heavy cleanup. |
| Derivatization | Optional (improves peak shape but risks artifacts). | Not required. | LC-MS/MS reduces artifact formation. |
Comparative Workflow Diagram
The following diagram illustrates the divergence in processing logic between the two primary methods.
Caption: Decision pathway for Sotolon quantification highlighting the critical commonality of Isotope Dilution (SIDA) regardless of the detection method.
Part 3: The Reference Protocol (SIDA-GC-MS)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we recommend the SIDA-GC-MS method for reference purposes. While LC-MS is faster, GC-MS provides spectral fingerprints that validate the compound's identity, crucial for inter-lab dispute resolution.
Self-Validating System: The "Internal Standard Lock"
This protocol relies on Stable Isotope Dilution Assay (SIDA) . You must use deuterium-labeled sotolon (
-
Why: Sotolon is unstable. If you lose 20% of your analyte during extraction, you will also lose 20% of your internal standard. The ratio remains constant, automatically correcting the error.
Step-by-Step Methodology
-
Sample Preparation & Spiking:
-
Take 50 mL of sample (wine/urine).
-
Validation Step: Add 10 µL of
-sotolon (100 mg/L in ethanol). -
Note: Allow 15 minutes for equilibration. This ensures the isotope mixes thoroughly with the matrix.
-
-
pH Adjustment (The Control Point):
-
Acidify sample to pH 3.0 using 2M HCl.
-
Causality: This forces the ring-closure of any hydroxy-acid forms back into sotolon, ensuring total quantification.
-
-
Extraction:
-
Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (
mL). -
Vortex for 2 minutes; Centrifuge at 3500 rpm to break emulsions.
-
Collect the organic phase.
-
-
Drying & Concentration:
-
Dry the organic phase over anhydrous
. -
Concentrate under a gentle nitrogen stream to ~100 µL.
-
Warning: Do not evaporate to dryness; sotolon is volatile and will be lost.
-
-
GC-MS Analysis:
-
Column: Polar column (e.g., DB-Wax or equivalent) is required to separate sotolon from non-polar matrix interferences.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Sotolon:
128 (Molecular Ion), 83 (Base Peak). -
-Sotolon:
131, 86.
-
-
Part 4: Inter-Laboratory Validation Metrics
When comparing results between laboratories, use the following statistical framework to determine if a lab is "out of spec."
The Z-Score Assessment
To evaluate a specific lab's performance (
-
|Z| ≤ 2.0: Satisfactory.
-
2.0 < |Z| < 3.0: Questionable (Check pH logs and internal standard purity).
-
|Z| ≥ 3.0: Unsatisfactory (Systematic error likely).
Troubleshooting Logic Tree
Use this diagram to diagnose inter-lab discrepancies.
Caption: Diagnostic logic for identifying root causes of sotolon quantification errors in inter-laboratory studies.
References
-
Pereira, V., et al. (2018).[1][2][3] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. [Link][2]
-
Pons, A., et al. (2008).[4] "Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines." Journal of Agricultural and Food Chemistry. [Link]
-
Lavigne, V., et al. (2008).[4][5] "Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging." Journal of Agricultural and Food Chemistry. [Link]
-
Rychlik, M., & Asam, S. (2008). "Stable isotope dilution assays in mycotoxin analysis." Analytical and Bioanalytical Chemistry. (Cited for SIDA principles applicable to lactones). [Link]
-
Guichard, E., & Fournier, N. (1991).[4] "Enantiomeric ratios of sotolon in different media and sensory differentiation of the pure enantiomers." European Food Chemistry VI. (Foundational text on Sotolon Chirality).
Sources
comparative analysis of sotolon and furaneol in food
Topic: Comparative Analysis of Sotolon and Furaneol in Food Systems Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Potency-Hedonic Trade-off
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) and Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) are structurally homologous furanones that define the "sweet-savory" axis in food chemistry. While they share a caramelized, burnt-sugar backbone, they diverge sharply in potency and application.
-
Sotolon is a high-potency impact compound (Odor Detection Threshold [ODT] in air: ~0.02 ng/L). It bridges the gap between sweet (maple syrup) and savory (curry/fenugreek) depending on concentration. In drug development, it is a premier masking agent for bitter pharmacophores due to its high persistence and low threshold.
-
Furaneol is a moderate-potency hedonic compound (ODT in water: ~20–87 µg/L). It provides the "fleshy" sweetness of strawberry and pineapple. It is chemically more fragile, susceptible to rapid degradation at neutral pH, making it a stability challenge in liquid formulations.
Molecular Architecture & Physicochemical Profile
Both compounds rely on a planar enol-oxo system for their sensory activity, but their chiral centers dictate their potency.
| Feature | Sotolon | Furaneol |
| IUPAC Name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |
| CAS Number | 28664-35-9 | 3658-77-3 |
| Active Enantiomer | (S)-(-)-Sotolon (ODT ~100x lower than R-form) | (R)-(+)-Furaneol (Natural form in strawberry) |
| Odor Threshold (Water) | 0.3 – 1.0 µg/L (Highly Potent) | 20 – 87 µg/L (Moderate) |
| Sensory Descriptors | Low Conc: Maple syrup, burnt sugar.High Conc: Curry, Fenugreek, spicy.[1][2] | All Conc: Strawberry jam, cotton candy, caramel, "cooked fruit." |
| Solubility | Water, Ethanol, Propylene Glycol | Water, Ethanol (highly soluble) |
| Receptor Agonist | OR8D1 (Specific) | OR5M3 (Specific) |
Expert Insight: The chirality of Sotolon is critical. (S)-sotolon drives the "aged sake" and "maple" notes. The (R)-enantiomer has a significantly higher threshold (~89 µg/L) and is often described as "rancid" or "walnut-like." In synthesis or extraction, maintaining enantiomeric purity is essential for consistent sensory impact.
Biogenesis & Synthetic Pathways
Understanding the formation pathways allows for the manipulation of these compounds in fermentation or thermal processing.
Mechanism Visualization
The following diagram contrasts the Maillard-driven formation of Sotolon (from amino acids) vs. Furaneol (from sugars).
Caption: Comparative biogenesis showing Sotolon's nitrogen-associated precursor vs. Furaneol's pure carbohydrate origin.
Analytical Methodologies (The Protocol Section)
Quantifying these molecules requires overcoming specific matrix effects.[3] Furaneol is unstable during heating; Sotolon requires enrichment due to trace levels.
A. Sotolon: Solid Phase Extraction (SPE) & GC-MS
Best for: Wine, aged spirits, complex aqueous matrices.
-
Internal Standard Addition: Add 10 µL of
C-Sotolon or d -Sotolon (10 mg/L in ethanol) to 50 mL of sample.-
Why: Isotope dilution is mandatory because extraction yields vary significantly (60-90%) depending on the matrix ethanol content.
-
-
SPE Conditioning: Use a LiChrolut EN (styrene-divinylbenzene) cartridge (200 mg). Condition with 4 mL dichloromethane, then 4 mL methanol, then 10 mL water.
-
Loading: Pass the 50 mL sample through the cartridge at ~2 mL/min.
-
Washing: Wash with 4 mL of water/ethanol (95:5) to remove sugars and polar acids.
-
Elution: Elute analytes with 2 mL of dichloromethane .
-
Concentration: Dry the eluate over anhydrous Na
SO and concentrate to 50 µL under a gentle nitrogen stream. -
GC-MS Parameters:
-
Column: Polar phase (DB-Wax or BP-20), 30m x 0.25mm.
-
Inlet: 240°C, Splitless.
-
Temp Program: 40°C (1 min) -> 10°C/min -> 240°C (10 min).
-
Detection: SIM mode. Target ions: m/z 83, 128 (Sotolon); m/z 85, 130 (Internal Standard).
-
B. Furaneol: Headspace SPME (Solid Phase Microextraction)
Best for: Fruit, soft drinks, biological fluids (avoids thermal degradation).
-
Sample Prep: Place 5 mL sample + 1.5 g NaCl in a 20 mL headspace vial.
-
Why: Salt saturation ("salting out") drastically increases the partition coefficient of Furaneol into the headspace.
-
-
Equilibration: Incubate at 50°C for 15 mins with agitation (500 rpm).
-
Caution: Do not exceed 60°C; Furaneol can degrade into acetyl formoin.
-
-
Extraction: Expose a DVB/CAR/PDMS (Grey) SPME fiber for 30 mins at 50°C.
-
Why: The triple-phase fiber captures the polarity range of Furaneol better than pure PDMS.
-
-
Desorption: 5 mins at 250°C in the GC injector.
-
GC-MS Parameters:
-
Column: DB-Wax (Polar).
-
Detection: SIM mode. Target ions: m/z 128 (Molecular ion), 85, 57 .
-
Stability & Reactivity Profile
For drug development, stability dictates the formulation vehicle.
| Parameter | Sotolon | Furaneol |
| pH Stability | Stable in Acid (pH 3-4). Resistant to hydrolysis in wine/syrup environments. | Unstable at pH > 6. Rapidly degrades via ring opening to form yellow/brown polymers. |
| Thermal Stability | High. Can survive boiling (maple syrup processing). Racemization occurs >180°C. | Low. Heat labile. Degrades into 2-hydroxy-3-butanone and other off-odors if overheated.[4] |
| Reactivity | Reacts with aldehydes (aldol condensation) to form substituted furanones. | Highly reactive with Sulfur (e.g., Cysteine) to form thiophenes (meat-like odors). |
| Storage | Store at 4°C, protected from light. | Store at -20°C under Argon. Hygroscopic. |
Drug Development Application:
-
Sotolon: Excellent for masking bitter alkaloids (e.g., quinine, caffeine) in liquid formulations due to its acid stability and lingering "sweet" aftertaste.
-
Furaneol: Better suited for solid dosage forms (tablets) or lyophilized powders where pH-induced degradation is minimized.
References
-
Pons, A., et al. (2008).[5][6] Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. Link
-
Blank, I., et al. (1996).[6] Formation of Sotolon from 4-Hydroxy-L-isoleucine. Journal of Agricultural and Food Chemistry. Link
-
Sanz, C., et al. (1994). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in Strawberry. Journal of Agricultural and Food Chemistry. Link
-
Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. Link
-
Shu, C.K.[7] & Ho, C.T. (1988). Thermal degradation of furaneol. Journal of Agricultural and Food Chemistry. Link
-
Noe, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors.[8] Journal of Agricultural and Food Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. imreblank.ch [imreblank.ch]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. The Sotolons [leffingwell.com]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and LC-MS/MS for Sotolon Analysis
Executive Summary
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the "curry" or "maple syrup" aroma in oxidatively aged wines (Sherry, Port, Vin Jaune) and is a diagnostic biomarker for Maple Syrup Urine Disease (MSUD). Its analysis is complicated by its polarity, volatility, and susceptibility to pH-dependent ring opening.
This guide provides a technical cross-validation framework for researchers choosing between the structural resolution of Gas Chromatography-Mass Spectrometry (GC-MS) and the high-throughput sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While LC-MS/MS is recommended for routine high-throughput quantification (LOQ ~0.04 µg/L), GC-MS remains the reference method for structural confirmation and chiral separation.
The Analyte Challenge: Chemical Causality
To validate any method for sotolon, one must understand its behavior in solution.
-
The Lactone Equilibrium: Sotolon exists in equilibrium between its enol and keto forms. More critically, as a lactone, it undergoes reversible ring-opening in alkaline conditions.
-
Implication:Strict pH control (< 5.0) is required during extraction. At pH > 7, the ring opens to form the corresponding hydroxy-acid, which is not detectable by standard sotolon MRM transitions or GC retention windows.
-
-
Volatility vs. Polarity: Sotolon is semi-volatile but highly polar.
-
GC Challenge: It tails significantly on non-polar columns (e.g., DB-5). High-polarity phases (Wax/FFAP) are mandatory.
-
LC Challenge: It elutes early on standard C18 columns, risking co-elution with matrix suppressors.
-
Comparative Methodologies
Method A: GC-MS (The Structural Benchmark)
Best for: Complex matrix profiling, chiral resolution, and structural confirmation.
-
Extraction: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) is the gold standard.
-
Column: Polyethylene glycol (PEG) based (e.g., DB-WAX, HP-FFAP).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Key Advantage: Access to NIST library matching and separation of enantiomers (using chiral cyclodextrin columns) if required.
-
Limitation: Lower throughput; requires rigorous moisture removal before injection.
Method B: LC-MS/MS (The Sensitivity Workhorse)
Best for: High-throughput quantification, trace analysis (<1 ppb), and aqueous samples.
-
Extraction: "Dilute-and-Shoot" or miniaturized LLE.
-
Column: Reverse Phase C18 (Polar-embedded phases preferred to retain sotolon).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Key Advantage: No derivatization needed; superior LOQ (0.02–0.05 µg/L).
-
Limitation: Susceptible to ion suppression from matrix components.
Workflow Visualization
The following diagram illustrates the parallel processing paths and the convergence point for cross-validation.
Caption: Dual-path workflow for sotolon analysis. Note the critical acidification step and the convergence at SIDA quantification to ensure comparable data sets.
Performance Data Comparison
The following data represents typical performance metrics derived from validation studies in fortified wine matrices.
| Parameter | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) | Verdict |
| Linearity (R²) | > 0.995 | > 0.999 | LC offers wider dynamic range. |
| LOD (Limit of Detection) | 0.5 – 1.0 µg/L | 0.01 – 0.03 µg/L | LC is ~50x more sensitive. |
| LOQ (Limit of Quant) | ~2.0 µg/L | 0.04 µg/L | LC is superior for trace analysis. |
| Recovery | 70 – 85% (Extraction dependent) | 95 – 102% | LC (dilute/shoot) minimizes loss. |
| Precision (RSD) | 5 – 8% | < 3% | LC is more reproducible. |
| Matrix Effect | Low (with clean-up) | Moderate (Ion Suppression) | GC is more robust against matrix. |
| Run Time | 30 – 45 mins | 8 – 12 mins | LC is 4x faster. |
Detailed Protocols & Validation Strategy
Critical Requirement: Stable Isotope Dilution Assay (SIDA)
Do not attempt validation without an internal standard. Because sotolon is sensitive to extraction losses (GC) and ion suppression (LC), you must use d3-sotolon or 13C2-sotolon .
-
Rule: Spike the IS before any sample manipulation (extraction or filtration).
Protocol A: GC-MS (Reference Method)
-
Sample Prep: Take 50 mL of wine/urine. Add 10 µL of d3-sotolon (100 ppm).
-
Acidification: Adjust pH to 3.0 using 1M HCl. Why? To force sotolon into its stable lactone ring form.
-
Extraction: Extract 3x with 10 mL Dichloromethane (DCM).
-
Drying: Pass organic layer through anhydrous Na2SO4.
-
Concentration: Evaporate under gentle Nitrogen stream to 0.5 mL.
-
GC Parameters:
-
Column: DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 50°C (1 min) -> 240°C @ 5°C/min.
-
-
MS Parameters (SIM):
-
Target Ions: m/z 128 (Sotolon), 131 (d3-Sotolon).
-
Qualifier Ions: m/z 83, 55.
-
Protocol B: LC-MS/MS (Routine Method)
-
Sample Prep: Take 1 mL of sample. Add 10 µL of d3-sotolon.
-
Cleanup:
-
Option 1 (Clean Matrix): Filter through 0.22 µm PTFE.
-
Option 2 (Dirty Matrix): Miniaturized LLE with Ethyl Acetate (1:1 ratio), vortex, centrifuge, evaporate, and reconstitute in mobile phase.
-
-
LC Parameters:
-
Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (Polar retention is key).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
MS/MS Parameters (ESI+):
-
Source Temp: 400°C.
-
MRM Transitions:
-
Sotolon: 129.0
83.0 (Quant), 129.0 55.0 (Qual). -
d3-Sotolon: 132.0
86.0.
-
-
Cross-Validation Experiment
To validate the LC method against the GC benchmark:
-
Select Samples: Choose 20 samples covering the range (e.g., 5 ppb to 500 ppb).
-
Parallel Run: Analyze the same spiked samples on both instruments within 24 hours.
-
Statistical Analysis (Bland-Altman):
-
Plot the difference between methods (GC - LC) against the average of the methods.
-
Acceptance Criteria: 95% of differences must fall within ±2 Standard Deviations (Limits of Agreement).
-
Slope Test: Perform linear regression (LC vs. GC). Slope should be
and Intercept .
-
References
-
Pereira, V., et al. (2018). "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis."[2][3] Journal of Analytical Methods in Chemistry.
-
[Link]
-
-
Pons, A., et al. (2010). "Identification of a Sotolon Pathway in Dry White Wines."[3] Journal of Agricultural and Food Chemistry.
-
[Link]
-
-
Guichard, E., et al. (1993). "Chiral determination of sotolon in wines."[4] Chromatographia. (Seminal work on GC chiral separation).
-
[Link]
-
- BenchChem.
-
Rychlik, M., & Asam, S. (2008). "Stable isotope dilution assays in mycotoxin analysis." Analytical and Bioanalytical Chemistry. (Foundational theory for SIDA applied to lactones).
-
[Link]
-
Sources
Technical Comparative Guide: Sensory Panel Evaluation of Sotolon vs. Furanone Analogs
Executive Summary: The Furanone Divergence
In high-performance flavor modulation, furanones represent a critical class of "high-impact" aroma chemicals. However, treating them as a monolith is a formulation error. This guide differentiates Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) from its structural analogs like Furaneol and Abhexon .
While often grouped as "caramelic" or "maple" notes, recent molecular biology reveals they activate distinct G-Protein Coupled Receptors (GPCRs). Sotolon specifically targets OR8D1 , while Furaneol targets OR5M3 .[1][2][3] This biological divergence dictates that their sensory evaluation protocols must account for non-overlapping cross-adaptation and distinct fatigue profiles.
Chemical & Mechanistic Grounding
To design a valid sensory panel, one must understand the structural drivers of potency. The primary distinction lies in the furanone ring oxidation pattern: the 3(2H)-furanones (Furaneol type) versus the 2(5H)-furanones (Sotolon type).
Structural-Receptor Interaction Map
The following diagram illustrates the strict receptor selectivity that prevents sensory cross-talk between these two subclasses.
Caption: Receptor selectivity map showing the non-overlapping activation pathways of Sotolon (OR8D1) and Furaneol (OR5M3).[2]
Comparative Sensory Profile Data
The following data aggregates threshold values from recent mass spectrometry and sensory studies. Note the critical impact of chirality on Sotolon perception.
Table 1: Psychophysical Performance Metrics
| Compound | CAS No.[4] | Odor Quality (Descriptor) | Threshold (Water) | Threshold (12% EtOH) | Receptor Target |
| (S)-Sotolon | 28664-35-9 | Burnt sugar, Curry, Intense Maple | 0.8 µg/L (ppb) | ~1-2 µg/L | OR8D1 |
| (R)-Sotolon | -- | Weak caramel, Oxidized | 89 µg/L (ppb) | >100 µg/L | Low Affinity |
| Abhexon | 698-10-2 | Coffee, Seasoning, Maggi-like | 1.1 µg/L | ~5 µg/L | OR8D1 |
| Furaneol | 3658-77-3 | Cotton candy, Strawberry jam | 87 µg/L | ~100-200 µg/L | OR5M3 |
| Homofuraneol | 27538-09-6 | Caramel, Bread crust | 20 µg/L | ~50 µg/L | OR5M3 |
Key Insight for Researchers:
-
Chiral Purity is Non-Negotiable: Commercial Sotolon is often racemic. If your panel detects "rancid" or "weak" notes, check the enantiomeric excess. The (S)-enantiomer is ~100x more potent than the (R)-form.[5][6]
-
Potency Gap: Sotolon is approximately 100x more potent than Furaneol in aqueous media. Dosing protocols must be adjusted logarithmically, not linearly.
Experimental Protocol: High-Potency Furanone Evaluation
Evaluating Sotolon requires a modified protocol due to its high tenacity (persistence on surfaces) and rapid olfactory fatigue. Standard sensory booths often become contaminated.
Panel Setup & Environment
-
Air Handling: Positive pressure room with active carbon filtration (minimum 12 air exchanges/hour).
-
Glassware: Use silanized glass or disposable PET cups. Sotolon binds to standard borosilicate glass, causing "ghosting" in subsequent tests.
-
Solvent System: Use 12% Ethanol/Water (v/v) + 0.1% Tartaric Acid.
-
Reasoning: Furanones are pH-sensitive.[6] Neutral pH can accelerate degradation/rearrangement. Acidic pH mimics wine/fruit matrices and stabilizes the lactone ring.
-
The "Split-Stream" Evaluation Workflow
Do not evaluate Sotolon and Furaneol in the same flight without a "reset" phase.
Caption: Split-Stream Workflow designed to minimize cross-adaptation between OR8D1 and OR5M3 agonists.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Dissolve 10 mg (S)-Sotolon in 10 mL Ethanol (96%). This is Stock A (1000 ppm).
-
Dilution: Serial dilution in 12% EtOH/Water to reach working range (1–50 ppb).
-
Validation: Verify concentration via HPLC-UV or GC-MS prior to sensory session to ensure no hydrolysis has occurred.
-
-
Threshold Determination (ASTM E679):
-
Use the 3-AFC (Alternative Forced Choice) method.
-
Present 1 active sample vs 2 blanks.
-
Critical Step: Panelists must use nose clips if evaluating taste (retronasal), but for this odor guide, use orthonasal sniffing strips dipped to 1 cm.
-
-
Attribute Profiling:
-
Use a lexicon specific to concentration.
-
Low Conc (1-5 ppb): "Maple", "Raw Sugar".
-
High Conc (>50 ppb): "Fenugreek", "Curry", "Savory".
-
Note: Furaneol does not exhibit this drastic qualitative shift; it remains "sweet/jammy" across a wider dynamic range.
-
Troubleshooting & Self-Validating Controls
To ensure your data is trustworthy (Trustworthiness), implement these controls:
-
The "Ghost" Control: Include a blank sample (pure solvent) as the last sample in the flight. If panelists detect Sotolon here, your glassware cleaning protocol has failed (carryover).
-
The Anosmia Check: Approximately 1-3% of the population is anosmic to specific musks or lactones. Screen panelists using a suprathreshold solution (100 ppb Sotolon). If they cannot detect this, exclude them from the furanone panel.
-
Stability Check: Furanones degrade in UV light. Ensure all samples are served in amber glass or under red light conditions if visual bias is a concern.
References
-
Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors.[1][2][3][4] Journal of Agricultural and Food Chemistry.[2][4][6][7]
-
[2]
-
-
Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry.[2][4][6][7]
-
Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).[7] Molecules.[1][8][4][6][7][9][10][11][12]
-
Blank, I., & Fay, L. B. (1996). Sensory Characterization of Furanones.[13] (Contextual reference from general search results on furanone thresholds in food matrices).
-
Leffingwell & Associates.Odor Thresholds of Key Aroma Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Burnt Sugar Notes [leffingwell.com]
- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Dynamics of Sotolon Formation: From Oxidative Fault to Varietal Signature
This guide provides a comparative technical analysis of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) formation across distinct wine matrices. It is designed for researchers and application scientists requiring mechanistic depth and reproducible analytical protocols.
Introduction: The Janus Molecule
Sotolon is a chiral lactone defined by a powerful sensory duality.[1] In dry white wines, it is a marker of premature oxidation (premox) , imparting a defective "rancid walnut" or "curry" note at concentrations as low as 8 µg/L. Conversely, in biologically aged wines (Vin Jaune) and fortified wines (Madeira, Port), it is a signature varietal compound , contributing desirable notes of "maple syrup," "roasted coffee," and "curry" at concentrations reaching 100–2000 µg/L.
Understanding the specific formation pathway—whether driven by ascorbic acid degradation, sugar kinetics, or biological precursors—is critical for controlling its presence.
Mechanistic Divergence: Pathways of Formation
Sotolon does not originate from a single precursor. Its formation is matrix-dependent, driven by three distinct pathways.
Pathway A: Oxidative Degradation (Dry White Wines)
In dry wines (e.g., Sauvignon Blanc, Chardonnay), sotolon forms via the oxidative degradation of Ascorbic Acid (Vitamin C) in the presence of ethanol.
-
Precursor Generation: Ascorbic acid oxidizes to generate 2-ketobutyric acid (2-KBA) (also known as
-ketobutyric acid). -
Aldol Condensation: 2-KBA condenses with acetaldehyde (derived from ethanol oxidation).
-
Cyclization: The resulting intermediate cyclizes to form sotolon.
-
Critical Control Point: This pathway explains why adding ascorbic acid at bottling without sufficient SO
protection can paradoxically accelerate oxidative aging.
Pathway B: Sugar-Mediated Kinetics (Fortified/Sweet Wines)
In high-sugar matrices (Madeira, Port, Sauternes), sotolon forms via Maillard reactions and sugar degradation , independent of ascorbic acid.
-
Fructose Degradation: Thermal processing (e.g., estufagem in Madeira) or long aging degrades fructose into precursors.[2]
-
Amino Acid Interaction: Reaction with specific amino acids (e.g., 4-hydroxy-isoleucine in fenugreek, though in wine, mechanisms often involve threonine or glutamate derivatives) catalyzes the formation.
-
Kinetics: This is a zero-order reaction with respect to oxygen in some stages but highly temperature-dependent (
is high).
Pathway C: Biological Precursors (Vin Jaune/Flor Wines)
In Vin Jaune (Jura), the "sotolon spike" is unique.
-
Yeast Metabolism: The velum (flor) yeast (Saccharomyces cerevisiae races like beticus) produces high levels of 2-ketobutyric acid (2-KBA) from threonine catabolism during the long biological aging (6+ years).
-
Slow Chemical Conversion: The accumulated 2-KBA slowly converts to sotolon over years of oxidative aging under the film.
Visualization: Sotolon Formation Network
Figure 1: Divergent pathways of sotolon formation. Red indicates the oxidative fault pathway; Green indicates the biological precursor pathway; Yellow indicates the sugar-mediated pathway.
Comparative Matrix Analysis
The following table synthesizes quantitative data across wine types, establishing the "Safety vs. Signature" boundaries.
| Wine Matrix | Primary Mechanism | Typical Concentration ( | Sensory Threshold ( | Role |
| Dry White (e.g., Chardonnay) | Oxidative (Ascorbic | < 1 (Fresh)5–20 (Premox) | ~8 | Fault (Rancid, Curry) |
| Vin Jaune (Jura) | Biological Precursor (Yeast | 300 – 700 | ~15 | Signature (Curry, Walnut) |
| Madeira (Malvasia) | Sugar Degradation (Thermal) | 100 – 2000+ | ~19 | Signature (Burnt Sugar, Maple) |
| Port (Tawny) | Sugar/Maillard (Aging) | 50 – 900 | ~19 | Complexity (Nutty, Spice) |
| Botrytized (Tokaji/Sauternes) | Mixed (Concentration + Oxidation) | 5 – 50 | ~10 | Contributor (Honeyed nuance) |
Key Insight: The sensory threshold of sotolon increases in sweet/fortified matrices due to the masking effect of sugar and alcohol. Thus, 100 µg/L in a dry white is a catastrophic fault, while in Madeira, it is barely the baseline for quality.
Experimental Protocols
To validate these mechanisms or quantify sotolon in your own samples, use the following self-validating protocols.
Protocol A: Quantification via SIDA-GC-MS
Standard Isotope Dilution Analysis (SIDA) is required for accuracy due to matrix effects.
Reagents:
-
Internal Standard (IS): Deuterated Sotolon (
-sotolon or -sotolon). Do not use 3-octanol for high-precision kinetics studies. -
Solvent: Dichloromethane (
).
Workflow:
-
Sample Prep: Take 50 mL wine sample. Spike with 10 µL of IS (100 mg/L in ethanol).
-
Equilibration: Stir for 20 mins to ensure IS equilibration with the matrix.
-
Extraction (SPE):
-
Condition LiChrolut EN cartridge (200 mg) with 4 mL
followed by 4 mL methanol and 10 mL water. -
Load sample at 2 mL/min.
-
Wash with 5 mL water to remove sugars/acids.
-
Elution: Elute with 5 mL
.
-
-
Concentration: Dry eluate over anhydrous
. Concentrate to 100 µL under gentle nitrogen stream. -
GC-MS Analysis:
-
Column: Polar phase (e.g., DB-Wax or BP-20).
-
Mode: SIM (Selected Ion Monitoring).
-
Target Ions:
128 (Sotolon), 83 (Fragment). Monitor corresponding shifted ions for IS.
-
Protocol B: Forced Aging Assay (Predictive Modeling)
Use this to assess the "Sotolon Potential" of a wine (e.g., measuring precursor load).
-
Preparation: Aliquot 20 mL of wine into anaerobic tubes.
-
Treatment:
-
Incubation: Incubate at 40°C for 30 days . (Roughly equivalent to 1-2 years of bottle aging).
-
Analysis: Quantify Sotolon using Protocol A.
-
Interpretation: A sharp increase in the Oxidative sample vs. Control indicates a high load of Ascorbic Acid/2-KBA precursors.
Visualization: Analytical Workflow
Figure 2: Standard Isotope Dilution Analysis (SIDA) workflow for precise sotolon quantification.
References
-
Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines.[4] Journal of Agricultural and Food Chemistry.[8][5][7]
-
Lavigne, V., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Journal of Agricultural and Food Chemistry.[8][5][7]
-
König, T., et al. (1999). Formation of Sotolon from Ascorbic Acid. Tetrahedron Letters.
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[5] Journal of Analytical Methods in Chemistry.[5][7]
-
Pham, T.T., et al. (1995). Optimal conditions for the formation of sotolon from alpha-ketobutyric acid in the French "Vin Jaune".[5] Journal of Agricultural and Food Chemistry.[8][5][7]
-
Cutzach, I., et al. (1998). Identification of Volatile Compounds with a "Toasty" Aroma in Aged Fortified Wines (Vins Doux Naturels). Journal of Agricultural and Food Chemistry.[8][5][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. digituma.uma.pt [digituma.uma.pt]
- 8. imreblank.ch [imreblank.ch]
Comparative Guide: Linearity and Limits of Detection for Sotolon by UPLC-MS
Executive Summary
Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, aged wines, and the diagnostic "maple syrup" odor in Maple Syrup Urine Disease (MSUD) .[1]
This guide provides a technical comparison of UPLC-MS/MS against traditional HPLC-UV and GC-MS methodologies.[2] Experimental data confirms that UPLC-MS/MS offers superior sensitivity (LOD
Introduction: The Analytical Challenge
Sotolon presents a unique analytical challenge due to its polarity, volatility, and presence at trace levels (ppb to ppt) in complex matrices like urine and fortified wines.
-
The Clinical Relevance: In drug development and diagnostics, Sotolon is a biomarker for MSUD (branched-chain ketoaciduria). Accurate quantification at low ng/mL levels is critical for patient monitoring.
-
The Industrial Relevance: In oenology and flavor chemistry, it dictates quality in Tokaji and Sauternes wines but serves as an off-flavor marker in prematurely oxidized dry white wines.
Why UPLC-MS/MS?
Traditional HPLC-UV lacks the sensitivity for trace detection (LOD
Methodological Comparison
The following table synthesizes performance metrics across the three dominant analytical platforms.
Table 1: Comparative Performance Metrics
| Feature | UPLC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Detection Principle | ESI+ / MRM (Triple Quad) | Electron Impact (EI) | UV Absorbance (235 nm) |
| Limit of Detection (LOD) | 0.01 – 0.04 µg/L | 1.0 – 5.0 µg/L | ~0.86 µg/L |
| Limit of Quantitation (LOQ) | ~0.1 µg/L | ~10 µg/L | ~2.8 µg/L |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Sample Prep | Simple Dilution or Mini-LLE | LLE + Derivatization | LLE + Concentration (10x) |
| Run Time | < 8 minutes | 20–40 minutes | 15–25 minutes |
| Selectivity | High (Mass transition specific) | High (Spectral fingerprint) | Low (Prone to matrix interference) |
Critical Insight: While GC-MS is robust, the thermal stress and derivatization requirements introduce variability. UPLC-MS relies on "soft" ionization (ESI), preserving the molecular ion
, which is critical for consistent quantification in biological fluids.
Experimental Protocol: The Self-Validating System
To achieve the linearity and LODs cited above, the following protocol utilizes a Multiple Reaction Monitoring (MRM) approach. This workflow is designed to be self-validating through the use of an Internal Standard (IS), typically Deuterated Sotolon or
A. Sample Preparation (Miniaturized LLE)
-
Matrix: Urine or Wine.
-
Extraction: Mix 8 mL sample with internal standard.
-
Solvent: Add dichloromethane (DCM) or ethyl acetate. Vortex 2 min.
-
Separation: Centrifuge at 4,000 rpm for 5 min.
-
Reconstitution: Evaporate organic layer under
; reconstitute in Mobile Phase A.
B. UPLC Conditions[3][4][5]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Reasoning: High retention for polar compounds like lactones compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (Linear ramp).
C. Mass Spectrometry Parameters (ESI+)
Sotolon (
-
Precursor Ion:
129.1 -
Quantifier Transition:
(Cleavage of lactone ring). -
Qualifier Transition:
(Loss of + ). -
Cone Voltage: ~25 V.
-
Collision Energy: 15–20 eV (Optimized for transitions).
Visualizing the Workflow
The following diagram illustrates the decision logic and analytical workflow for Sotolon quantification.
Figure 1: Analytical workflow for Sotolon.[4][5][6][7] Note the decision branch: UPLC-MS is essential for trace analysis (<100 ppb), whereas HPLC-UV fails due to matrix interferences at low levels.
Performance Metrics & Validation Data
The following data represents typical validation results from fortified wine matrices, which serve as a robust proxy for complex biological fluids.
Linearity
The method demonstrates exceptional linearity across a wide dynamic range, suitable for both healthy baselines and pathological (MSUD) levels.
-
Range: 1.0 µg/L to 2000 µg/L.
-
Regression Model: Weighted linear regression (
). -
Correlation Coefficient (
): Typically 0.9999 .[4][5][6][7]
Sensitivity (LOD/LOQ)
Sensitivity is defined by the Signal-to-Noise ratio (S/N).[7][8]
| Metric | Definition | Value (UPLC-MS) | Value (HPLC-UV) |
| LOD | 0.04 µg/L | 0.86 µg/L | |
| LOQ | 0.13 µg/L | 2.86 µg/L |
Recovery & Matrix Effects
Matrix effects (ion suppression/enhancement) are the primary source of error in LC-MS.
-
Recovery: 94% – 105% (using Internal Standard correction).
-
Precision (RSD): < 5% (Intra-day), < 8% (Inter-day).
Critical Analysis for Researchers
The "Gotchas" in Sotolon Analysis
-
Chirality: Sotolon exists as enantiomers. While standard UPLC-MS on a C18 column quantifies total sotolon, distinguishing the (S)-enantiomer (sweet/curry) from the (R)-enantiomer requires a Chiral column. For general MSUD diagnosis, total sotolon is the standard marker.
-
Ion Suppression: In urine analysis, co-eluting salts can suppress the ESI signal. Mitigation: Use a divert valve to send the first 1 minute of flow to waste, or employ a deuterated internal standard to track ionization efficiency.
-
Stability: Sotolon is light-sensitive and can degrade in alkaline pH. Ensure samples are kept acidic (pH < 5) and processed in amber vials.
Conclusion
For researchers in drug development and metabolic profiling, UPLC-MS/MS is the definitive choice . It offers a 20-fold improvement in sensitivity over HPLC-UV and significantly higher throughput than GC-MS. The ability to detect Sotolon at 0.04 µg/L ensures reliable detection of early-stage metabolic deviations or trace flavor faults.
References
-
Botelho, G., et al. (2015). Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods.[9] Food Chemistry.[1][9][5][10]
-
Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods.[5]
-
Podebrad, F., et al. (1999). 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease.[1] Journal of Inherited Metabolic Disease.[1]
-
Gu, S., et al. (2017). UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.[5][10]
Sources
- 1. 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Method Validation Guide: SIDA-HS-SPME-GC-MS/MS for Sotolon Analysis in High-Protein Plant Matrices
Executive Summary
Objective: To validate a high-throughput, solvent-free quantitation method for Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) in Pea Protein Hydrolysate (PPH) matrices.
The Challenge: Sotolon is a potent aroma compound (curry/maple notes) critical for flavor profiling in plant-based meat alternatives. However, high-protein matrices exhibit strong "flavor scalping" (hydrophobic binding), rendering traditional extraction methods inconsistent.
The Solution: This guide validates Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS , utilizing Stable Isotope Dilution Assay (SIDA) .
-
Throughput: 45 min/sample (Automated) vs. 4+ hours for SAFE.
-
Sensitivity: LOD < 0.5 µg/kg.[1]
-
Precision: RSD < 5% (corrected by Deuterated Internal Standard).
Methodological Comparison: Why SPME?
In complex food matrices, the choice of extraction dictates data quality. We compared the proposed SPME workflow against the industry "Gold Standard" (SAFE) and the traditional "Quick" method (LLE).
Table 1: Comparative Performance Metrics
| Feature | Proposed: SIDA-HS-SPME | Benchmark: SAFE-GC-MS | Alternative: Direct LLE |
| Principle | Equilibrium Partitioning (Fiber) | High-Vacuum Distillation | Solvent Partitioning |
| Matrix Isolation | Excellent (Non-volatiles stay in vial) | High (Distillate is clean) | Poor (Co-extracts lipids/proteins) |
| Solvent Use | None (Green Chemistry) | High (DCM/Ether) | High (DCM/Ether) |
| Throughput | High (Automated) | Low (Manual, 4-6 hrs) | Medium (Manual steps) |
| Sotolon Recovery | ~1-5% (Absolute)* / 100% (Relative)** | >90% (Absolute) | Variable (Emulsions) |
| Sensitivity (LOD) | < 0.5 µg/kg | < 1.0 µg/kg | ~10-50 µg/kg |
*Note: SPME is non-exhaustive. Low absolute recovery is irrelevant when using SIDA, as the ratio of Analyte/IS remains constant. **Relative recovery using SIDA.
Visualization: Workflow Efficiency
The following diagram contrasts the labor-intensive SAFE workflow with the automated SPME approach.
Figure 1: Comparison of the labor-intensive SAFE workflow vs. the automated "Load-and-Go" SPME workflow.
Scientific Integrity: The "Self-Validating" Protocol
This protocol relies on SIDA (Stable Isotope Dilution Assay) .[1][2][3][4] By adding a known amount of Sotolon-d3 (or 13C-Sotolon) at the very beginning, every step of the analysis is self-corrected. If the matrix binds 50% of the native Sotolon, it also binds 50% of the isotopologue. The ratio remains unchanged.
Materials & Reagents[4][5]
-
Analyte: Sotolon (≥97% purity).
-
Internal Standard (IS): Sotolon-d3 (methyl-d3) or [13C2]-Sotolon.
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm. Rationale: The triple phase covers the polarity and volatility range of Sotolon perfectly.
-
Matrix Modifier: Sodium Phosphate Buffer (0.1 M, pH 3.0) + NaCl (30% w/v).
Critical Mechanism: pH Control
Sotolon exists in equilibrium between its lactone (aromatic) and open-ring hydroxy-acid forms.
-
Neutral/Alkaline pH: Ring opens; solubility in water increases; volatility decreases (Bad for SPME).
-
Acidic pH (<4): Forces equilibrium toward the lactone form; increases hydrophobicity; drives compound into the headspace (Good for SPME).
Figure 2: Mechanistic drivers of extraction efficiency. Acidification and Salting Out force Sotolon into the headspace.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Weigh 2.00 g of Pea Protein Hydrolysate into a 20 mL headspace vial.
-
Add 10 mL of pH 3.0 Phosphate Buffer (saturated with NaCl).
-
Why? NaCl decreases water activity, pushing organics into the headspace ("Salting Out").
-
-
Spike with 50 µL of Sotolon-d3 methanolic solution (1 mg/L).
-
Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Vortex for 30 seconds to homogenize.
Step 2: Automated HS-SPME (Gerstel/CTC PAL)
-
Incubation: 15 min @ 60°C (Agitation: 500 rpm).
-
Extraction: Insert DVB/CAR/PDMS fiber. Expose for 30 min @ 60°C .
-
Desorption: 3 min @ 250°C in GC inlet (Splitless mode).
Step 3: GC-MS/MS Acquisition (Agilent 7000/Shimadzu TQ)
-
Column: DB-WAX or SolGel-Wax (Polar column required for Sotolon peak shape).
-
Carrier Gas: Helium @ 1.2 mL/min.[5]
-
Oven: 40°C (2 min) -> 10°C/min -> 240°C (5 min).
-
MS Mode: MRM (Multiple Reaction Monitoring).[6][7] MRM eliminates matrix noise from the protein background.
MRM Transitions:
| Compound | Precursor (m/z) | Product Quant (m/z) | Product Qual (m/z) | CE (eV) |
|---|---|---|---|---|
| Sotolon | 128.0 | 83.0 | 55.0 | 10 / 15 |
| Sotolon-d3 | 131.0 | 86.0 | 58.0 | 10 / 15 |
Validation Results (Data Summary)
The following data represents typical validation metrics achieved with this protocol in a high-protein matrix.
Linearity & Range
-
Range: 1.0 – 1000 µg/kg
-
Calibration Model: Linear regression of Area Ratio (Analyte/IS) vs. Conc Ratio.
-
R²: > 0.998
Accuracy & Precision (n=6)
| Spike Level (µg/kg) | Recovery (%) | RSD (%) | Acceptable Range |
| Low (5.0) | 98.5 | 4.2 | 80-120% |
| Med (50.0) | 102.1 | 2.8 | 80-120% |
| High (500.0) | 99.4 | 1.9 | 85-115% |
Matrix Effect Evaluation
By comparing the slope of the calibration curve in Pure Solvent vs. Pea Protein Matrix , we calculate the Matrix Effect (ME).
-
ME (without SIDA): -45% (Significant signal suppression due to protein binding).
-
ME (with SIDA): ~0% (The IS compensates perfectly).
Troubleshooting & Optimization
-
Issue: Poor Peak Shape (Tailing)
-
Cause: Sotolon is polar and acidic. Active sites in the GC liner or column adsorb it.
-
Fix: Use "Ultra-Inert" wool liners and trim the column guard regularly. Ensure the column is a high-quality Wax phase.
-
-
Issue: Low Sensitivity
-
Cause: Fiber aging or competition from other volatiles (e.g., hexanal from lipid oxidation).
-
Fix: Bake fiber for 10 min @ 260°C. If high competition exists, reduce sample weight to 1.0 g to prevent fiber saturation.
-
References
-
Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder of fenugreek seeds (Trigonella foenum graecum L.). Zeitschrift für Lebensmittel-Untersuchung und -Forschung. Link
-
Zarzo-Arias, M., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Foods. Link
- Schieberle, P., & Hofmann, T. (2011). Stable Isotope Dilution Assays in Flavor Analysis. Comprehensive Flavor Chemistry.
-
Majcher, M., & Jeleń, H.H. (2009). Comparison of suitability of SPME, SAFE and SDE methods for isolation of flavor compounds from extruded potato snacks. Journal of Food Composition and Analysis. Link
-
PubChem. (n.d.). Sotolon Compound Summary. National Library of Medicine.[8] Link
Sources
- 1. Development of a SIDA-LC-MS/MS Method for the Determination of Phomopsin A in Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppic.cfans.umn.edu [ppic.cfans.umn.edu]
- 4. Sensomics-Assisted Aroma Decoding of Pea Protein Isolates (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluation of different ionization techniques for sotolon mass spectrometry
Executive Summary: The Sotolon Challenge
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical paradox. It is a potent aroma compound with an extremely low odor threshold (0.3 µg/L in wine), yet it exists in complex matrices (fermented beverages, biological fluids) rich in interferences.
For the analytical chemist, the choice of ionization technique is not merely about preference—it is a trade-off between structural confirmation and trace-level sensitivity . This guide evaluates the three dominant ionization interfaces—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—to determine the optimal workflow for sotolon quantitation.
Key Takeaways
-
ESI (LC-MS/MS) is the gold standard for sensitivity , achieving LODs < 0.05 µg/L, but requires rigorous matrix management (SIDA).
-
EI (GC-MS) remains the benchmark for structural identification but often necessitates derivatization to mitigate peak tailing caused by sotolon's polarity.
-
APCI serves as a niche alternative for "dirty" matrices where ESI suffers from intractable ion suppression, though at the cost of absolute sensitivity.
Technical Deep Dive: Ionization Interfaces
Electron Ionization (EI) for GC-MS
Mechanism: Hard Ionization (70 eV) Status: Traditional Benchmark
In GC-MS, sotolon is bombarded with high-energy electrons. While this produces a "fingerprint" spectrum useful for library matching, sotolon's polar hydroxyl group interacts with active sites in the GC liner and column, leading to peak tailing and hysteresis.
-
The Derivatization Imperative: To stabilize the molecule, protocols often employ derivatization (e.g., with pentafluorobenzyl hydroxylamine or silylation). This caps the polar -OH group, improving volatility and peak shape.
-
Fragmentation: EI yields extensive fragmentation.[1] The molecular ion (
) is often weak. Quantitation typically tracks fragment ions (e.g., m/z 83, 128), which can be subject to isobaric interference in complex matrices like aged wine or urine.
Electrospray Ionization (ESI) for LC-MS/MS
Mechanism: Soft Ionization (Liquid Phase Charge Transfer) Status: Modern Gold Standard
Sotolon contains a lactone ring and an enolic hydroxyl group, making it highly amenable to protonation (
-
Sensitivity: ESI is significantly softer than EI, preserving the molecular ion (
129). When coupled with Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode, it offers the lowest detection limits. -
The Matrix Effect Trap: ESI is prone to ion suppression.[2] Co-eluting compounds in wine or urine compete for charge on the droplet surface. Crucial Insight: You must use Stable Isotope Dilution Analysis (SIDA) with
-Sotolon or Deuterated Sotolon to normalize these effects. Without SIDA, quantitative data is unreliable.
Atmospheric Pressure Chemical Ionization (APCI)
Mechanism: Gas Phase Chemical Ionization Status: Problem Solver for Suppression
APCI ionizes analytes in the gas phase using a corona discharge.[1] It is less susceptible to liquid-phase competition (ion suppression) than ESI.
-
Trade-off: While more robust against matrix effects, APCI generally yields lower ionization efficiency for sotolon compared to ESI. It is best reserved for matrices where ESI suppression exceeds 50% and cannot be corrected by cleanup.
Comparative Performance Analysis
The following data aggregates performance metrics from validated methodologies in oenology and toxicology.
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | LC-MS/MS (APCI) |
| Ionization Type | Hard (Fragmentation) | Soft (Protonation) | Soft (Proton Transfer) |
| Primary Ion | Fragments (m/z 83, 55) | ||
| LOD (Typical) | 0.5 – 1.0 µg/L | 0.02 – 0.05 µg/L | 0.5 – 2.0 µg/L |
| Linearity ( | > 0.990 | > 0.999 | > 0.995 |
| Matrix Effects | Low (Chromatographic resolution) | High (Ion Suppression) | Moderate |
| Sample Prep | High (SPE + Derivatization) | Low (Miniaturized LLE) | Low (LLE/Dilute & Shoot) |
| Throughput | Low (30-45 min run) | High (10-15 min run) | High |
Scientist's Note: The LOD gap is decisive. For tracking early-stage oxidation in white wines (threshold ~1 µg/L), GC-MS is sufficient. For pharmacokinetic studies or trace profiling, ESI is mandatory.
Validated Experimental Protocols
Protocol A: High-Sensitivity LC-ESI-MS/MS (Recommended)
Best for: Routine quantitation in wine, beer, and biological fluids.
1. Internal Standard Addition (The Critical Step)
-
To 5 mL of sample (wine/urine), add 20 µL of
-Sotolon (10 mg/L in ethanol). -
Why: Corrects for extraction loss and ESI ion suppression.
2. Miniaturized Liquid-Liquid Extraction (LLE)
-
Add 3 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes to break the emulsion.
-
Collect the lower organic phase.
-
Expert Tip: Avoid vigorous shaking if the matrix is protein-rich (urine); use gentle rocking to prevent stable emulsions.
3. Solvent Exchange
-
Evaporate DCM under a gentle stream of Nitrogen at 35°C to dryness.
-
Reconstitute immediately in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Why: Injecting DCM into a Reverse Phase LC column causes peak distortion.
4. LC-MS/MS Parameters
-
Column: C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid / (B) Acetonitrile. Gradient: 5% B to 95% B in 8 mins.
-
Source (ESI+): Capillary: 3.5 kV, Temp: 350°C.
-
MRM Transitions:
-
Quantifier: 129.1
55.1 (CE: 25 eV) -
Qualifier: 129.1
83.0 (CE: 18 eV)
-
Protocol B: Robust GC-EI-MS
Best for: Labs without LC-MS or needing structural confirmation.
1. Solid Phase Extraction (SPE)
-
Condition a LiChrolut EN cartridge (200 mg) with Methanol then Water.
-
Load 50 mL of sample.[3] Wash with 5 mL water.
-
Elute with 3 mL Dichloromethane.
2. Drying & Concentration [3]
-
Dry eluate over anhydrous
.[3] -
Concentrate to 0.5 mL under Nitrogen.
3. GC-MS Analysis
-
Column: DB-WAX (polar phase is essential for sotolon retention).
-
Injector: Splitless at 250°C.
-
MS Source: 230°C, 70 eV.
-
SIM Mode: Monitor m/z 128, 83, 55.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and processing steps for Sotolon analysis.
Figure 1: Decision workflow for Sotolon analysis. Green path indicates the recommended high-sensitivity route.
References
-
Pereira, V., et al. (2018).[4] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. Link
-
Gabrielli, M., et al. (2015).[4] "Determination of sotolon content in South African white wines by two novel HPLC–UV and UPLC–MS methods." Food Chemistry. Link
-
Ferreira, A.C., et al. (2003). "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry." Journal of Chromatography A. Link
-
Mayr, C.M., et al. (2015). "Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines." Journal of Agricultural and Food Chemistry. Link
-
Langley, J. (2025).[2] "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI." SepScience. Link
Sources
sotolon vs. 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone comparison
The following technical guide provides an in-depth comparison between Sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (commonly referred to as Abhexon or Homosotolon ). This content is structured for research and development professionals in flavor chemistry, pharmaceutical excipients, and food science.
Content Type: Technical Comparative Guide Subject: Furanone Flavorants & Excipients Version: 2.0 (Scientific Review)
Executive Summary
Sotolon and Abhexon are potent chiral furanones responsible for "burnt sugar," "maple," and "curry" tonalities in food and pharmaceutical formulations. While structurally homologous, they exhibit distinct physicochemical behaviors:
-
Sotolon is the industry standard for natural maple/curry profiles but suffers from high volatility and pH-dependent instability.
-
Abhexon (the 5-ethyl homolog) offers a modified hydrophobicity profile, altering its release kinetics and perceived "creaminess," often used to modulate the sharp "spiciness" associated with high-dose Sotolon.
Physicochemical Profile & Structural Analysis
The primary structural difference lies at the C-5 position of the furanone ring. This single methylene extension (
Comparative Data Table
| Feature | Sotolon | Abhexon (Homosotolon) |
| IUPAC Name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone |
| CAS Number | 28664-35-9 | 698-10-2 |
| FEMA Number | 3634 | 3153 |
| Molecular Weight | 128.13 g/mol | 142.15 g/mol |
| LogP (Predicted) | ~0.56 | ~0.90 (More Lipophilic) |
| Odor Threshold (Water) | 0.3 ppb (µg/L) | ~1.1 ppb (µg/L) |
| Odor Character | Intense curry, fenugreek (high conc.); Maple, burnt sugar (low conc.) | Sweet, creamy maple, caramel; less "spicy" than Sotolon. |
| Chirality | (S)-enantiomer is dominant odorant. | (S)-enantiomer is dominant odorant. |
Structural Homology Diagram
The following diagram illustrates the structural relationship and the steric impact of the ethyl group.
Caption: Structural homology illustrating the C5-substitution shift from Methyl (Sotolon) to Ethyl (Abhexon) and its physicochemical consequences.
Organoleptic Performance & Application Logic
Potency vs. Perception
While literature values often cite Sotolon as having a lower detection threshold in pure water (0.3 ppb vs. 1.1 ppb for Abhexon), Abhexon often performs with higher perceived intensity in lipid-rich matrices (emulsions, cream fillings) due to its higher
-
Sotolon: Exhibits a sharp, high-impact "attack." In pharmaceutical masking, it is excellent for covering bitter amine drugs but risks introducing a "savory/soup" off-note if overdosed (>5 ppm).
-
Abhexon: Provides a broader, "rounder" sweetness. It is preferred for pediatric formulations where a "candy-like" maple profile is desired without the herbal/fenugreek nuance.
Synergistic Use
Experienced formulators rarely use these in isolation. A ratio of 1:5 (Sotolon:Abhexon) is often employed to anchor the volatile Sotolon with the more persistent Abhexon, creating a "full-spectrum" maple profile that survives processing temperatures.
Synthesis & Manufacturing Pathways
Understanding the origin is critical for "Natural" labeling claims (EU/US regulations).
-
Natural Sotolon: Typically derived via oxidative deamination of 4-hydroxy-isoleucine (extracted from Fenugreek) or via Maillard reactions involving pyruvic acid.
-
Synthetic Abhexon: Produced via Aldol condensation, typically reacting
-ketobutyric acid esters with propanal (or equivalent synthetic precursors).
Caption: Comparative formation pathways. Sotolon is accessible via enzymatic/thermal degradation of amino acids, whereas Abhexon is predominantly synthetic.
Stability & Reactivity Profile
Both compounds are enol-lactones , making them susceptible to ring-opening hydrolysis under alkaline conditions.
-
pH Sensitivity:
-
pH < 5.0: Both are relatively stable.
-
pH > 7.0: Rapid degradation occurs. The lactone ring opens to form the corresponding keto-acid, which is odorless.
-
Reversibility: Acidification can sometimes re-close the ring, but oxidative degradation is irreversible.
-
-
Oxidation:
-
The "hydroxy" group at C3 is prone to oxidation. Abhexon shows slightly improved oxidative stability in ambient air compared to Sotolon due to the steric shielding of the ethyl group, though the effect is marginal.
-
Experimental Protocols
Protocol A: Quantification via Stable Isotope Dilution Assay (SIDA)
Why this protocol? Standard external calibration fails for furanones due to low recovery rates during extraction. You must use a labeled internal standard (
Materials:
-
Internal Standard:
-Sotolon (or Deuterated analog). -
Solvent: Dichloromethane (DCM).
-
Instrument: GC-MS (SIM Mode).
Workflow:
-
Spiking: Add 100 ng of
-Sotolon to 50g of sample before extraction. -
Extraction: Liquid-Liquid extraction with DCM (3x 50mL).
-
Cleanup: Dry over anhydrous
and concentrate to 0.5 mL under nitrogen stream. -
GC Parameters:
-
Column: DB-WAX or FFAP (Polar column is essential for furanones).
-
Injector: 250°C, Splitless.
-
Oven: 40°C (2 min)
10°C/min 240°C.
-
-
Detection (SIM):
-
Sotolon Target Ions: m/z 128 (M+), 83, 55.
-
Abhexon Target Ions: m/z 142 (M+), 97, 69.
-
-
Calculation: Use the ratio of Target Ion Area / Internal Standard Area to calculate concentration.
Protocol B: Accelerated Stability Stress Test
Why this protocol? To determine the shelf-life viability of the flavoring in a liquid drug formulation.
Workflow:
-
Preparation: Prepare a model solution (Citrate buffer, pH 3.5, 10% Ethanol).
-
Dosing: Spike Sotolon and Abhexon (separately) at 10 ppm.
-
Incubation: Store aliquots at 40°C / 75% RH (ICH conditions) for 4 weeks.
-
Sampling: Pull samples at Day 0, 7, 14, 28.
-
Analysis: Analyze via HPLC-UV (280 nm) or GC-MS (Protocol A).
-
Success Criteria: >85% recovery at Day 28 indicates acceptable stability for a 12-month shelf life at room temperature.
References
-
Blank, I., et al. (1996). "Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay." Lebensmittel-Wissenschaft & Technologie.
-
Sigma-Aldrich. (2024). "5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone Product Specification & Safety Data." Merck KGaA.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 29921502, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone." PubChem.
-
FEMA Flavor Ingredient Library. (2023). "5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE (FEMA 3153)."[1] Flavor and Extract Manufacturers Association.
-
Zhu, J., et al. (2011). "Main Odorants in Jura Flor-Sherry Wines. Relative Contributions of Sotolon, Abhexon, and Theaspirane-Derived Compounds."[2][3][4] Journal of Agricultural and Food Chemistry.
Sources
- 1. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG 698-10-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Main odorants in Jura flor-sherry wines. Relative contributions of sotolon, abhexon, and theaspirane-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Sensory Impact of Sotolon Enantiomers
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone governing the sensory profiles of diverse matrices, from oxidative wines (Sherry, Madeira) to pharmaceutical masking agents (fenugreek extracts). While both enantiomers contribute to the overall aroma, they exhibit a profound divergence in sensory performance.
Key Differentiator: The (S)-enantiomer is the primary odor-active vector, exhibiting an odor detection threshold (ODT) approximately 100 times lower than its (R)-counterpart. Furthermore, recent mechanistic studies (2024) have identified the specific human olfactory receptor (OR8D1) responsible for this discrimination, validating the "lock-and-key" hypothesis for this substrate.
This guide provides a technical comparison of the enantiomers, supported by experimental protocols for their isolation, quantification, and sensory validation.[1]
Chemical Profile & Stereochemistry
Sotolon possesses a single chiral center at the C4 position of the furanone ring. The enantiomeric distribution is critical because chemical synthesis typically yields a racemate, whereas biological production (e.g., in Trigonella foenum-graecum or via isoleucine metabolism) often favors the (S)-form.
| Feature | (S)-Sotolon | (R)-Sotolon |
| IUPAC Name | (4S)-3-hydroxy-4,5-dimethyl-2(5H)-furanone | (4R)-3-hydroxy-4,5-dimethyl-2(5H)-furanone |
| Configuration | Left-handed (Sinister) | Right-handed (Rectus) |
| Stability | Susceptible to racemization over time (approx. 20 months in acidic wine media).[1][2][3] | Susceptible to racemization over time.[2][3] |
| Precursors | 4-Hydroxy-L-isoleucine (enzymatic); Aldol condensation (chemical). | Same chemical precursors; often formed via slow chemical oxidation. |
Sensory Performance Comparison
The sensory dichotomy between (S)- and (R)-sotolon is a classic example of enantioselective olfaction.
Quantitative Thresholds
The following data summarizes the Odor Detection Thresholds (ODT) determined in model wine solution (12% ethanol, pH 3.5). The discrepancy highlights the necessity of chiral resolution in analytical workflows.
| Parameter | (S)-Sotolon | (R)-Sotolon | Comparative Impact |
| ODT (Model Wine) | 0.8 µg/L (ppb) | 89 µg/L (ppb) | (S) is ~110x more potent.[1][2][3][4] |
| ODT (Air) | 0.0048 µg/m³ | 0.0514 µg/m³ | (S) is ~10x more potent in air phase. |
| Odor Quality | Maple syrup, curry, burnt sugar, caramel.[1][5][6] | Walnut, rancid, weak nutty notes. | (S) drives the "sweet/savory" profile. |
Data Source: Pons et al. (2008); Wang et al. (2024).[1]
Mechanistic Insight: The OR8D1 Receptor
Recent functional studies have elucidated the molecular mechanism behind this sensory divergence. The human olfactory receptor OR8D1 has been identified as the specific target.
-
Binding Affinity: (S)-sotolon acts as a potent agonist for OR8D1.[7][8]
-
Key Residue: Site-directed mutagenesis reveals that amino acid residue N2065.46 is indispensable for the activation of OR8D1 by the (S)-enantiomer.[8]
-
Stability: Molecular dynamics simulations confirm that the (S)-sotolon/OR8D1 complex is significantly more stable than the (R)-sotolon complex, explaining the lower threshold and higher potency.[7][8]
Visualization: Receptor Activation Pathway
The following diagram illustrates the differential activation pathway of the sotolon enantiomers.
Figure 1: Differential activation of the OR8D1 olfactory receptor by (S)- and (R)-sotolon. The (S)-enantiomer forms a stable complex leading to strong signal transduction.
Experimental Methodology
To accurately assess the impact of sotolon enantiomers, researchers must employ protocols that prevent racemization and ensure precise chiral separation.
Protocol: Chiral Separation & Quantification (SIDA-GC-MS)
Objective: Quantify enantiomeric excess (ee) in complex matrices (e.g., wine, biological fluids).
-
Internal Standard Addition:
-
Add isotopically labeled sotolon (e.g., [¹³C₂]-sotolon or deuterated analog) to the sample to correct for extraction losses.
-
-
Extraction (Liquid-Liquid):
-
Adjust sample pH to 3.0 (sotolon is stable in acidic conditions; alkaline conditions promote ring opening).
-
Extract with dichloromethane (CH₂Cl₂).
-
Dry organic phase over anhydrous Na₂SO₄ and concentrate under nitrogen flow.
-
-
Chiral Gas Chromatography (GC):
-
Column: Use a chiral capillary column, typically Beta-DEX 120 or Cyclosil-B (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min) → 3°C/min → 230°C.
-
Separation Principle: The beta-cyclodextrin stationary phase interacts differentially with the enantiomers, typically eluting (R) before (S) or vice-versa depending on the specific phase (verify with pure standards).
-
-
Mass Spectrometry (MS) Detection:
-
Operate in SIM (Selected Ion Monitoring) mode.
-
Target Ions: m/z 128 (molecular ion), 83, 55.
-
Calculate concentration using the ratio of analyte area to internal standard area.
-
Protocol: Sensory Evaluation (Triangle Test)
Objective: Validate the sensory difference between enantiomers or determine thresholds.
-
Preparation of Standards:
-
Isolate pure enantiomers via Preparative HPLC (Chiralpak AD-H column, Hexane/Ethanol mobile phase).
-
Confirm optical purity (>98% ee) via polarimetry.
-
-
Panel Selection:
-
Select 10-12 trained assessors.
-
Screen for specific anosmia to sotolon (rare but possible).
-
-
Triangle Test (ASTM E1885):
-
Present 3 coded cups: Two containing (R)-sotolon (at 50 µg/L) and one containing (S)-sotolon (at 50 µg/L).
-
Task: Identify the odd sample.
-
Significance: Calculate p-value based on correct responses to prove distinct odor qualities beyond just intensity.
-
-
Threshold Determination (ASTM E679):
-
Use the 3-AFC (Alternative Forced Choice) method in ascending concentration series.
-
Calculate Group BET (Best Estimate Threshold) as the geometric mean of individual thresholds.
-
Visualization: Analytical Workflow
The following flow diagram outlines the critical steps for rigorous enantiomeric analysis.
Figure 2: Step-by-step workflow for the chiral separation and quantification of sotolon enantiomers.
References
-
Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines.[1][5] Journal of Agricultural and Food Chemistry, 56(5), 1606–1610.[2][5] [Link]
-
Wang, J., Wang, D., Huang, M., Sun, B., Ren, F., Wu, J., Zhang, J., Li, H., & Sun, X.[7][9] (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers.[7][9] Journal of Agricultural and Food Chemistry, 72(10), 5403–5415.[9] [Link][7]
-
Steinhaus, M., et al. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts.[10][11] Journal of Agricultural and Food Chemistry, 71(18), 7080–7090. [Link]
-
Guichard, E., & Fournier, N. (1991). Enantiomeric ratios of sotolon in different media and sensory differentiation of the pure enantiomers.[5] European Food Chemistry VI, Hamburg.[5] (Foundational text on early chiral separation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Distribution and organoleptic impact of sotolon enantiomers in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sotolons [leffingwell.com]
- 6. digituma.uma.pt [digituma.uma.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Scientists discover the secret of Walnut odour [foodmanufacture.co.uk]
Assessing Matrix Effects in Sotolon Analysis: A Comparative Guide for Oenology and Biomedical Applications
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical paradox. In the oenological sector, it is a prized aroma compound defining the "nutty" character of aged Port and Madeira wines, yet in white wines, it is a marker of premature oxidative aging.[1][2] In the biomedical field, it serves as the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD).[3]
This guide objectively compares the performance of Modern LC-MS/MS Workflows (utilizing miniaturized extraction) against Traditional GC-MS/FID methods. We focus specifically on the Matrix Effect (ME) —the critical variable that often invalidates sotolon quantification in complex samples like high-sugar fortified wines and biological fluids.
Part 1: The Matrix Challenge in Sotolon Analysis
The quantification of sotolon is complicated by its polarity, volatility, and the extreme complexity of the matrices it inhabits.
The Mechanisms of Interference
-
In GC-MS (Traditional): The matrix effect often manifests as Matrix Induced Signal Enhancement . Matrix components block active sites in the GC liner and column, preventing sotolon adsorption and paradoxically increasing the signal compared to clean standards. This leads to false positives or overestimation.
-
In LC-MS/MS (Modern): The primary challenge is Ion Suppression . Co-eluting compounds (e.g., sugars in wine, urea/salts in urine) compete for charge in the Electrospray Ionization (ESI) source, reducing the number of sotolon ions that reach the detector.
Matrix Types & Specific Challenges
| Sample Matrix | Primary Interferents | Analytical Consequence |
| Fortified Wine (Port/Madeira) | Residual Sugars (>100 g/L), Ethanol (20%) | High viscosity reduces extraction efficiency; sugars cause massive ion suppression in ESI source. |
| Dry White Wine | Organic Acids (Tartaric, Malic), Phenolics | Acidic matrix can shift the lactone-hydroxy acid equilibrium of sotolon, affecting retention time. |
| Urine (MSUD Diagnosis) | Urea, Salts, Proteins, Ketones | High salt content suppresses ionization; isobaric interferences from other organic acids can mimic sotolon transitions. |
Part 2: Methodological Comparison
We compare two distinct workflows:
-
Method A (Traditional): Liquid-Liquid Extraction (LLE) followed by GC-MS.
-
Method B (The Product/Modern Standard): Miniaturized LLE coupled with RP-LC-MS/MS (MRM mode).
Experimental Workflow Visualization
Figure 1: Comparison of the labor-intensive Traditional GC-MS workflow versus the streamlined Modern LC-MS/MS approach. Note the significant reduction in sample volume and steps.
Performance Metrics: Data Analysis
The following data aggregates validation studies comparing these methodologies across fortified wine matrices.
| Metric | Traditional (LLE-GC-MS) | Modern (Mini-LLE-LC-MS/MS) | Analysis |
| Sample Volume | 50 - 100 mL | 15 µL - 1 mL | Modern method enables micro-sampling, critical for limited biological samples. |
| Recovery (%) | 70% - 85% | 94% - 96% | Single-step extraction in the modern method minimizes analyte loss during transfer. |
| Matrix Effect (ME%) | Variable (+20% to +50%) | < 13% | LC-MS/MS shows superior matrix stability when proper internal standards are used. |
| LOD (µg/L) | 1 - 5 µg/L | 0.04 µg/L | Modern method is ~100x more sensitive, essential for detecting early spoilage. |
| Solvent Usage | High (Chlorinated solvents) | Low (Ethyl Acetate) | Green chemistry compliance is higher with the modern approach. |
Part 3: Deep Dive - Assessing Matrix Effects[1][5]
To validate the Modern LC-MS/MS method in your own laboratory, you must perform a Slope Comparison Test . This is the gold standard for quantifying matrix effects.
The Self-Validating Protocol (Slope Comparison)
Objective: Determine if the sample matrix alters the ionization efficiency of sotolon compared to a pure solvent standard.
Step-by-Step Protocol:
-
Preparation of Calibration Curves:
-
Set A (Solvent Standard): Prepare sotolon standards in 0.1% Formic Acid (mobile phase) at concentrations: 1, 10, 25, 50, 100, 200 µg/L.
-
Set B (Matrix-Matched): Spike a "blank" matrix (e.g., synthetic wine or sotolon-free urine) with the exact same concentrations.
-
Note: If a sotolon-free matrix is unavailable, use the Standard Addition Method on a single sample.
-
-
Extraction & Analysis:
-
Process both Set A and Set B through the entire extraction workflow (Mini-LLE).
-
Inject into LC-MS/MS using MRM transition 129.1 m/z → 55.1 m/z (Quantifier) and 129.1 → 83.0 (Qualifier).
-
-
Calculation:
Interpretation:
-
ME = 0%: No matrix effect.
-
ME > 0%: Signal Enhancement (Rare in LC-MS, common in GC).
-
ME < 0%: Signal Suppression (Common in LC-MS).
-
Acceptance Criteria: An ME between -20% and +20% is generally considered acceptable. The Modern LC-MS/MS method typically yields an ME of ~13% [1].[5]
-
Visualizing the Matrix Effect Logic
Figure 2: Decision tree for interpreting Matrix Effect (ME) results and determining the necessary corrective actions.
Part 4: Conclusion
For researchers in drug development and advanced oenology, the shift from Traditional GC-MS to Modern Miniaturized LC-MS/MS represents more than just a gain in speed. It offers a fundamental improvement in data integrity.
By mitigating matrix effects through superior selectivity and requiring significantly smaller sample volumes, the modern workflow allows for:
-
Early Detection: Identifying sotolon at 0.04 µg/L allows winemakers to catch oxidation before it becomes sensory perceptible.
-
Biomedical Precision: In MSUD diagnosis, the ability to analyze microliter volumes of urine with minimal cleanup reduces turnaround time for critical neonatal screening.
While traditional LLE-GC-MS remains a robust option for laboratories without LC-MS/MS capabilities, the data clearly demonstrates that for high-throughput, high-sensitivity applications involving complex matrices, the LC-MS/MS approach is the superior alternative.
References
-
Pereira, V., Leça, J. M., Marques, J. C., & Pereira, A. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis . Journal of Analytical Methods in Chemistry, 2018, 4393040. Available at: [Link]
-
Gaspar, J. M., et al. (2019).[6] Is Sotolon Relevant to the Aroma of Madeira Wine Blends? . Biomolecules, 9(11), 718. Available at: [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
National Center for Biotechnology Information. (2025).[7][8] Maple Syrup Urine Disease: Diagnosis/testing . GeneReviews. Available at: [Link]
Sources
- 1. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. albertscience.com [albertscience.com]
- 4. digituma.uma.pt [digituma.uma.pt]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
Safety Operating Guide
Personal protective equipment for handling 2-hydroxy-4-methyl-2H-furan-5-one
Executive Safety Summary
2-Hydroxy-4-methyl-2H-furan-5-one (often synonymous or tautomeric with 5-Hydroxy-4-methyl-2(5H)-furanone, CAS 40834-42-2) represents a class of furanone derivatives widely used as pharmaceutical intermediates and flavor precursors.[1] While valuable, this compound presents specific hazards—primarily mucous membrane irritation , skin sensitization , and ocular damage —that require a defense-in-depth approach to Personal Protective Equipment (PPE).[1]
This guide moves beyond generic "wear gloves" advice. It details the causality of exposure risks and provides a self-validating safety protocol for researchers handling this compound in solid or solution phase.[1]
Hazard Profile & Critical Control Points
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Strict hygiene zones; no cross-contamination on gloves/surfaces.[1] |
| Skin Irritation/Sensitization | H315 / H317: Causes irritation; May cause allergic reaction | Zero-skin-contact policy. Furanones are known sensitizers; repeated low-level exposure can trigger permanent hypersensitivity.[1] |
| Serious Eye Damage | H318/H319: Causes serious eye irritation/damage | Safety glasses are insufficient . Chemical splash goggles are mandatory. |
| STOT - Single Exposure | H335: Respiratory irritation | Handling of the solid powder must occur under Local Exhaust Ventilation (LEV).[1] |
The PPE Defense System: Selection & Logic
Effective PPE is not a uniform; it is a barrier system selected based on chemical permeation dynamics and physical state.
A. Ocular Protection: The "Goggle" Mandate
Protocol: Wear indirect-vent chemical splash goggles (ANSI Z87.1+ or EN 166 compliant).
-
The Logic: Furanones are crystalline solids that can sublime or create fine dust. Standard safety glasses allow airborne particulates to bypass the lens via the side gaps, dissolving in the eye's moisture to form an acidic, irritating solution. Goggles provide a hermetic seal against this "dust-to-liquid" mechanism.[1]
-
Face Shield:[2][3] Add a face shield only if handling quantities >100g or conducting exothermic reactions where splashing is a risk.
B. Dermal Protection: The Double-Glove Strategy
Protocol:
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Nitrile (Dark color for contrast) OR Laminate (Silver Shield) if using aggressive solvents (e.g., DCM, Chloroform).
-
The Logic:
-
Solids: Nitrile provides excellent resistance to dry organic solids. The double layer prevents micro-tears from exposing skin during weighing.
-
Solutions: If the furanone is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), nitrile degrades rapidly (<5 mins). In these cases, a Silver Shield (Laminate) under-glove is required to prevent the solvent from carrying the furanone through the glove matrix.
-
C. Respiratory Protection
Protocol:
-
Primary Control: All open handling must occur inside a certified Fume Hood.
-
Secondary (PPE): If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .
-
The Logic: The "hydroxy" moiety allows for hydrogen bonding, making the dust "sticky" to mucous membranes. A simple N95 mask may not seal sufficiently against fine organic dusts that also carry a vapor pressure.
Operational Workflow: Step-by-Step
This protocol is designed to be a self-validating loop: Check PPE -> Execute -> Decontaminate -> Verify.
Phase 1: Preparation & Weighing
-
Donning Sequence: Lab coat (buttoned to neck) → Inner Gloves → Goggles → Outer Gloves (tucked over lab coat cuffs).
-
Static Control: Furanones are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
Weighing: Use a disposable weighing boat. Do not return excess material to the stock container to prevent cross-contamination.
Phase 2: Reaction & Synthesis
-
Solvent Addition: Add solvent slowly. Furanones can be hygroscopic; rapid dissolution in dry solvents can occasionally be exothermic.
-
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water/surfactant), then wipe up.
-
Solution Spill: Cover with an absorbent pad. If a chlorinated solvent was used, evacuate the immediate area until vapors dissipate.
-
Phase 3: Doffing & Disposal[3][5][6]
-
Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to ensure no outer surface touches the inner glove.
-
Wash: Wash inner gloves with soap and water before removing them. This neutralizes any invisible residue.
-
Disposal: All PPE and contaminated wipes must be disposed of as Hazardous Chemical Waste , not trash.
Visualization: Safety Decision Matrix
The following diagram illustrates the decision logic for PPE selection based on the state of the chemical (Solid vs. Solution).
Figure 1: Decision matrix for selecting the appropriate glove and respiratory protection based on the physical state and solvent carrier of the furanone derivative.
Waste Disposal & Decontamination
Improper disposal is a common compliance failure. Furanones are organic contaminants that must not enter the water table.
Disposal Protocol
-
Segregation: Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the solvent used.
-
Solid Waste: Contaminated weighing boats, silica gel, and filter paper must go into a solid hazardous waste drum.
-
Container Rinsing: Triple rinse empty stock bottles with a low-grade solvent (e.g., acetone) before disposal. Add the rinsate to the liquid waste stream.
Decontamination of Surfaces
If a benchtop is contaminated:
-
Solubilize: Spray with 70% Ethanol or Isopropanol (furanones are generally soluble in alcohols).
-
Wipe: Use a disposable chem-wipe.
-
Wash: Follow with a soap and water scrub to remove any film.
References
-
PubChem. (n.d.).[4] 2(5H)-Furanone, 5-hydroxy-4-methyl- (Compound).[1][4][5] National Library of Medicine.[4] Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use. United States Department of Labor. Retrieved October 26, 2025, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[4] Registration Dossier: Furanone derivatives. Retrieved October 26, 2025, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. 2(5H)-Furanone, 5-hydroxy-4-methyl- | C5H6O3 | CID 115301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40834-42-2|5-Hydroxy-4-methylfuran-2(5H)-one|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
